molecular formula C8H5N3O4 B1599716 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 73903-18-1

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B1599716
CAS No.: 73903-18-1
M. Wt: 207.14 g/mol
InChI Key: GSEMJEXTHJEELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS 73903-18-1) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a versatile synthon and key pharmacophore in the development of novel therapeutic agents . The benzimidazole core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion interactions . This chemical is particularly valuable in anticancer research, where benzimidazole derivatives are investigated for their ability to interact with DNA, inhibit key enzymes, and modulate cellular pathways critical to cancer progression . Recent studies highlight the importance of the nitro-substituted benzimidazole scaffold in optimizing structure-activity relationships (SAR) for enhanced bioactivity and therapeutic potential . Product Specifications: • CAS Number: 73903-18-1 • Molecular Formula: C₈H₅N₃O₄ • Molecular Weight: 207.14 g/mol • Purity: High purity specification available • Storage: Sealed in dry conditions, 2-8°C Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and safety information . Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-nitro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)10-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEMJEXTHJEELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441732
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73903-18-1
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid

Foreword: As a Senior Application Scientist, this guide is designed to move beyond a simple data sheet. It aims to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of this compound. We will explore not just the "what" but the "why"—delving into its synthesis rationale, mechanistic principles, and practical applications. The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, and understanding the nuances of its derivatives, such as this nitro-substituted variant, is critical for innovation.

Core Identity and Physicochemical Properties

This compound is a specialized organic compound that merges three key chemical motifs: a benzimidazole core, a nitro group, and a carboxylic acid. This unique combination makes it a valuable building block, or synthon, in the synthesis of more complex molecules, particularly in oncology and antimicrobial research.[1] Its formal identification and key properties are summarized below.

Table 1: Compound Identification and Properties

Property Value Source(s)
CAS Number 73903-18-1 [1][2][3]
Molecular Formula C₈H₅N₃O₄ [1][2][3]
Molecular Weight 207.14 g/mol [1][2][3]
IUPAC Name 6-nitro-1H-benzimidazole-2-carboxylic acid [1][3]
Synonyms 5-Nitro-1H-benzimidazole-2-carboxylic acid [3]
InChI Key GSEMJEXTHJEELQ-UHFFFAOYSA-N [1]
Appearance (Expected) Light yellow to brown solid General knowledge

| Storage | Sealed in dry conditions, 2-8°C |[1] |

The structure, rendered below, highlights the electron-withdrawing nature of both the nitro group at the 5-position and the carboxylic acid at the 2-position, which significantly influences the molecule's reactivity and biological interactions.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

The synthesis of substituted benzimidazoles is a well-established field. For this compound, a highly effective and common strategy is the Phillips-Fürst condensation reaction. This involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its equivalent. The rationale for this choice is its reliability and the commercial availability of the starting materials.

Experimental Protocol: Phillips-Fürst Condensation

This protocol describes a plausible, lab-scale synthesis.

  • Reactant Preparation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, add 1 equivalent of 4-nitro-1,2-phenylenediamine.

    • Add 1.1 equivalents of oxalic acid dihydrate.

    • Add 4 M hydrochloric acid as the solvent and catalyst. The acidic medium is crucial for protonating the carbonyl oxygen of oxalic acid, rendering it more electrophilic and facilitating the initial nucleophilic attack by the diamine.

  • Condensation Reaction:

    • Heat the mixture to reflux (approximately 100-110°C) with constant stirring for 4-6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting diamine spot indicates reaction completion.

  • Isolation and Neutralization:

    • After cooling to room temperature, the reaction mixture will likely contain the precipitated product.

    • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 6-7. This step is critical to deprotonate the carboxylic acid and the imidazole ring, causing the free acid form of the product to precipitate out of the aqueous solution. Caution is required due to CO₂ evolution.

  • Purification:

    • Collect the crude solid product by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.

    • For further purification, recrystallization is the method of choice. A suitable solvent system would be an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them in a vacuum oven at 40-50°C.

synthesis_workflow start Start Materials: - 4-Nitro-1,2-phenylenediamine - Oxalic Acid - 4M HCl step1 Step 1: Condensation Heat to reflux (100°C, 4-6h) start->step1 step2 Step 2: Cooldown & Neutralization Cool to RT, add NaHCO₃ to pH ~6-7 step1->step2 Reaction monitoring via TLC step3 Step 3: Isolation Vacuum filtration, wash with H₂O step2->step3 Precipitation of crude product step4 Step 4: Purification Recrystallize from Ethanol/Water step3->step4 end Final Product: 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid step4->end High purity crystals

Caption: A typical laboratory workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected results are outlined below.

Table 2: Analytical Methods for Structural Verification and Purity Assessment

Technique Purpose Expected Results
¹H NMR Structural confirmation Aromatic protons on the benzimidazole ring would appear as distinct signals in the 7.5-8.5 ppm range. The acidic proton (COOH) and the imidazole NH proton would appear as broad singlets, typically downfield (>10 ppm), and may be exchangeable with D₂O.
¹³C NMR Carbon skeleton confirmation Signals corresponding to the 8 unique carbons. The carboxylic acid carbonyl carbon (C=O) would be significantly downfield (~160-170 ppm). Aromatic carbons attached to the nitro group and within the imidazole ring would also have characteristic shifts.
FT-IR Functional group identification Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and C=N stretch (~1620 cm⁻¹).
Mass Spec (ESI-) Molecular weight verification In negative ion mode, the primary ion observed would be the [M-H]⁻ ion at an m/z corresponding to ~206.03.

| HPLC | Purity assessment | Using a C18 reverse-phase column with a mobile phase of methanol and acidified water, a single sharp peak should be observed.[4][5] The retention time would be specific to the established method conditions. Purity is determined by the peak area percentage. |

Protocol: HPLC Purity Analysis
  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of Methanol (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B). A typical starting point would be an isocratic elution with 30:70 (v/v) A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the nitroaromatic system has strong absorbance, likely around 315-320 nm.[4]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or methanol to a concentration of ~0.1 mg/mL.

  • Injection Volume: 10-20 µL.

  • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A pure sample should exhibit >98% purity.

Biological Significance and Mechanism of Action

The true value of this compound lies in its potential as a pharmacophore in drug development. The benzimidazole core is considered a "privileged structure," meaning it can bind to a wide range of biological targets.[1] The addition of the nitro group confers a particularly interesting mechanism of action, especially for anticancer applications.

Anticancer Potential: Hypoxic Cell Targeting

Solid tumors often contain regions of low oxygen, known as hypoxia. This environment is a major driver of tumor progression and resistance to therapy. The nitro group on the benzimidazole scaffold can be selectively activated under these hypoxic conditions.[1]

Mechanism:

  • Selective Reduction: In hypoxic cells, nitroreductase enzymes can reduce the nitro group (NO₂) to a highly reactive nitroso (NO) or hydroxylamine (NHOH) intermediate, and ultimately to an amino group (NH₂).

  • Formation of Reactive Species: These intermediates, particularly the nitro radical anion, are highly reactive.

  • Cellular Damage: The reactive species can covalently bind to and damage critical cellular macromolecules like DNA and proteins, leading to cytotoxicity and cell death.[1]

This mechanism provides a powerful strategy for targeting cancer cells while potentially sparing healthy, well-oxygenated tissues.

mechanism_of_action cluster_hypoxia In Hypoxic Environment cluster_normoxia In Normal Environment Compound 5-Nitro-Benzimidazole (Pro-drug) HypoxicCell Hypoxic Tumor Cell (Low O₂) Compound->HypoxicCell NormalCell Normoxic Cell (High O₂) Compound->NormalCell Nitroreductase Nitroreductase Enzymes HypoxicCell->Nitroreductase NoActivation No significant activation NormalCell->NoActivation ReactiveSpecies Reactive Intermediates (e.g., Nitro Radical Anion) Nitroreductase->ReactiveSpecies Reduction DNA_Damage DNA & Protein Damage ReactiveSpecies->DNA_Damage Attacks CellDeath Cytotoxicity & Cell Death DNA_Damage->CellDeath

Caption: Proposed mechanism of hypoxic bioactivation for anticancer activity.

Other Potential Applications
  • Antimicrobial Activity: The benzimidazole scaffold is present in several antifungal and anti-parasitic drugs. This compound has also been investigated for its potential against various bacterial and fungal strains.[1]

  • Anti-inflammatory Effects: Some studies have shown that benzimidazole derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory conditions.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on the known hazards of related nitroaromatic and benzimidazole compounds.[1][6][7]

Table 3: Hazard Summary and Handling Precautions

Category Guideline Rationale
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles. To prevent skin and eye contact. Nitroaromatic compounds can be irritants and may be absorbed through the skin.[7][8]
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. To prevent inhalation of airborne particles, which may cause respiratory irritation.[7][9]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. To mitigate serious eye irritation or damage.[7]
First Aid (Skin) Wash off with soap and plenty of water. Remove contaminated clothing. To remove the chemical and prevent skin irritation.[7]
First Aid (Inhalation) Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. To address potential respiratory tract irritation.[7]
Storage Store in a tightly sealed container in a cool (2-8°C), dry, and dark place. To prevent degradation from moisture, light, or heat.[1]

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |

Conclusion and Future Directions

This compound (CAS: 73903-18-1) is more than just a chemical intermediate; it is a strategically designed molecule with significant potential in modern drug discovery. Its primary value lies in its utility as a scaffold for developing hypoxia-activated anticancer agents, a field of immense clinical importance. The dual functionality of the carboxylic acid group (providing a handle for further chemical modification) and the nitro group (providing the mechanism for selective bioactivation) makes it a highly attractive starting point for medicinal chemistry campaigns.

Future research should focus on derivatizing the carboxylic acid to create libraries of amides, esters, and other conjugates to explore structure-activity relationships (SAR), improve pharmacokinetic properties, and enhance therapeutic efficacy.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its benzimidazole core, substituted with both a nitro and a carboxylic acid group, confers a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering insights into its structure, stability, and reactivity. The information presented herein is intended to support researchers in the effective design and execution of studies involving this promising molecule, from synthesis and characterization to its application in drug discovery and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion chelation[1].

Chemical Identity and Molecular Structure

This compound is systematically named 6-nitro-1H-benzimidazole-2-carboxylic acid according to IUPAC nomenclature.[2] The presence of both an electron-withdrawing nitro group and an acidic carboxylic acid moiety on the benzimidazole ring system are key determinants of its chemical behavior.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 73903-18-1[1]
Molecular Formula C₈H₅N₃O₄[1][2]
Molecular Weight 207.14 g/mol [1][2]
IUPAC Name 6-nitro-1H-benzimidazole-2-carboxylic acid[2]
InChI Key GSEMJEXTHJEELQ-UHFFFAOYSA-N[1]

The structural arrangement of this compound, featuring a fused benzene and imidazole ring, is depicted below. The tautomeric nature of the imidazole ring allows for the proton on the nitrogen to reside on either nitrogen atom, an important consideration for its reactivity and biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueMethodSource
XLogP3 1.2Computed[2]
Hydrogen Bond Donor Count 2Computed[2]
Hydrogen Bond Acceptor Count 5Computed[2]
Rotatable Bond Count 1Computed[2]
Topological Polar Surface Area 112 ŲComputed[2]
Heavy Atom Count 15Computed[2]

2.1. Solubility

Benzimidazoles containing an imide nitrogen are generally more soluble in polar solvents.[3] The presence of the carboxylic acid group is expected to confer aqueous solubility, particularly at neutral to alkaline pH where the carboxylate salt can form. Conversely, the nitro group and the benzimidazole ring system contribute to its lipophilicity. The solubility in nonpolar solvents is likely to be limited but may increase with the introduction of non-polar substituents.[3] For the related compound 5-nitrobenzimidazole, it is reported to be very soluble in alcohol and slightly soluble in ether and benzene.[4]

2.2. Acidity (pKa)

The pKa of this compound is a critical parameter influencing its ionization state, solubility, and biological activity. The molecule possesses two acidic protons: one on the carboxylic acid group and another on the imidazole nitrogen. The carboxylic acid proton is expected to be the more acidic of the two. The electron-withdrawing nature of the nitro group would likely decrease the pKa of the carboxylic acid compared to unsubstituted benzimidazole-2-carboxylic acid, making it a stronger acid.

2.3. Melting and Boiling Point

Experimentally determined melting and boiling points for this specific compound are not consistently reported. Benzimidazoles are known to have relatively high melting points due to intermolecular hydrogen bonding.[3]

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment of this compound require a combination of spectroscopic and analytical techniques. The following sections outline the expected spectral characteristics and a general workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring and the exchangeable protons of the carboxylic acid and the imidazole N-H. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the nitro and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carboxylic acid carbon, the carbons of the imidazole ring, and the carbons of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • O-H stretch: A broad band for the carboxylic acid O-H.

  • N-H stretch: A moderate band for the imidazole N-H.

  • C=O stretch: A strong, sharp band for the carboxylic acid carbonyl group.

  • N-O stretch: Strong bands corresponding to the symmetric and asymmetric stretching of the nitro group.

  • C=N and C=C stretches: Bands associated with the imidazole and benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. The exact mass can be used to confirm the elemental composition of the molecule.

Analytical Workflow

A robust analytical workflow is essential for the unambiguous characterization of this compound.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Purity and Physicochemical Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC/UPLC Purification->HPLC MP Melting Point HPLC->MP Solubility Solubility Studies HPLC->Solubility pKa pKa Determination HPLC->pKa

Caption: Recommended analytical workflow for this compound.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine with a dicarbonyl compound or its equivalent, followed by nitration, or starting from a pre-nitrated o-phenylenediamine. A common method involves the reaction of 4-nitro-o-phenylenediamine with a suitable two-carbon electrophile that can be subsequently oxidized to the carboxylic acid.

Step-by-Step General Protocol (Illustrative):

  • Condensation: React 4-nitro-o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent. For example, refluxing 4-nitro-1,2-phenylenediamine with an aromatic aldehyde in a suitable solvent like dimethoxyethane with sodium metabisulfite as the oxidant.[5]

  • Work-up: After the reaction is complete, the mixture is typically poured into ice water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed, dried, and can be further purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution on the benzene ring. It can be reduced to an amino group, which is a key transformation for the synthesis of various derivatives.

  • Imidazole Ring: The imidazole ring is relatively stable but can undergo N-alkylation or N-acylation.

Biological and Pharmaceutical Relevance

Benzimidazole derivatives are known to possess a wide range of biological activities, and the nitro-substituted analogs are of particular interest.[3] this compound and its derivatives have been investigated for their potential as:

  • Antimicrobial agents: The nitroimidazole scaffold is a well-known pharmacophore in antimicrobial drugs.[1]

  • Anticancer agents: Benzimidazoles have shown promise as anticancer agents by interacting with DNA and inhibiting key enzymes in cancer progression.[1] The nitro group can be reductively activated in hypoxic tumor environments, leading to cytotoxic reactive species.[1]

  • Anti-inflammatory agents: Some derivatives have demonstrated anti-inflammatory properties.[1]

The diverse biological activities of benzimidazoles make this compound a valuable starting material for the development of new therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[1] The compound should be stored in a cool, dry, and well-ventilated area.

References

A Technical Guide to 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid, a key heterocyclic compound in medicinal chemistry. Benzimidazole derivatives are recognized as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets.[1][2] The strategic placement of a nitro group at the 5-position and a carboxylic acid at the 2-position creates a versatile scaffold for developing novel therapeutic agents, particularly in oncology and antimicrobial research.[1] This document details the compound's formal nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its current and potential applications in the pharmaceutical sciences.

Chemical Identity and Nomenclature

Correctly identifying a compound is foundational to all subsequent research. The molecule in focus is a bicyclic system formed by the fusion of a benzene ring and an imidazole ring, with two key functional group substitutions.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 6-nitro-1H-benzimidazole-2-carboxylic acid .[3]

It is important to note that the numbering of the benzimidazole ring system can lead to a common synonym: This compound .[1][3] While both names refer to the same molecule, the "6-nitro" designation is preferred under current IUPAC rules, which prioritize the lowest possible locant numbers for heteroatoms in the fused ring system. For clarity and consistency, this guide will utilize the name used in major chemical databases like PubChem.

  • PubChem CID: 10560239[3]

  • CAS Number: 73903-18-1[1][3]

Chemical Structure

The structure consists of a benzimidazole core with a nitro group (NO₂) attached to the benzene ring and a carboxylic acid group (COOH) attached to the C2 position of the imidazole ring.

Chemical Structure of 6-nitro-1H-benzimidazole-2-carboxylic acidFigure 1. 2D Structure of 6-nitro-1H-benzimidazole-2-carboxylic acid.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, formulation, and application in experimental settings. The data below has been consolidated from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₈H₅N₃O₄PubChem[3]
Molecular Weight 207.14 g/mol PubChem[3]
Appearance Solid (Expected)-
XLogP3 1.2PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Storage Store sealed in dry conditions, 2-8°CBenchchem[1]

Synthesis and Mechanistic Insights

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. The most common and direct route is the Phillips-Ladenburg benzimidazole synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4][5][6]

Synthetic Pathway: Phillips-Ladenburg Condensation

The synthesis of 6-nitro-1H-benzimidazole-2-carboxylic acid is achieved by the reaction of 4-nitro-1,2-phenylenediamine with oxalic acid in the presence of an acid catalyst, typically hydrochloric acid (HCl), with heating.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Nitro-1,2-phenylenediamine P1 6-Nitro-1H-benzimidazole- 2-carboxylic acid R1:e->P1:w + R2 Oxalic Acid R2:e->P1:w C1 Acid Catalyst (e.g., 4M HCl) C1:s->P1:n Catalyzes C2 Heat (Reflux) C2:n->P1:s Drives Reaction

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles. Researchers should always conduct a thorough literature search and risk assessment before proceeding.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).

  • Acid Addition: Slowly add 4 M hydrochloric acid (HCl) to the flask until the reactants are fully submerged and a stirrable slurry is formed.

    • Causality: The acid serves a dual purpose. It protonates the carbonyl oxygen of oxalic acid, making it more electrophilic and susceptible to nucleophilic attack by the diamine. It also maintains a protic environment necessary for the subsequent dehydration steps.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Elevated temperatures are required to overcome the activation energy for the cyclodehydration steps, driving the reaction towards the thermodynamically stable benzimidazole product.[7]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the acidic solution.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water to remove excess HCl and any unreacted oxalic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final high-purity compound.[1]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is of significant interest due to its diverse pharmacological potential.[1] The benzimidazole core is a bioisostere of natural nucleotides, allowing it to interact with various biopolymers.[8] The addition of the nitro and carboxylic acid groups provides specific functionalities for targeted drug design.

Anticancer Research

Benzimidazole derivatives are widely investigated for their anticancer properties.[1] The mechanism of action for nitro-substituted benzimidazoles often involves the reductive activation of the nitro group within the hypoxic (low oxygen) environments characteristic of solid tumors.[1] This reduction can form reactive radical species that induce DNA damage and cellular apoptosis, selectively targeting cancer cells.[1] The carboxylic acid group provides a handle for further chemical modification to improve solubility, cell permeability, or to attach the scaffold to other pharmacophores.

Antimicrobial Activity

The compound has shown promise against various bacterial and fungal strains.[1] Its mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cellular integrity.[1] The nitroaromatic structure is a well-known feature in several antimicrobial drugs, and its inclusion in the benzimidazole scaffold can lead to potent activity.

Versatile Chemical Intermediate

Beyond its intrinsic bioactivity, this molecule serves as a crucial building block (synthon) for creating more complex derivatives.[1] The carboxylic acid can be readily converted into esters, amides, or other functional groups, enabling the synthesis of large libraries of compounds for high-throughput screening in drug discovery programs.[2][9]

Conclusion

6-Nitro-1H-benzimidazole-2-carboxylic acid is a compound of high strategic value for chemical and pharmaceutical research. Its straightforward synthesis via the Phillips-Ladenburg reaction, combined with the versatile chemical handles of its nitro and carboxylic acid groups, makes it an attractive starting point for the development of new therapeutic agents. Its demonstrated potential in anticancer and antimicrobial research underscores the continued importance of the benzimidazole scaffold in modern drug discovery.

References

The Nitro-Charged Core: A Technical Guide to the Discovery, History, and Applications of Nitrobenzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Impact of Nitro-Substitution

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, is a cornerstone of medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery.[2] The introduction of a nitro (NO₂) group to this versatile core dramatically alters its electronic properties and reactivity, unlocking a diverse range of pharmacological activities. This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted therapeutic applications of nitrobenzimidazole compounds.

The potent electron-withdrawing nature of the nitro group significantly influences the pKa of the benzimidazole ring system, impacting its binding characteristics to biological macromolecules. Furthermore, the nitro group can be metabolically reduced in vivo to form reactive nitroso, nitro radical anion, and hydroxylamine intermediates, which can exert cytotoxic effects, a property exploited in the development of antimicrobial and anticancer agents.[3] This unique combination of a privileged scaffold and a reactive functional group has led to the development of nitrobenzimidazole-based drugs for a wide spectrum of diseases, from parasitic infections to cancer and acid-related gastric disorders.

A Journey Through Time: The Historical Development of Nitrobenzimidazoles

The story of nitrobenzimidazoles begins with the discovery of the parent benzimidazole ring. While the first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872, it was the elucidation of the structure of Vitamin B12 in the 1950s, which contains a 5,6-dimethylbenzimidazole moiety, that ignited significant interest in this heterocyclic system as a potential source of therapeutic agents.[4][5]

The therapeutic journey of nitrobenzimidazoles can be traced through several key milestones:

  • The Anthelmintic Era (1960s onwards): Following the discovery of the first commercially successful benzimidazole anthelmintic, thiabendazole, in 1961, an extensive search for more potent and broad-spectrum derivatives began.[4][7] This led to the development of a cascade of benzimidazole-based dewormers for both human and veterinary use. Although not all of these were nitro-substituted, this period of intense research laid the groundwork for understanding the structure-activity relationships of this class of compounds.

  • The Rise of Proton Pump Inhibitors (1980s): A major breakthrough in the treatment of acid-related stomach disorders came with the development of proton pump inhibitors (PPIs).[8] The first of these, omeprazole, a substituted benzimidazole, was launched in 1988.[8] This discovery paved the way for a new class of drugs, many of which are based on the benzimidazole scaffold, that have revolutionized the management of peptic ulcers and gastroesophageal reflux disease (GERD).

  • The Anticancer Revolution (Late 20th and 21st Century): Recognizing the antiproliferative effects of disrupting cellular machinery, researchers began to investigate benzimidazole derivatives as potential anticancer agents.[9] The discovery that these compounds could interfere with microtubule polymerization, a critical process in cell division, opened up a new avenue for cancer therapy.[10][11] More recently, nitrobenzimidazole derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, highlighting their potential in targeted cancer therapy.[1]

This historical progression demonstrates the remarkable versatility of the nitrobenzimidazole core, evolving from simple anthelmintics to sophisticated targeted therapies.

Synthetic Strategies: Crafting the Nitrobenzimidazole Core

The synthesis of nitrobenzimidazole derivatives can be broadly categorized into two main approaches: the cyclization of a nitro-substituted o-phenylenediamine with an electrophile, or the nitration of a pre-formed benzimidazole ring.

Protocol 1: Reductive Cyclization of o-Nitroanilines

A versatile one-pot method involves the reductive cyclization of o-nitroanilines with aromatic aldehydes.[12]

Materials:

  • 2-Nitroaniline

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Zinc dust (Zn)

  • Sodium bisulfite (NaHSO₃)

  • Water

Procedure:

  • In a round-bottom flask, suspend 2-nitroaniline (1 mmol) and the aromatic aldehyde (1 mmol) in 10 mL of water.

  • Add zinc dust (2-3 mmol) and sodium bisulfite (2 mmol) to the mixture.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

G start 2-Nitroaniline + Aromatic Aldehyde reagents Zn / NaHSO₃ H₂O, 100°C start->reagents intermediate In situ reduction of nitro group and Schiff base formation reagents->intermediate product 2-Substituted Benzimidazole intermediate->product

Caption: Reductive cyclization of o-nitroanilines for benzimidazole synthesis.

Protocol 2: Condensation of 4-Nitro-o-phenylenediamine with Aldehydes

This is a widely used method for the synthesis of 2-substituted 5-nitrobenzimidazoles.[13]

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Dimethoxyethane (DME)

  • Sodium metabisulfite (Na₂S₂O₅)

Procedure:

  • Dissolve 4-nitro-1,2-phenylenediamine (0.004 mol) in an appropriate amount of dimethoxyethane.

  • Add 1.01 equivalents of the aromatic aldehyde to the solution.

  • Stir the mixture at 0°C in an ice bath for 2 hours.

  • Reflux the mixture for 1 hour to form the Schiff base intermediate.

  • Add an additional portion of dimethoxyethane and 1.01 equivalents of sodium metabisulfite (as an oxidant).

  • Stir the mixture under reflux for 48 hours.

  • Monitor the reaction completion by TLC (chloroform:methanol 9:1).

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from methanol.[13]

Protocol 3: Nitration of the Benzimidazole Ring

Direct nitration of the benzimidazole core is another common approach, although it can sometimes lead to a mixture of isomers.[6]

Materials:

  • Benzimidazol-2-one

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Prepare a nitrating mixture by dissolving potassium nitrate (0.33 mol) in concentrated sulfuric acid (100 mL) with cooling in an ice-water bath.

  • Add 1,3-dihydro-2H-benzimidazol-2-one (0.1 mol) in small portions to the nitrating mixture with stirring and cooling.

  • Slowly warm the reaction mixture to 60°C over 1 hour.

  • Stir the mixture at 50-60°C for 4 hours.

  • Cool the reaction mixture to room temperature and then to 4°C.

  • Filter the resulting yellow crystalline product and wash with cold 50% H₂SO₄, followed by cold distilled water.

  • Dry the product at 100°C overnight.[6]

Mechanisms of Action: The Diverse Biological Activities of Nitrobenzimidazoles

The introduction of the nitro group imparts a wide range of biological activities to the benzimidazole scaffold. The following sections detail the mechanisms of action for their most significant therapeutic applications.

Anticancer Activity

Nitrobenzimidazole derivatives have emerged as promising anticancer agents, primarily through two distinct mechanisms: inhibition of PARP and disruption of microtubule polymerization.

1. PARP Inhibition:

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[1] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA double-strand breaks during replication, a phenomenon known as synthetic lethality. This catastrophic DNA damage triggers apoptosis and cell death.[1] Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been shown to be potent PARP inhibitors.[1]

cluster_0 DNA Damage Response cluster_1 Nitrobenzimidazole Action cluster_2 Cellular Consequences in Cancer Cells DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication DNA_Repair DNA Repair PARP->DNA_Repair Nitrobenzimidazole Nitrobenzimidazole Derivative PARP_Inhibition PARP Inhibition Nitrobenzimidazole->PARP_Inhibition PARP_Inhibition->PARP DSB_Formation Double-Strand Break Formation Replication->DSB_Formation Apoptosis Apoptosis DSB_Formation->Apoptosis

Caption: Mechanism of PARP inhibition by nitrobenzimidazole derivatives leading to apoptosis.

2. Tubulin Polymerization Inhibition:

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle.[14] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15] Benzimidazole derivatives, including some nitro-substituted compounds, have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[16][17] This prevents the assembly of microtubules, leading to mitotic catastrophe and cell death.

cluster_0 Microtubule Dynamics cluster_1 Nitrobenzimidazole Action cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle_Disruption Mitotic Spindle Disruption Microtubules->Spindle_Disruption Nitrobenzimidazole Nitrobenzimidazole Derivative Tubulin_Binding Binds to Colchicine Site on β-Tubulin Nitrobenzimidazole->Tubulin_Binding Tubulin_Binding->Polymerization G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by nitrobenzimidazole derivatives.

Anticancer Activity Data:

CompoundCell LineIC₅₀ (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028[1]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)>10[1]
2-(3,4-dimethoxyphenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)1.5[1]
5-nitro-2-phenyl-1H-benzimidazoleVarious-[18]
Benzimidazole AcrylonitrilesVarious Hematological-[16]
Anthelmintic Activity

Benzimidazole anthelmintics exert their effect by selectively binding to the β-tubulin of parasitic nematodes, inhibiting its polymerization into microtubules.[10][11] This disruption of the cytoskeleton leads to impaired cellular processes such as glucose uptake and intracellular transport, ultimately resulting in the paralysis and death of the parasite. The selectivity of benzimidazoles for parasitic β-tubulin over mammalian tubulin is a key factor in their therapeutic index.[10] While specific quantitative data for nitrobenzimidazole anthelmintics is sparse in the readily available literature, the general mechanism is understood to follow this pathway.

Anthelmintic Activity Data:

CompoundParasiteActivity MetricValueReference
5-nitro-2-phenyl-1H-benzimidazoleEarthwormTime to paralysis20 min (at 100 mg/ml)[18]
5-nitro-2-phenyl-1H-benzimidazoleEarthwormTime to death24 min (at 100 mg/ml)[18]
Proton Pump Inhibition

Substituted benzimidazoles are the chemical backbone of the most widely used proton pump inhibitors (PPIs).[8][19] These drugs are administered as inactive prodrugs that are weak bases.[20] In the highly acidic environment of the secretory canaliculi of gastric parietal cells, the benzimidazole derivative undergoes a two-step protonation and subsequent molecular rearrangement to form a reactive tetracyclic sulfenamide.[20][21] This activated form then covalently binds to cysteine residues on the luminal surface of the H⁺/K⁺-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.[22][23]

cluster_0 Parietal Cell cluster_1 Proton Pump (H⁺/K⁺-ATPase) cluster_2 Physiological Effect PPI_Prodrug PPI Prodrug (in circulation) Accumulation Accumulation in Acidic Canaliculi PPI_Prodrug->Accumulation Activation Acid-Catalyzed Activation Accumulation->Activation Sulfenamide Reactive Sulfenamide Activation->Sulfenamide Covalent_Bonding Covalent Bonding to Cysteine Residues Sulfenamide->Covalent_Bonding Proton_Pump H⁺/K⁺-ATPase Inhibition Irreversible Inhibition Proton_Pump->Inhibition Covalent_Bonding->Proton_Pump Acid_Secretion_Blocked Gastric Acid Secretion Blocked Inhibition->Acid_Secretion_Blocked

Caption: Mechanism of action of benzimidazole-based proton pump inhibitors.

Other Biological Activities

Nitrobenzimidazole derivatives have also demonstrated a range of other pharmacological effects:

  • Vasorelaxant Activity: Certain 5-nitrobenzimidazole derivatives have been shown to exhibit vasorelaxant effects, suggesting potential applications as antihypertensive agents.[13][24]

Vasorelaxant Activity Data:

CompoundEC₅₀ (µM)Reference
BDZ3<30[13]
BDZ6<30[13]
BDZ12<30[13]
BDZ18<30[13]
BDZ2021.08[13]
2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol1.81[24]
  • Antifungal Activity: The benzimidazole scaffold is present in some antifungal agents, and nitro-substituted derivatives have also shown promising antifungal activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to commercial fungicides.[25]

Antifungal Activity Data:

CompoundFungal StrainMIC (µg/mL)Reference
2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivativeCandida albicans12.5[25]
2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivativeCandida glabrata12.5[25]
2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivativeCandida krusei12.5[25]

Conclusion and Future Perspectives

The journey of nitrobenzimidazole compounds, from their origins in classical heterocyclic chemistry to their current status as versatile pharmacophores, is a testament to the power of chemical modification in drug discovery. The introduction of a simple nitro group onto the privileged benzimidazole scaffold has unlocked a remarkable diversity of biological activities, leading to the development of drugs that combat a wide range of human ailments.

For researchers and drug development professionals, the nitrobenzimidazole core continues to be a fertile ground for innovation. The ongoing exploration of their anticancer properties, particularly in the realm of targeted therapies like PARP inhibition, holds immense promise. Furthermore, the potential for developing new anthelmintics to combat emerging drug resistance, as well as novel agents for other therapeutic areas, ensures that the story of nitrobenzimidazoles is far from over. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the further elucidation of their complex mechanisms of action.

References

A Comprehensive Spectroscopic Guide to 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS: 73903-18-1; Molecular Formula: C₈H₅N₃O₄; Molecular Weight: 207.14 g/mol ) is a pivotal chemical entity in the landscape of modern medicinal chemistry and oncology research.[1][2] As a benzimidazole derivative, it belongs to a class of heterocyclic compounds renowned as "privileged structures" in drug discovery, owing to their versatile binding capabilities with a multitude of biological targets through hydrogen bonding and π-π stacking interactions.[1] The strategic incorporation of a nitro group at the 5-position and a carboxylic acid at the 2-position confers unique physicochemical properties and a distinct reactivity profile.

Notably, the nitroaromatic moiety is a key pharmacophore, particularly in the development of anticancer agents. It can undergo reductive activation within the hypoxic environments characteristic of solid tumors, leading to the formation of reactive intermediates that can induce cellular damage.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core spectroscopic techniques required to unambiguously identify and characterize this compound, ensuring its quality and integrity in research and development pipelines.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound dictate its spectroscopic signature. The key functional groups for identification are:

  • Benzimidazole Core: A fused bicyclic system containing aromatic protons and carbons.

  • Carboxylic Acid (-COOH): Exhibits characteristic vibrational modes and highly deshielded protons and carbons.

  • Nitro Group (-NO₂): Possesses strong, characteristic infrared absorption bands.

Each spectroscopic method discussed herein targets these specific groups to build a complete and validated structural profile.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these natural vibrational frequencies is passed through a sample, the energy is absorbed. The resulting spectrum, a plot of absorbance versus wavenumber, serves as a unique molecular "fingerprint". For this compound, FTIR is indispensable for confirming the presence of the critical carboxylic acid and nitro functionalities.[3]

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR crystal (typically diamond) are clean. Run a background scan to record the ambient spectrum (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.

  • Data Processing: After acquisition, the baseline of the spectrum should be corrected and the peaks labeled.

Data Interpretation

The FTIR spectrum is characterized by several key absorption bands. The presence of extensive intermolecular hydrogen bonding from the carboxylic acid groups results in significant broadening of the O-H stretching band.[4]

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
Carboxylic AcidO-H stretch3300 - 2500 (very broad)Confirms the -COOH group; broadening is due to hydrogen bonding.[4]
Aromatic C-HC-H stretch3100 - 3000Indicates the aromatic benzimidazole core.
Carboxylic AcidC=O stretch1710 - 1680Confirms the carbonyl of the carboxylic acid, typically in a hydrogen-bonded dimeric form.[1][4]
Aromatic C=CC=C stretch1620 - 1580Aromatic ring skeletal vibrations.
Nitro GroupN=O asymmetric stretch1550 - 1500Primary confirmation of the nitro group. [1]
Nitro GroupN=O symmetric stretch1380 - 1340Secondary confirmation of the nitro group. [1]

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start: Obtain Solid Sample Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Apply_Sample Apply 1-2 mg of Sample Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Scan Scan Sample (4000-400 cm⁻¹) Apply_Pressure->Scan Process Baseline Correction & Peak Labeling Scan->Process Interpret Interpret Spectrum Process->Interpret End End: Confirm Functional Groups Interpret->End

Caption: Workflow for FTIR analysis of solid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at unique frequencies (chemical shifts) that are highly dependent on their local electronic environment.

  • ¹H NMR provides information on the number, connectivity, and electronic environment of hydrogen atoms.

  • ¹³C NMR provides information on the number and type of carbon atoms (e.g., aromatic, carbonyl).

For this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and the overall molecular structure.

Experimental Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively dissolves the polar compound and allows for the observation of the exchangeable carboxylic acid and N-H protons.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is used. The broad signal from the -COOH proton may require adjustment of the spectral window.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard, resulting in singlets for each unique carbon.

Data Interpretation

¹H NMR Spectrum (Predicted in DMSO-d₆)

The aromatic region is expected to show a complex pattern due to the nitro-group substitution. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift.[1]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
-COOH13.0 - 12.0Broad Singlet (br s)Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[1][4]
N-H~12.5Broad Singlet (br s)Imidazole N-H proton, often broad and may exchange with water.
Aromatic H (H4, H6, H7)8.40 - 7.50Multiplets (m), Doublets (d)Protons on the benzimidazole ring are deshielded by the aromatic system and the electron-withdrawing nitro group.[1]

¹³C NMR Spectrum (Predicted in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the eight unique carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-C OOH185 - 165Carboxyl carbon, typically in the downfield region of the spectrum.[4]
Aromatic C (C2, C4, C5, C6, C7, C3a, C7a)155 - 110Aromatic carbons. The carbon attached to the nitro group (C5) and the carbons of the imidazole ring (C2, C3a, C7a) will have distinct shifts.[1]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Weigh 5-10 mg of Sample Dissolve Dissolve in ~0.7 mL DMSO-d₆ Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Tune_Shim Tune Probe & Shim Magnet Insert->Tune_Shim Acquire_H1 Acquire ¹H Spectrum Tune_Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune_Shim->Acquire_C13 Process Fourier Transform & Phase Correction Acquire_H1->Process Acquire_C13->Process Assign Assign Signals to Protons & Carbons Process->Assign End End: Confirm C-H Framework Assign->End

Caption: General workflow for NMR sample analysis.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is one of the most critical pieces of data for confirming molecular identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy by measuring the mass to several decimal places.

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio. Data is typically acquired in both positive and negative ion modes to observe both the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.

Data Interpretation

The primary goal is to identify the molecular ion peak, which validates the molecular formula.[1]

Ion Formula Calculated Exact Mass (m/z) Mode
[M+H]⁺[C₈H₆N₃O₄]⁺208.0353Positive
[M-H]⁻[C₈H₄N₃O₄]⁻206.0207Negative
[M+Na]⁺[C₈H₅N₃O₄Na]⁺230.0172Positive

Note: The calculated exact mass is based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Observing this mass with high accuracy (<5 ppm error) in an HRMS experiment provides unambiguous confirmation of the elemental composition.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Ionization & Detection cluster_analysis Data Analysis Start Prepare Dilute Solution (~1 mg/mL) Infuse Infuse into ESI Source Start->Infuse Ionize Apply Voltage to Generate Ions Infuse->Ionize Analyze Separate Ions by m/z Ratio Ionize->Analyze Identify_Peak Identify Molecular Ion Peak Analyze->Identify_Peak Confirm_Mass Compare with Calculated Mass Identify_Peak->Confirm_Mass End End: Confirm Molecular Formula Confirm_Mass->End

Caption: Workflow for ESI-MS analysis.

Conclusion

The structural elucidation of this compound is a self-validating process achieved through the synergistic application of multiple spectroscopic techniques. FTIR provides definitive evidence of the key carboxylic acid and nitro functional groups. High-resolution NMR spectroscopy confirms the precise arrangement of the carbon-hydrogen framework and the substitution pattern of the benzimidazole core. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and elemental composition. Together, these methods form a robust analytical workflow, enabling researchers to confirm the identity, purity, and integrity of this important molecule, thereby ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

References

An In-Depth Technical Guide to the Potential Biological Activities of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a nitro group and a carboxylic acid moiety, as seen in 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid, offers unique electronic and structural features that suggest a spectrum of potential biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its close derivatives, with a focus on its anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present relevant quantitative data from related compounds, and provide detailed experimental protocols for in vitro evaluation.

Introduction: The Benzimidazole Core and the Significance of Nitro-Substitution

Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of a benzene ring and an imidazole ring. This structural motif is found in various biologically important molecules and has been a fertile ground for the development of drugs with a wide range of therapeutic applications, including anti-inflammatory, antiviral, antihypertensive, and anticancer effects.[1] The unique ability of the benzimidazole nucleus to interact with diverse biological targets is attributed to its capacity for hydrogen bonding, π-π stacking, and metal ion chelation.[2]

The presence of a nitro group at the 5-position of the benzimidazole ring is of particular significance. Nitroaromatic compounds are known for their bioreductive activation under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors and certain anaerobic bacteria.[2][3] This selective activation can lead to the formation of reactive radical species that induce cellular damage, providing a targeted therapeutic strategy.[2] The carboxylic acid group at the 2-position can influence the compound's solubility, and pharmacokinetic properties and provides a handle for further chemical modifications to create derivatives with enhanced potency and selectivity.

Chemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₈H₅N₃O₄[4]

  • Molecular Weight: 207.14 g/mol [4]

  • CAS Number: 73903-18-1[4]

Synthesis:

A potential synthetic pathway is outlined below:

G A 4-Nitro-o-phenylenediamine C Condensation (e.g., Phillips method) A->C B Oxalic acid B->C D This compound C->D Reflux in dilute HCl

Caption: Proposed synthesis of this compound.

This reaction typically involves heating the reactants in the presence of a dehydrating agent or a mineral acid, such as hydrochloric acid. The specific reaction conditions, including temperature and reaction time, would require optimization for maximal yield and purity.

Anticancer Potential: Targeting Key Cellular Machinery

Benzimidazole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth.[5] For this compound and its analogs, two primary mechanisms of action are of significant interest: inhibition of topoisomerase I and disruption of microtubule dynamics. The nitro group also suggests a potential for hypoxia-selective cytotoxicity.[2]

Mechanism of Action: Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[6][7] Topoisomerase I (Topo I) relieves torsional stress in DNA by creating transient single-strand breaks.[6] Inhibition of Topo I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[5] Several benzimidazole derivatives have been identified as potent Topo I inhibitors.[6][8] It is hypothesized that these compounds intercalate into the DNA-Topo I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.

G cluster_0 cluster_1 A Supercoiled DNA B Topoisomerase I A->B Binding C Transient DNA Nick B->C Cleavage D Relaxed DNA C->D Re-ligation F Stabilized DNA-Topo I Cleavage Complex C->F Intercalation & Stabilization E 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid Derivative E->F G DNA Strand Breaks F->G Replication Fork Collision H Apoptosis G->H

Caption: Proposed mechanism of Topoisomerase I inhibition by benzimidazole derivatives.

Quantitative Data: IC50 Values of Related Benzimidazole Derivatives

While specific IC50 values for this compound are not available in the reviewed literature, data for structurally related benzimidazole derivatives highlight their potent anticancer activity against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-Triazole Derivative 4b A549 (Lung Carcinoma)7.34 ± 0.21[6]
Benzimidazole-Triazole Derivative 4h A549 (Lung Carcinoma)4.56 ± 0.18[6]
BBZ Derivative 11a NCI 60 Cell Line Panel0.16 - 3.6[9]
BBZ Derivative 12a NCI 60 Cell Line Panel0.16 - 3.6[9]
BBZ Derivative 12b NCI 60 Cell Line Panel0.16 - 3.6[9]

Disclaimer: The data presented above is for structurally related benzimidazole derivatives and not for this compound itself. This information is provided to illustrate the potential potency of this class of compounds.

Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay (Plasmid Relaxation Assay)

This protocol is adapted from established methods for evaluating Topo I inhibitors.[6][7]

Objective: To determine the inhibitory effect of a test compound on the catalytic activity of human Topoisomerase I by assessing the relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I (e.g., from TopoGEN)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer

  • Test compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • Sterile, nuclease-free water

  • 0.5 M EDTA

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • 6x DNA Loading Dye

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixtures on ice as follows:

    • Control (Supercoiled DNA): 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA (0.5 µg/µL), 17 µL sterile water.

    • Control (Relaxed DNA): 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA, 1 µL Topo I (1 unit/µL), 16 µL sterile water.

    • Positive Control (Camptothecin): 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA, 1 µL Topo I, 1 µL Camptothecin (at desired concentration), 15 µL sterile water.

    • Test Compound: 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA, 1 µL Topo I, 1 µL Test Compound (at various concentrations), 15 µL sterile water.

  • Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K to each tube. Incubate at 37°C for another 30 minutes.

  • Sample Preparation for Electrophoresis: Add 3 µL of 6x DNA loading dye to each reaction tube and mix well.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing ethidium bromide.

    • Load the entire volume of each reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV illumination.

    • The supercoiled DNA will migrate faster than the relaxed (nicked) circular DNA.

    • An effective inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates similarly to the supercoiled DNA control.

    • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Antimicrobial Activity: A Potential Weapon Against Infections

The 5-nitroimidazole moiety is a well-established pharmacophore in antimicrobial drug discovery, with metronidazole being a prime example.[5] The mechanism of action is generally believed to involve the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic metabolites that damage DNA and other critical cellular components.[3]

Mechanism of Action: Reductive Activation

In anaerobic bacteria and some protozoa, the low redox potential allows for the enzymatic reduction of the nitro group of 5-nitroimidazoles. This process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitrite ions, which are cytotoxic. These reactive species can cause DNA strand breakage and inhibit essential enzymes, leading to microbial cell death.

G A 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid B Microbial Nitroreductase A->B Entry into microbial cell C Reactive Nitroso & Hydroxylamine Intermediates B->C Reductive Activation D DNA Damage C->D E Enzyme Inhibition C->E F Cell Death D->F E->F

Caption: Proposed mechanism of antimicrobial action of 5-nitro-benzimidazole derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Related Compounds
Compound DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzonaptho-substituted benzimidazole (1e)Klebsiella pneumoniae10-20[10]
Tolyl-substituted benzimidazole (1g)Klebsiella pneumoniae10-20[10]
Tolyl-substituted benzimidazole (1h)Klebsiella pneumoniae10-20[10]
Indolylbenzo[d]imidazole (3ao)Staphylococcus aureus< 1[11]
Indolylbenzo[d]imidazole (3aq)Staphylococcus aureus< 1[11]

Disclaimer: The data presented is for structurally related benzimidazole derivatives and not the specific title compound. It serves to illustrate the potential antimicrobial efficacy of this chemical class.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette and reservoirs

  • Incubator

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound at a high concentration.

    • Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted across the plate.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions, the positive control, and the solvent control.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 30°C for fungi) for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control should be turbid, and the sterility control should be clear.

Conclusion and Future Perspectives

This compound represents a molecule of significant interest for drug discovery, leveraging the proven pharmacological potential of the benzimidazole scaffold and the unique properties conferred by the nitro and carboxylic acid substituents. While direct biological data for this specific compound is limited, the extensive research on its derivatives strongly suggests promising anticancer and antimicrobial activities.

Future research should focus on the synthesis and in-depth biological evaluation of this compound itself. Elucidating its specific molecular targets, determining its efficacy in preclinical models, and exploring its structure-activity relationship through the synthesis of novel derivatives will be crucial steps in harnessing its full therapeutic potential. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to embark on this exciting area of investigation.

References

The Ascendant Therapeutic Trajectory of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, an isostere of naturally occurring purines, represents a cornerstone in the architecture of pharmacologically active molecules. Its unique structural features and electron-rich nature allow for diverse interactions with a multitude of biological targets, rendering it a "privileged scaffold" in drug discovery. The strategic incorporation of a nitro group at the 5-position and a carboxylic acid at the 2-position of the benzimidazole ring system gives rise to 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid, a versatile synthon for the generation of derivatives with a broad spectrum of therapeutic potential. These derivatives have demonstrated significant promise as anticancer, antimicrobial, and antihypertensive agents, among other activities.

This technical guide provides an in-depth exploration of the key derivatives of this compound, focusing on their synthesis, mechanisms of action, and biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their therapeutic discovery programs.

I. The Synthetic Keystone: Preparation of this compound

The foundational step in accessing the diverse chemical space of its derivatives is the efficient synthesis of the this compound core. A common and effective method involves the condensation of 4-nitro-o-phenylenediamine with a suitable dicarbonyl compound, followed by oxidation.

Experimental Protocol: Synthesis of the Core Scaffold

A robust synthesis of a related compound, 1-methyl-5-nitroimidazole-2-carboxylic acid, is described in US Patent 3,325,507, which can be adapted for the benzimidazole analogue. The general principle involves the oxidation of a precursor alcohol. For the benzimidazole core, a typical synthesis would involve the reaction of 4-nitro-o-phenylenediamine with a glyoxylic acid derivative followed by cyclization and oxidation.

II. Anticancer Derivatives: Harnessing Hypoxia and DNA Repair Pathways

A significant area of investigation for derivatives of this compound is in oncology. The nitro group plays a crucial role, as it can be bioreductively activated under hypoxic conditions, a characteristic feature of the tumor microenvironment, leading to the formation of cytotoxic reactive nitrogen species. Furthermore, many derivatives exhibit anticancer activity through the inhibition of key DNA repair enzymes.

A. 2-Aryl-5-nitro-1H-benzimidazoles: Potent Cytotoxic Agents

Substitution at the 2-position of the 5-nitrobenzimidazole scaffold with various aryl groups has yielded compounds with potent anticancer activity. A notable example is 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6 in a key study), which has demonstrated exceptional cytotoxicity against various human cancer cell lines.[1]

A primary mechanism of action for many of these anticancer derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1][2][3][4] PARP inhibitors have shown significant clinical efficacy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. By inhibiting PARP-1, single-strand DNA breaks are not efficiently repaired, leading to the formation of double-strand breaks during replication, which are lethal to cancer cells with compromised homologous recombination repair.

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of 5-Nitrobenzimidazole Derivative DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR_ylation PARylation PARP1->PAR_ylation catalyzes Repair_Proteins Recruitment of Repair Proteins PAR_ylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Replication_Fork Replication Fork Collapse SSB_Repair->Replication_Fork unrepaired SSBs lead to Derivative 5-Nitrobenzimidazole Derivative Derivative->PARP1 inhibits DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis in BRCA-deficient cells Synthesis_Workflow Start Starting Materials: 4-nitro-o-phenylenediamine Substituted Benzaldehyde Reaction Condensation Reaction (e.g., in ethanol with an oxidizing agent like NaHSO₃) Start->Reaction Purification Purification (e.g., Recrystallization or Column Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Final_Product 2-Aryl-5-nitro-1H-benzimidazole Characterization->Final_Product

References

The Strategic Synthesis and Therapeutic Potential of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] Within this versatile class of compounds, 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid stands out as a key intermediate and a pharmacophore of significant interest for the development of novel therapeutic agents. Its unique chemical architecture, featuring a nitro group at the 5-position and a carboxylic acid at the 2-position, confers a spectrum of biological activities, including notable anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

PropertyValueSource
IUPAC Name 6-nitro-1H-benzimidazole-2-carboxylic acid[2]
CAS Number 73903-18-1[2]
Molecular Formula C₈H₅N₃O₄[2]
Molecular Weight 207.14 g/mol [2]
XLogP3 1.2[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]

Synthesis and Methodologies

The synthesis of this compound and its derivatives can be achieved through several strategic routes. A prevalent and effective method involves the cyclocondensation of 4-nitro-o-phenylenediamine with various carboxylic acids or their derivatives. The choice of reaction conditions, such as conventional heating or microwave irradiation, can significantly influence reaction times and yields.

General Synthesis Workflow

Synthesis Workflow Start Starting Materials: 4-nitro-o-phenylenediamine & Appropriate Carboxylic Acid/Aldehyde Reaction Cyclocondensation Reaction (Acid Catalyst, Heat/Microwave) Start->Reaction Reagents Purification Purification: Neutralization, Recrystallization, Chromatography Reaction->Purification Crude Product Product 5-Nitro-1H-benzo[d]imidazole -2-carboxylic acid Derivative Purification->Product Purified Product

Caption: General workflow for the synthesis of 5-nitro-1H-benzo[d]imidazole derivatives.

Detailed Experimental Protocol for Synthesis of 2-Aryl-5-nitro-1H-benzimidazole Derivatives

This protocol is adapted from a conventional synthesis method for 5-nitro-2-aryl substituted-1H-benzimidazole libraries and can be modified for the synthesis of the carboxylic acid derivative by using an appropriate starting acid.[3]

Materials:

  • 4-nitro-o-phenylenediamine (0.01 mole)

  • Substituted phenoxyacetic acid (or other appropriate carboxylic acid) (0.01 mole)

  • 6N Hydrochloric acid (15 mL)

  • Aqueous ammonia

  • Ethanol

  • Ice

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (0.01 mole) and the selected carboxylic acid (0.01 mole) is heated at 100°C for 3-4 hours in 15 mL of 6N HCl.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The mixture is stirred for several minutes and then neutralized with aqueous ammonia.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from an ethanol-water mixture to yield the purified product.[3]

Rationale: The acidic conditions catalyze the condensation reaction between the diamine and the carboxylic acid, leading to the formation of the imidazole ring. Subsequent neutralization allows for the precipitation of the product, which is then purified by recrystallization to remove any unreacted starting materials or byproducts.

Biological Activities and Therapeutic Potential

The presence of the nitro group and the benzimidazole core imparts a wide range of biological activities to this class of compounds. These activities are being extensively explored for various therapeutic applications.

Anticancer Activity

Derivatives of 5-nitro-1H-benzo[d]imidazole have demonstrated significant potential as anticancer agents. The proposed mechanism of action often involves the inhibition of key cellular processes in cancer cells.

Mechanism of Anticancer Action:

Benzimidazoles can exert their anticancer effects through multiple pathways. A key mechanism is the disruption of microtubule formation by binding to β-tubulin, which leads to cell cycle arrest and apoptosis.[4] Furthermore, the nitro group can be bioreductively activated under the hypoxic conditions often found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules.[1] Some derivatives have also been shown to act as poly (ADP-ribose) polymerase (PARP) inhibitors, a promising target in cancer therapy.[5]

Anticancer Mechanism cluster_Cell Cancer Cell Drug 5-Nitrobenzimidazole Derivative Microtubules Microtubule Disruption Drug->Microtubules Binds to β-tubulin Hypoxia Tumor Hypoxia PARP PARP Inhibition Drug->PARP CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ReactiveSpecies Reactive Nitrogen Species Hypoxia->ReactiveSpecies Bioreductive Activation DNADamage DNA Damage ReactiveSpecies->DNADamage DNADamage->Apoptosis PARP->Apoptosis

Caption: Proposed mechanisms of anticancer activity for 5-nitrobenzimidazole derivatives.

Quantitative Data on Anticancer Activity of Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028[5]
Derivative of 2-aryl-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)Induces apoptosis[5]
A series of 5-nitro benzimidazole derivatives-EC50 < 30 µM (vasorelaxant activity)[6]

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Antimicrobial Activity

The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The nitro group in 5-nitroimidazole derivatives plays a crucial role in their activity against anaerobic bacteria and some fungi.

Mechanism of Antimicrobial Action:

Similar to their anticancer effects, the antimicrobial action of nitroimidazoles is largely dependent on the reductive activation of the nitro group within the microbial cell. This process, which occurs under anaerobic or microaerophilic conditions, generates cytotoxic metabolites that can damage microbial DNA and other essential macromolecules, leading to cell death.

Quantitative Data on Antimicrobial Activity of Derivatives:

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Compound ClassMicroorganismMIC (µg/mL)Reference
5-nitro-2-aryl substituted phenoxymethyl-1H-benzimidazolesVancomycin-resistant enterococcus, S. aureus, E. coli, C. albicansVaries[3]
Indolylbenzo[d]imidazolesS. aureus ATCC 25923, MRSA< 1 - 7.8[9]
Indolylbenzo[d]imidazolesC. albicans ATCC 102313.9[9]

Structure-Activity Relationship (SAR)

The biological activity of 5-nitrobenzimidazole derivatives can be significantly modulated by the nature and position of substituents on the benzimidazole ring and at the 2-position.

  • The Nitro Group: The presence and position of the nitro group are critical for many of the observed biological activities, particularly under hypoxic conditions.[10]

  • Substituents at the 2-Position: Modification of the carboxylic acid group at the 2-position into esters, amides, or by introducing various aryl or heterocyclic rings can profoundly impact the compound's potency and selectivity. For instance, the introduction of certain aryl groups at the 2-position has been shown to enhance anticancer activity.[5]

  • Substituents on the Benzene Ring: Further substitution on the benzene ring of the benzimidazole core can also influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Conclusion and Future Directions

This compound is a highly valuable scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated potent anticancer and antimicrobial activities, with mechanisms of action that are particularly relevant for targeting hypoxic tumors and anaerobic pathogens. The continued exploration of the structure-activity relationships of this compound class, coupled with advanced drug design strategies, holds significant promise for the development of next-generation therapies for a range of challenging diseases. Further research focusing on the synthesis of novel derivatives, comprehensive biological evaluation, and detailed mechanistic studies is warranted to fully exploit the therapeutic potential of this remarkable molecular framework.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Nitro-1H-benzo[d]imidazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Nitro-1H-benzo[d]imidazole derivatives in cancer research. This document details the mechanism of action, provides step-by-step experimental protocols, and offers expert insights into the application of this promising class of compounds.

Introduction: The Therapeutic Potential of the 5-Nitro-1H-benzimidazole Scaffold

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects[1][2][3]. The addition of a nitro group at the 5-position of the benzimidazole ring has been shown to significantly enhance the cytotoxic activity of these derivatives against various cancer cell lines, making the 5-nitro-1H-benzimidazole core a focal point in the development of novel oncology therapeutics[4][5]. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest[4][6].

Featured Derivative: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)

To provide a practical and in-depth guide, we will focus on a particularly potent derivative from this class: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , hereafter referred to as Compound 6. This compound has demonstrated remarkable potency and selectivity, making it an excellent model for studying the broader class of 5-nitro-1H-benzimidazole derivatives[4].

Key Characteristics of Compound 6:

  • High Potency: Exhibits an IC₅₀ value of 28 nM against the A549 non-small cell lung cancer cell line[4].

  • Selective Cytotoxicity: Shows a high selectivity index (>700) when comparing its activity in cancer cells to non-neoplastic HACAT cells (IC₅₀ = 22.2 μM)[4].

  • Mechanism of Action: Induces apoptosis and S-phase cell cycle arrest, with a proposed mechanism involving the inhibition of Poly (ADP-ribose) polymerase (PARP)[4].

Mechanism of Action: PARP Inhibition and Induction of Apoptosis

Compound 6 is proposed to exert its anticancer effects primarily through the inhibition of PARP, a family of enzymes crucial for DNA repair. In cancer cells, which often have deficiencies in other DNA repair pathways (like homologous recombination), inhibiting PARP leads to an accumulation of DNA damage, ultimately triggering apoptosis. This concept is known as synthetic lethality and is a clinically validated strategy in cancer therapy.

The inhibition of PARP by Compound 6 prevents the repair of single-strand DNA breaks. During DNA replication, these unrepaired single-strand breaks are converted into toxic double-strand breaks. In cancer cells with compromised double-strand break repair machinery, this leads to genomic instability and cell death. The apoptotic cascade is then initiated, characterized by the activation of caspases and the cleavage of key cellular substrates, including PARP itself (a hallmark of apoptosis).

PARP_Inhibition_Pathway cluster_0 Cancer Cell with DNA Damage cluster_1 Replication & Cell Cycle cluster_2 Apoptotic Cascade DNA_Damage DNA Single-Strand Breaks (SSBs) PARP PARP Enzyme DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication leads to PARP->DNA_Damage repairs (inhibited) Compound6 Compound 6 (5-Nitro-1H-benzimidazole derivative) Compound6->PARP inhibits DSBs Double-Strand Breaks (DSBs) Replication->DSBs converts SSBs to S_Phase_Arrest S-Phase Arrest DSBs->S_Phase_Arrest triggers Caspase Caspase Activation DSBs->Caspase activates Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Caspase->Apoptosis PARP_Cleavage PARP Cleavage Caspase->PARP_Cleavage

Caption: Proposed mechanism of action for Compound 6.

Application Note: In Vitro Cytotoxicity Profiling

This section provides a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a 5-nitro-1H-benzimidazole derivative using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Expertise & Experience: Why the MTT Assay?

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used in initial drug screening due to its reliability, high throughput, and the extensive availability of literature for comparison. For example, the foundational studies on Compound 6 utilized the MTT assay to establish its potent cytotoxicity against a panel of seven human neoplastic cell lines[4].

Protocol: MTT Assay for IC₅₀ Determination

Materials:

  • Cancer cell line (e.g., A549, human lung carcinoma)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 5-Nitro-1H-benzimidazole derivative (e.g., Compound 6)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Rationale: Seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting drug sensitivity. 5,000 cells/well is a common starting point for a 72-hour assay with A549 cells.

  • Cell Adhesion:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume proliferation.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour incubation period is often sufficient to observe the effects of compounds that induce apoptosis or cell cycle arrest.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C. Viable cells will form purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 72h (Drug Exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTT assay.

Application Note: Mechanistic Elucidation

To validate the proposed mechanism of action, further assays are required. Here, we outline protocols for Western blotting to detect PARP cleavage and flow cytometry for cell cycle analysis.

Protocol: Western Blot for PARP Cleavage

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed A549 cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include a vehicle control.

    • Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against PARP overnight at 4°C. This antibody should detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Interpretation:

    • An increase in the 89 kDa band in compound-treated samples compared to the control indicates PARP cleavage, a hallmark of caspase-mediated apoptosis. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Protocol: Cell Cycle Analysis by Flow Cytometry

Step-by-Step Methodology:

  • Cell Treatment and Fixation:

    • Seed and treat cells in 6-well plates as described for Western blotting.

    • Harvest cells (including floating cells in the medium), wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Rationale: Fixation with ethanol permeabilizes the cells, allowing the DNA-binding dye to enter.

  • Staining:

    • Centrifuge the fixed cells to remove ethanol.

    • Wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Interpretation:

    • Analyze the resulting histograms using cell cycle analysis software. An accumulation of cells in the S-phase peak in treated samples compared to the control would confirm the S-phase arrest observed for compounds like Compound 6[4].

Data Summary: Cytotoxic Activity of 5-Nitro-1H-benzimidazole Derivatives

The following table summarizes the reported cytotoxic activities of various 5-nitro-1H-benzimidazole derivatives against different human cancer cell lines.

Compound ID/ReferenceDerivative Structure/NameCancer Cell LineIC₅₀ (µM)
Compound 6 [4]2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028
Compound 3 [4]Structure not fully specifiedK562 (Leukemia)Not specified (Induces apoptosis)
se-182 [7]Unspecified benzimidazole derivativeHepG2 (Liver)15.58
se-182 [7]Unspecified benzimidazole derivativeA549 (Lung)15.80
TJ08 [3]Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylateJurkat (Leukemia)1.88
TJ08 [3]Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylateHeLa (Cervical)2.11

Expert Insights & Troubleshooting

  • Solubility: Benzimidazole derivatives can have poor aqueous solubility. It is crucial to prepare high-concentration stock solutions in 100% DMSO and to ensure the final DMSO concentration in cell culture media does not exceed a non-toxic level (typically <0.5%). If precipitation occurs upon dilution in media, consider using a formulation aid or vortexing vigorously before adding to cells.

  • Compound Stability: The stability of the nitro group under certain experimental conditions (e.g., in the presence of reducing agents) should be considered. Store stock solutions protected from light at -20°C or -80°C.

  • Off-Target Effects: While a primary mechanism may be identified, heterocyclic compounds can have multiple targets. It is advisable to use multiple assays and cell lines to build a comprehensive understanding of the compound's activity.

  • Controls are Key: In every experiment, meticulous use of controls is non-negotiable. This includes vehicle controls (DMSO), positive controls (e.g., a known PARP inhibitor like Olaparib or a topoisomerase inhibitor like Doxorubicin), and negative controls (untreated cells). This ensures that the observed effects are due to the compound and not an artifact of the experimental procedure.

References

The Versatile Scaffold: Applications of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Core as a Privileged Structure

In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1] This versatility has made benzimidazole and its derivatives a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, microbial infections, and cardiovascular conditions.[2][3] The unique properties of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid, featuring both a potent electron-withdrawing nitro group and a reactive carboxylic acid handle, position it as a synthon of significant interest for generating novel therapeutic agents.[1]

The presence of the 5-nitro group is critical; it can enhance the biological activity of the benzimidazole core and is a key feature in many antimicrobial and anticancer agents.[4][5] Mechanistically, the nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[1] The 2-carboxylic acid group, while contributing to the molecule's overall physicochemical properties, serves primarily as a versatile chemical handle for derivatization, allowing for the synthesis of a vast library of esters, amides, and other analogs with modulated potency, selectivity, and pharmacokinetic profiles.[6]

This guide provides a detailed overview of the applications of this compound in medicinal chemistry, focusing on its role as a key building block for anticancer, antimicrobial, and cardiovascular drug discovery. We will explore the mechanistic rationale behind these applications and provide detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives.

Application I: Anticancer Drug Discovery

Benzimidazole derivatives are a well-established class of anticancer agents, exerting their effects through various mechanisms, including inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of protein kinases.[7] The incorporation of a 5-nitro group can enhance this activity, particularly in targeting hypoxic tumor cells.[1] this compound serves as an excellent starting point for creating potent anticancer compounds.

Mechanism of Action: PARP Inhibition and Apoptosis Induction

One of the key mechanisms of action for 2-aryl-5-nitrobenzimidazole derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] By inhibiting PARP, these compounds can prevent cancer cells from repairing their DNA, leading to an accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).[4] Studies have shown that certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives can induce cell cycle arrest in the S phase and promote apoptosis in cancer cell lines.[4]

G cluster_0 Cancer Cell DNA_Damage DNA Damage (e.g., from chemotherapy) PARP PARP Enzyme DNA_Damage->PARP activates Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) DNA_Damage->Cell_Cycle_Arrest DNA_Repair DNA Repair PARP->DNA_Repair mediates Proliferation Uncontrolled Proliferation DNA_Repair->Proliferation Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Nitrobenzimidazole 5-Nitrobenzimidazole Derivative Nitrobenzimidazole->PARP inhibits

Anticancer mechanism of 5-nitrobenzimidazoles.
Structure-Activity Relationship (SAR) Insights

While direct derivatization of the 2-carboxylic acid is a key strategy, the broader class of 2-substituted-5-nitrobenzimidazoles provides valuable SAR insights. For instance, the substitution at the 2-position with an aryl group containing electron-withdrawing substituents, such as chloro and nitro groups, has been shown to yield highly potent compounds.

Compound ID2-Position SubstituentTarget Cell LineIC50 ValueReference
6 2-(4-chloro-3-nitrophenyl)A549 (Lung Carcinoma)28 nM[4]
3 2-(2,4-dichlorophenyl)K562 (Leukemia)>100 µM[4]
CTL-06 (2-(2-hydroxyphenyl)...)(piperazin-1-yl)methanoneHCT-116 (Colon)3 µM (FASN Inhibition)[6]
CTL-12 (2-(2-hydroxyphenyl)...)(4-methylpiperazin-1-yl)methanoneHCT-116 (Colon)2.5 µM (FASN Inhibition)[6]

This table presents data for 2-aryl and 2-carboxamide derivatives of the 5-nitrobenzimidazole scaffold to illustrate the potential of this chemical class.

Application II: Antimicrobial Agents

The 5-nitroimidazole scaffold is a well-established pharmacophore in antimicrobial therapy, with metronidazole being a prime example.[5][8] These compounds are particularly effective against anaerobic bacteria and protozoa. The benzimidazole core itself is known for its broad-spectrum antimicrobial properties.[9] The combination of these two moieties in this compound makes it a highly promising precursor for novel antimicrobial agents.

Mechanism of Action

The antimicrobial action of 5-nitroimidazoles is contingent on the reduction of the nitro group within the microbial cell.[5] This process, which occurs under the low redox potential conditions characteristic of anaerobic organisms, generates cytotoxic radical anions and other reactive intermediates. These intermediates can then covalently bind to and damage essential macromolecules like DNA, leading to cell death.[5] The carboxylic acid at the 2-position can be derivatized to amides and esters to improve cell penetration and target engagement.[8]

G cluster_0 Anaerobic Microbe Entry Cell Entry Reduction Nitro Group Reduction Entry->Reduction Intermediates Reactive Nitroso & Radical Anions Reduction->Intermediates DNA_Damage DNA Damage Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Nitrobenzimidazole 5-Nitrobenzimidazole Derivative Nitrobenzimidazole->Entry

Antimicrobial mechanism of 5-nitroimidazoles.
Antimicrobial Spectrum and Efficacy

Derivatives of 5-nitrobenzimidazole have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The specific substitutions play a crucial role in determining the spectrum and potency. For example, studies on various 2-substituted-5-nitrobenzimidazoles have shown significant activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[9][10]

Compound ClassTarget OrganismMIC (µg/mL)Reference
2-(phenoxymethyl)-5-nitro-1H-benzimidazolesS. aureus12.5 - 50[10]
2-(phenoxymethyl)-5-nitro-1H-benzimidazolesE. coli25 - 100[10]
2-(phenoxymethyl)-5-nitro-1H-benzimidazolesC. albicans12.5 - 50[10]
5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Metal ComplexesE. coli, S. aureus, C. albicansNot specified, but significant activity reported[9]

This table showcases the antimicrobial potential of the 5-nitrobenzimidazole scaffold against various pathogens.

Application III: Cardiovascular Agents

The benzimidazole nucleus is also present in several cardiovascular drugs, such as the angiotensin II receptor antagonists (e.g., candesartan, telmisartan).[3] Research has explored 5-nitro benzimidazole derivatives for their potential as vasorelaxant and antihypertensive agents.

Mechanism of Action: Vasorelaxation

Derivatives of 5-nitrobenzimidazole have been shown to exhibit ex-vivo vasorelaxant activity on rat aorta rings pre-contracted with phenylephrine.[3] While the exact mechanism can vary with the specific derivative, potential pathways include the modulation of calcium channels or interference with the angiotensin II receptor signaling cascade, leading to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.

Protocols for Synthesis and Biological Evaluation

The true value of this compound lies in its utility as a starting material. Below are representative protocols for its synthesis and the subsequent evaluation of its derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general two-step process: the synthesis of the core benzimidazole structure, followed by derivatization of the carboxylic acid group to form an amide.

Step 1: Synthesis of this compound This synthesis is typically achieved via the Phillips-Ladenburg reaction, involving the condensation of 4-nitro-o-phenylenediamine with a suitable dicarboxylic acid or its derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Reagents: Add oxalic acid (1.1 equivalents) and a catalytic amount of hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield this compound.

Step 2: Synthesis of a 5-Nitro-1H-benzo[d]imidazole-2-carboxamide Derivative This step involves the coupling of the carboxylic acid with a primary or secondary amine.

  • Activation of Carboxylic Acid: Suspend this compound (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent such as HBTU (1.1 equivalents) and a base like Diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

G Start 4-Nitro-o- phenylenediamine + Oxalic Acid Step1 Step 1: Condensation (Reflux, HCl) Start->Step1 Intermediate 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic Acid Step1->Intermediate Step2 Step 2: Amide Coupling (HBTU, DIPEA, Amine) Intermediate->Step2 Final_Product 5-Nitro-1H-benzo[d]imidazole- 2-carboxamide Derivative Step2->Final_Product

General synthesis workflow for derivatives.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Antimicrobial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth medium.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

This compound is a molecule of considerable strategic importance in medicinal chemistry. Its intrinsic structural features—the bioactive 5-nitro group and the versatile 2-carboxylic acid handle—make it an ideal starting point for the development of novel therapeutics. The demonstrated potential of its broader derivative class in oncology, infectious diseases, and cardiovascular medicine underscores the value of continued exploration of this scaffold. Future research should focus on synthesizing and screening libraries of esters and amides derived from this core to identify new lead compounds with improved efficacy, selectivity, and pharmacokinetic properties. The protocols provided herein offer a robust framework for researchers to embark on this exciting avenue of drug discovery.

References

Application Notes and Experimental Protocols: 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS: 73903-18-1) is a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities.[1] Its structure is built upon the benzimidazole core, a bicyclic system that is considered a "privileged scaffold." This designation arises from the benzimidazole nucleus's proven ability to serve as a foundational structure for ligands that bind to a wide array of biological targets with high affinity.[1][2]

The unique value of this specific molecule is derived from the strategic placement of two key functional groups:

  • The 5-Nitro Group: This electron-withdrawing group is not merely a structural component but a functional one. In hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, the nitro group can undergo bioreductive activation.[1] This process generates reactive nitrogen species that can induce cellular damage, making it a powerful tool for targeted therapies.[1]

  • The 2-Carboxylic Acid Group: This moiety serves as a versatile chemical "handle." It allows for straightforward derivatization, enabling chemists to synthesize libraries of related compounds (e.g., amides, esters) to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[3]

This combination of a biologically active core and a synthetically versatile functional group makes this compound a critical starting material for developing novel therapeutic agents, particularly in oncology and microbiology.[1][4]

Physicochemical and Handling Data

Proper handling and storage are critical for maintaining the integrity of the compound. The following table summarizes its key properties.

PropertyValueReference
CAS Number 73903-18-1[5][6]
Molecular Formula C₈H₅N₃O₄[1][5]
Molecular Weight 207.14 g/mol [5][6]
IUPAC Name This compound[5]
Appearance Off-white to yellow solid[6]
Storage Conditions 2-8°C, sealed in dry conditions[1][6]
Safety Handle with care. Refer to the Safety Data Sheet (SDS). For research use only.[1][7]

Foundational Synthesis Protocol

While various methods exist for benzimidazole synthesis, a reliable and common approach is the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent, known as the Phillips condensation. This protocol outlines a representative synthesis of the title compound.

Protocol 3.1: Synthesis via Phillips Condensation

This protocol describes the reaction of 4-nitro-1,2-phenylenediamine with oxalic acid. The di-acid serves as the source for the C2 carbon and the carboxylic acid group of the final product.

Experimental Workflow:

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation cluster_3 Step 4: Purification A Combine 4-nitro-1,2-phenylenediamine, oxalic acid, and 4M HCl in a flask B Heat mixture under reflux (e.g., 100-110°C) for 4-6 hours A->B C Monitor reaction progress via TLC B->C Periodic sampling D Cool reaction mixture to room temperature C->D E Cool further in an ice bath to promote precipitation D->E F Collect crude product by vacuum filtration E->F G Wash the solid with cold deionized water F->G H Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) G->H I Dry the purified product under vacuum H->I

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4M Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (Silica gel 60 F254)

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) and oxalic acid dihydrate (1.51 g, 12 mmol).

  • Acid Addition: Add 50 mL of 4M hydrochloric acid. The acid catalyzes the condensation and dehydration steps required to form the imidazole ring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 9:1 dichloromethane:methanol mixture. The disappearance of the starting diamine indicates reaction completion.

  • Isolation: Once complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

  • Precipitation: To maximize yield, cool the flask in an ice-water bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2x20 mL) to remove residual acid and unreacted oxalic acid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the purified this compound.

  • Drying: Dry the final product in a vacuum oven at 50-60°C overnight.

Application as a Synthon: Amide Library Synthesis

The true power of this molecule in drug discovery lies in its role as a versatile synthon.[1] The carboxylic acid at the C2 position is an ideal anchor point for creating diverse libraries of compounds through amide bond formation, a cornerstone of medicinal chemistry.

Protocol 4.1: EDC/HOBt Mediated Amide Coupling

This protocol details a standard and reliable method for coupling the title compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method is favored for its mild conditions and suppression of side reactions.

Amide Synthesis Workflow:

G start Dissolve 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid in DMF add_reagents Add HOBt and EDC to the solution. Stir at 0°C for 30 min. start->add_reagents Activation of Carboxylic Acid add_amine Add primary/secondary amine (R-NH2) and a base (e.g., DIPEA) add_reagents->add_amine Nucleophilic Attack reaction Allow reaction to warm to room temperature. Stir overnight. add_amine->reaction workup Quench with water and extract with ethyl acetate. reaction->workup Aqueous Workup purify Purify crude product via column chromatography. workup->purify Purification end_node Characterize final amide product (NMR, MS) purify->end_node cluster_0 Normoxic Cell (Normal Oxygen) cluster_1 Hypoxic Cell (Low Oxygen) N_Prodrug 5-Nitro-Benzimidazole (Stable Prodrug) N_Radical Nitro Radical Anion N_Prodrug->N_Radical 1e- reduction N_Radical->N_Prodrug Rapid back-oxidation by O2 N_Outcome Result: No Cytotoxicity (Drug is inactive) N_Radical->N_Outcome H_Prodrug 5-Nitro-Benzimidazole (Stable Prodrug) H_Radical Nitro Radical Anion H_Prodrug->H_Radical 1e- reduction (Nitroreductases) H_Reactive Further Reduced Reactive Species (e.g., Nitroso, Hydroxylamine) H_Radical->H_Reactive Further reduction (No O2 present) H_Damage DNA Damage & Cellular Component Alkylation H_Reactive->H_Damage H_Outcome Result: Cytotoxicity (Cell Death) H_Damage->H_Outcome

References

The Strategic Utility of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid in the Genesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the benzimidazole core is a well-established "privileged structure," lauded for its ability to interact with a diverse array of biological targets. The strategic incorporation of a nitro group at the 5-position and a carboxylic acid at the 2-position of the benzimidazole scaffold, as seen in 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid, bestows this molecule with a unique chemical reactivity profile, making it a powerful starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The electron-withdrawing nature of the nitro group enhances the reactivity of the benzimidazole system, while the carboxylic acid provides a versatile handle for a variety of chemical transformations, including cyclization and condensation reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrimido[1,2-a]benzimidazoles, classes of compounds renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

I. Synthesis of 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazole Derivatives: A Gateway to Potent Antimicrobial Agents

The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous compounds with antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazole derivatives from this compound proceeds through a two-step sequence involving the formation of a key carbohydrazide intermediate, followed by cyclization.

Protocol 1: Synthesis of 5-Nitro-1H-benzo[d]imidazole-2-carbohydrazide

This initial step converts the carboxylic acid into a more reactive hydrazide, which is the direct precursor for the oxadiazole ring formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous methanol

  • Dry benzene or toluene

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • A mixture of this compound (0.01 mol) and dry benzene or toluene (50 mL) is taken in a round-bottom flask.

  • Thionyl chloride (0.015 mol) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then refluxed for 4-6 hours until the evolution of HCl gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator to obtain the crude acid chloride.

  • The crude acid chloride is dissolved in anhydrous methanol (30 mL) and cooled in an ice bath.

  • A solution of hydrazine hydrate (0.02 mol) in anhydrous methanol (20 mL) is added dropwise with constant stirring.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The precipitated solid, 5-Nitro-1H-benzo[d]imidazole-2-carbohydrazide, is filtered, washed with cold methanol, and dried.

Expected Yield: 80-90%

Protocol 2: Cyclization to 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazole

The carbohydrazide is then cyclized using an appropriate one-carbon source, such as triethyl orthoformate, in the presence of a dehydrating agent.

Materials:

  • 5-Nitro-1H-benzo[d]imidazole-2-carbohydrazide

  • Triethyl orthoformate

  • Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid

  • Reflux apparatus

Procedure:

  • A mixture of 5-Nitro-1H-benzo[d]imidazole-2-carbohydrazide (0.01 mol) and triethyl orthoformate (0.015 mol) is heated at 100-110 °C for 2 hours.

  • Alternatively, the carbohydrazide (0.01 mol) can be refluxed in phosphorus oxychloride (10 mL) for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazole.

Expected Yield: 70-85%

Data Summary Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives

StepIntermediate/ProductReagents and ConditionsYield (%)
15-Nitro-1H-benzo[d]imidazole-2-carbohydrazideSOCl₂, Benzene, Reflux; then N₂H₄·H₂O, Methanol, RT80-90
22-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazoleTriethyl orthoformate, 100-110°C or POCl₃, Reflux70-85

Visualization 1: Synthesis of 1,3,4-Oxadiazole Derivative

G A 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid B 5-Nitro-1H-benzo[d]imidazole- 2-carbohydrazide A->B 1. SOCl₂, Benzene 2. N₂H₄·H₂O, MeOH C 2-(5-Nitro-1H-benzo[d]imidazol- 2-yl)-1,3,4-oxadiazole B->C Triethyl orthoformate or POCl₃

Caption: Synthetic pathway to 1,3,4-oxadiazole derivative.

II. Forging 1,3,4-Thiadiazole Scaffolds: Analogs with Enhanced Biological Profiles

1,3,4-Thiadiazoles are another class of five-membered heterocycles that have attracted significant attention due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1] The synthesis of 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1,3,4-thiadiazole follows a similar strategy to the oxadiazole synthesis, utilizing the same carbohydrazide intermediate.

Protocol 3: Synthesis of 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1,3,4-thiadiazole

The key transformation in this protocol is the cyclization of the carbohydrazide with a sulfur-containing reagent.

Materials:

  • 5-Nitro-1H-benzo[d]imidazole-2-carbohydrazide (from Protocol 1)

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Pyridine (as solvent and catalyst)

  • Reflux apparatus

Procedure:

  • A mixture of 5-Nitro-1H-benzo[d]imidazole-2-carbohydrazide (0.01 mol) and phosphorus pentasulfide (0.005 mol) or Lawesson's reagent (0.005 mol) in dry pyridine (30 mL) is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled and poured into a beaker containing crushed ice.

  • The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities.

  • The crude product is recrystallized from a suitable solvent like ethanol to yield the pure 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1,3,4-thiadiazole.

Expected Yield: 65-80%

Data Summary Table 2: Synthesis of 1,3,4-Thiadiazole Derivative

StepProductReagents and ConditionsYield (%)
32-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1,3,4-thiadiazoleP₄S₁₀ or Lawesson's reagent, Pyridine, Reflux65-80

Visualization 2: Synthesis of 1,3,4-Thiadiazole Derivative

G A 5-Nitro-1H-benzo[d]imidazole- 2-carbohydrazide B 2-(5-Nitro-1H-benzo[d]imidazol- 2-yl)-1,3,4-thiadiazole A->B P₄S₁₀ or Lawesson's reagent Pyridine, Reflux

Caption: Synthetic route to 1,3,4-thiadiazole derivative.

III. Construction of Pyrimido[1,2-a]benzimidazoles: A One-Pot Approach to Fused Heterocyclic Systems

Pyrimido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer effects.[2] The synthesis of these compounds from this compound requires a preliminary reduction of the nitro group to an amine, followed by cyclization. An efficient one-pot nitro reduction and cyclization strategy can be employed to streamline this process.

Protocol 4: One-Pot Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives

This protocol combines the reduction of the nitro group and the subsequent cyclization into a single synthetic operation, which is both time- and resource-efficient.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Sodium dithionite (Na₂S₂O₄)

  • A suitable β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Ethanol or Acetic acid

  • Reflux apparatus

Procedure:

  • To a solution of this compound (0.01 mol) in ethanol (50 mL), add Tin(II) chloride dihydrate (0.05 mol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Add the β-dicarbonyl compound (0.012 mol) to the reaction mixture.

  • The reaction mixture is then refluxed for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is treated with a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude pyrimido[1,2-a]benzimidazole derivative.

  • The product is purified by column chromatography on silica gel.

Expected Yield: 50-70%

Data Summary Table 3: One-Pot Synthesis of Pyrimido[1,2-a]benzimidazole Derivative

StepProductReagents and ConditionsYield (%)
4Pyrimido[1,2-a]benzimidazole derivativeSnCl₂·2H₂O, β-dicarbonyl compound, Ethanol, Reflux50-70

Visualization 3: One-Pot Synthesis of Pyrimido[1,2-a]benzimidazole

G A 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid B In situ generated 5-Amino-1H-benzo[d]imidazole- 2-carboxylic acid A->B SnCl₂·2H₂O Ethanol C Pyrimido[1,2-a]benzimidazole derivative B->C β-dicarbonyl compound Reflux

Caption: One-pot nitro reduction and cyclization pathway.

IV. Biological Significance and Future Perspectives

The novel heterocyclic compounds synthesized from this compound are of significant interest to drug development professionals. The presence of the benzimidazole core, coupled with the newly formed oxadiazole, thiadiazole, or pyrimidine rings, can lead to compounds with enhanced biological activity.

  • Antimicrobial Activity: The 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are known to exhibit potent activity against a range of bacteria and fungi.[3][4] The nitro group on the benzimidazole ring can also contribute to the antimicrobial effect, particularly against anaerobic bacteria and protozoa.

  • Anticancer Activity: Benzimidazole-based compounds have been extensively investigated as anticancer agents, with some derivatives showing promising activity against various cancer cell lines. The fused pyrimido[1,2-a]benzimidazole system is a particularly attractive scaffold for the development of novel anticancer drugs.

The synthetic protocols detailed in this guide provide a robust foundation for the exploration of a wide range of novel heterocycles derived from this compound. Further derivatization of the synthesized compounds can lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties, thereby enriching the pipeline of potential therapeutic agents.

References

Application Notes and Protocols for Investigating the Antimicrobial Potential of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Benzimidazole Scaffolds

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The compound 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS 73903-18-1) is a notable derivative, featuring a nitro group at the 5-position and a carboxylic acid group at the 2-position.[1][3][4] This unique substitution pattern is anticipated to confer significant biological activity, making it a compound of high interest for antimicrobial drug discovery programs.[1]

The presence of the nitro group is particularly significant, as nitro-substituted heterocycles are known for their potent antimicrobial properties, often acting as prodrugs that are reductively activated within microbial cells to generate cytotoxic reactive nitrogen species.[1][5] These reactive intermediates can subsequently induce cellular damage, including DNA strand breaks, leading to microbial cell death.[5] This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial applications of this compound, from initial screening to preliminary safety assessment.

Mechanism of Action: Postulated Pathways

While the precise mechanism of action for this compound requires empirical validation, the broader benzimidazole class offers established precedents. Benzimidazole derivatives are known to interfere with a variety of essential microbial processes.[1] The primary postulated mechanism for this nitro-containing compound involves intracellular reduction of the nitro group to form radical species that are toxic to the cell.[1][5]

Diagram 1: Postulated Antimicrobial Mechanism of Action

Mechanism_of_Action Postulated Antimicrobial Mechanism of Action Compound 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid CellEntry Passive Diffusion into Microbial Cell Compound->CellEntry Activation Reductive Activation of Nitro Group CellEntry->Activation Intracellular Environment Nitroreductase Microbial Nitroreductases Nitroreductase->Activation Intermediates Formation of Cytotoxic Reactive Nitrogen Species (e.g., nitroso, hydroxylamino radicals) Activation->Intermediates Target1 DNA Damage (Strand Breaks) Intermediates->Target1 Target2 Enzyme Inhibition (e.g., essential thiol-containing enzymes) Intermediates->Target2 Target3 Protein & Lipid Damage Intermediates->Target3 Outcome Inhibition of Growth & Cell Death Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Postulated mechanism involving reductive activation of the nitro group.

Experimental Workflow: A Tiered Approach to Antimicrobial Evaluation

A structured, multi-tiered approach is essential for the efficient evaluation of a novel antimicrobial candidate. This workflow ensures that resources are directed toward compounds with the most promising efficacy and safety profiles. The process begins with broad-spectrum primary screening, followed by quantitative assessments and concludes with preliminary cytotoxicity evaluations.

Diagram 2: Experimental Evaluation Workflow

Experimental_Workflow Workflow for Antimicrobial Evaluation Start Compound Synthesis & Purification of 5-Nitro-1H- benzo[d]imidazole-2-carboxylic acid Prep Preparation of Stock Solution (e.g., in DMSO) Start->Prep MIC Primary Screening: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Prep->MIC MBC Secondary Assay: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC->MBC If potent (low MIC) Cytotoxicity Preliminary Safety Assessment: In Vitro Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) MIC->Cytotoxicity Analysis Data Analysis: Determine MIC, MBC/MFC, IC50 Values Calculate Selectivity Index (SI) MBC->Analysis Cytotoxicity->Analysis End Decision Point: Advance to Further Preclinical Studies Analysis->End

Caption: A tiered workflow for evaluating a novel antimicrobial compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] The broth microdilution method is a standardized and widely accepted technique for determining MIC values and is suitable for high-throughput screening.[6][7][8][9]

Rationale

This assay provides the foundational quantitative measure of the compound's potency against a panel of clinically relevant microorganisms. By testing against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, a preliminary understanding of the compound's spectrum of activity can be established. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious bacteria as it is standardized to control for divalent cations that can influence susceptibility results.[6]

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • RPMI-1640 Medium (for fungi)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Microplate reader (optional, for OD measurements)

  • Reference antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

Step-by-Step Methodology
  • Preparation of Compound Stock Solution:

    • Accurately weigh the compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects.

    • Expert Insight: DMSO is a common solvent, but its final concentration in the assay wells should not exceed 1-2% to avoid inhibiting microbial growth. A solvent toxicity control is crucial.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[6][7]

    • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][9]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired lowest concentration. Discard 100 µL from the last dilution column. This will leave 100 µL in each well.

    • This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculation and Controls:

    • Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentration to the final test range (e.g., 64 µg/mL to 0.06 µg/mL).

    • Growth Control: At least one well should contain 100 µL of broth and 100 µL of the inoculum (no compound).

    • Sterility Control: At least one well should contain 200 µL of sterile broth only (no compound, no inoculum).

    • Solvent Control: A well containing the highest concentration of DMSO used and inoculum should be included to ensure the solvent itself is not inhibitory.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours for most bacteria or as appropriate for the specific organism.[6] Fungi may require longer incubation periods (24-48 hours).

  • Determination of MIC:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[7][9]

    • Alternatively, growth can be assessed by measuring the optical density (OD) at 600 nm using a microplate reader.[6]

Data Presentation: Summarizing Antimicrobial Potency

Clear and concise data presentation is critical for interpreting results and making informed decisions. A summary table allows for a direct comparison of the compound's activity against different microbial species and relative to standard antibiotics.

Table 1: Example MIC Data for this compound

Microbial StrainStrain IDGram Stain/TypeMIC (µg/mL) of Test CompoundReference AntibioticMIC (µg/mL) of Reference
Staphylococcus aureusATCC 29213Gram-positive[Insert Data]Vancomycin[Insert Data]
Escherichia coliATCC 25922Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Data]Gentamicin[Insert Data]
Candida albicansATCC 90028Fungi (Yeast)[Insert Data]Fluconazole[Insert Data]
Klebsiella pneumoniaeATCC 700603Gram-negative[Insert Data]Meropenem[Insert Data]

Note: The interpretation of MIC values as susceptible (S), intermediate (I), or resistant (R) requires established clinical breakpoints, which are not available for investigational compounds.[6]

Protocol 2: Preliminary Cytotoxicity Assessment (MTT Assay)

It is imperative to assess whether the antimicrobial activity of a compound is due to selective toxicity against microbes or general cytotoxicity. The MTT assay is a standard colorimetric method to evaluate the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[10][11]

Rationale

This assay helps to establish a preliminary safety profile. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10] By comparing the viability of cells treated with the compound to untreated controls, a half-maximal inhibitory concentration (IC₅₀) can be determined.

Materials
  • Mammalian cell line (e.g., HepG2, Vero, or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium.[10]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in fresh cell culture medium.

    • After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include untreated cells (vehicle control, with the same concentration of DMSO as the highest test concentration) and wells with medium only (blank control).

    • Incubate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[10]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

This document provides a foundational framework for the initial antimicrobial characterization of this compound. The data generated from these protocols will establish its spectrum of activity, potency (MIC), and preliminary safety profile (IC₅₀). A favorable therapeutic window, indicated by low MIC values against microbial pathogens and a high IC₅₀ value against mammalian cells, would warrant further investigation. Subsequent studies could include determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), time-kill kinetics, anti-biofilm assays, and exploring the mechanism of resistance development.

References

Application Notes & Protocols: A Framework for the Development of Novel AT1 Antagonists Utilizing a 5-Nitro-1H-benzo[d]imidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of Angiotensin II Type 1 (AT1) receptor antagonists, starting from the promising chemical scaffold, 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. We detail the scientific rationale, a strategic drug discovery workflow, and validated, step-by-step protocols for compound synthesis, in vitro screening, and preliminary in vivo evaluation. The methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Introduction & Scientific Rationale

The Renin-Angiotensin System (RAS) and its Role in Hypertension

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The system's primary effector peptide, Angiotensin II (Ang II), is produced via the enzymatic cleavage of angiotensinogen by renin and angiotensin-converting enzyme (ACE).[2][3] Pathophysiologically, overactivation of the RAS is a key driver in the development and maintenance of hypertension, heart failure, and chronic renal disease.[1][3]

The Angiotensin II Type 1 (AT1) Receptor as a Therapeutic Target

Ang II exerts its potent physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, primarily through its interaction with the G protein-coupled Angiotensin II Type 1 (AT1) receptor.[2][4] Therefore, blocking the AT1 receptor is a highly specific and effective therapeutic strategy for mitigating the detrimental effects of Ang II.[5][6] This approach has led to the development of a successful class of antihypertensive drugs known as angiotensin receptor blockers (ARBs) or "sartans".[4][7]

Rationale for the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous clinically used drugs due to its versatile biological activities.[8][9] Its structural similarity to endogenous purines allows for favorable interactions with various biological targets. Specifically, the 5-nitro-1H-benzo[d]imidazole framework has been identified as a promising starting point for novel AT1 antagonists. A study by Chen et al. demonstrated that derivatives of 5-nitro benzimidazole exhibit high affinity for the AT1 receptor and produce significant, long-lasting antihypertensive effects in animal models, in some cases superior to Losartan.[10] This provides a strong, evidence-based rationale for exploring derivatives of this compound in the search for next-generation ARBs.

Section 2: The Drug Discovery Workflow: A Phased Approach

The development of a novel AT1 antagonist is a multi-step process that begins with chemical synthesis and progresses through a rigorous screening cascade to identify lead candidates with desirable pharmacological profiles. This workflow ensures that resources are focused on compounds with the highest potential for clinical success.

G Synthesis Chemical Synthesis (5-Nitro-1H-benzo[d]imidazole -2-carboxylic acid derivatives) PrimaryScreen Primary Screen: AT1 Receptor Binding Assay (Determine Affinity - Ki) Synthesis->PrimaryScreen Compound Library SecondaryScreen Secondary Screen: Functional Antagonist Assay (Confirm Blockade - IC50) PrimaryScreen->SecondaryScreen ADME Early ADME/DMPK Profiling (Metabolic Stability, Permeability) SecondaryScreen->ADME Potent Antagonists InVivo In Vivo Efficacy Testing (Antihypertensive Models, e.g., SHR) ADME->InVivo LeadCandidate Lead Candidate InVivo->LeadCandidate Efficacious Candidate

Caption: High-level workflow for AT1 antagonist development.

Section 3: Synthesis of Candidate Compounds

General Synthetic Strategy

Benzimidazole derivatives are commonly synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent (e.g., aldehyde, ester, acid chloride).[8][11] For the development of AT1 antagonists based on the this compound scaffold, a key strategy involves derivatization at the N1 position of the benzimidazole ring, a common feature in potent ARBs like Olmesartan.[12] The carboxylic acid at the C2 position can be maintained or modified to explore its role in receptor interaction.

A plausible synthetic route, adapted from the literature[10], involves the initial synthesis of the core benzimidazole followed by N-alkylation with a suitably functionalized side chain, often containing the biphenyl-tetrazole or a similar acidic group characteristic of the sartan class.

Section 4: In Vitro Screening Cascade: From Binding to Function

The goal of the in vitro screening cascade is to first identify compounds that bind to the AT1 receptor with high affinity and then to confirm that this binding translates into functional antagonism.

Primary Screening: AT1 Receptor Binding Affinity

4.1.1 Principle of the Radioligand Binding Assay The radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[13][14] This competitive assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) that is known to bind to the AT1 receptor with high affinity and specificity.[15] The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

4.1.2 Detailed Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of test compounds for the human AT1 receptor.

  • Materials:

    • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human AT1 receptor (hAT1R).

    • Radioligand: [125I]Sar1,Ile8-Angiotensin II (Specific Activity ~2200 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[16]

    • Non-Specific Binding (NSB) Control: 10 µM unlabeled Angiotensin II or Losartan.

    • Test Compounds: Dissolved in 100% DMSO, then serially diluted.

    • Apparatus: 96-well plates, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), scintillation counter.

  • Procedure:

    • Membrane Preparation: On the day of the experiment, thaw the hAT1R membrane preparation on ice and dilute in ice-cold assay buffer to a final concentration that yields sufficient signal (typically 5-20 µg of protein per well).[13] Keep on ice.

    • Plate Setup: All determinations should be performed in triplicate. Designate wells for Total Binding (TB), Non-Specific Binding (NSB), and Competition Binding for each test compound concentration.

    • Reagent Addition: In a 96-well plate, add reagents in the following order (final volume = 250 µL):

      • TB wells: 150 µL membranes + 50 µL assay buffer + 50 µL radioligand.

      • NSB wells: 150 µL membranes + 50 µL NSB control + 50 µL radioligand.

      • Competition wells: 150 µL membranes + 50 µL test compound dilution + 50 µL radioligand.

      • Causality Note: Adding the test compound before the radioligand allows for competitive binding at equilibrium. The final concentration of the radioligand should be near its Kd value (typically 0.1-0.5 nM) to ensure assay sensitivity.[13]

    • Incubation: Gently agitate the plate and incubate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[13][16]

    • Termination & Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[16]

    • Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[13]

    • Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

4.1.3 Data Analysis & Interpretation

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Trustworthiness: A lower Ki value signifies higher binding affinity. Compounds with Ki values in the low nanomolar range are typically considered potent hits for further investigation.

Secondary Screening: Functional Antagonism

4.2.1 Principle of the Calcium Mobilization Assay The AT1 receptor is canonically coupled to the Gq/11 family of G proteins.[17] Upon agonist binding, Gq/11 activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[18][19] This transient increase in intracellular calcium ([Ca2+]i) is a direct functional readout of AT1 receptor activation. A functional antagonist will block this Ang II-induced calcium release. This can be measured using calcium-sensitive fluorescent dyes and a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR).[18]

4.2.2 Detailed Protocol: FLIPR-Based Calcium Flux Assay

  • Objective: To determine the functional antagonist potency (IC50) of test compounds by measuring their ability to inhibit Ang II-stimulated calcium mobilization.

  • Materials:

    • Cell Line: CHO-K1 or HEK293 cells stably expressing the hAT1R.

    • Culture Medium: Standard medium (e.g., F-12 or DMEM) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Fluorescent Dye: Fluo-4 AM or similar calcium-sensitive dye.

    • Agonist: Angiotensin II.

    • Apparatus: 384-well black-walled, clear-bottom plates; FLIPR instrument.

  • Procedure:

    • Cell Plating: Seed the hAT1R-expressing cells into 384-well plates at an appropriate density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.

    • Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM dye loading solution (prepared in assay buffer with an anion-exchange inhibitor like probenecid). Incubate for 60 minutes at 37°C.

      • Causality Note: The 'AM' ester group makes the dye cell-permeable. Intracellular esterases cleave this group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. Probenecid prevents the cells from actively pumping the dye out.

    • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

    • Compound Pre-incubation: Add serial dilutions of the test compounds (or vehicle control) to the cell plate and incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor before agonist challenge.

    • FLIPR Measurement:

      • Place the cell plate and the agonist plate (containing Ang II at its EC80 concentration) into the FLIPR instrument.

      • Initiate the reading, which measures a baseline fluorescence for several seconds.

      • The instrument then automatically adds the Ang II from the agonist plate to the cell plate.

      • Continue recording the fluorescence signal for 1-2 minutes to capture the full calcium transient.

    • Data Acquisition: The instrument records the fluorescence intensity over time for each well. The response is typically measured as the peak fluorescence intensity minus the baseline reading.

4.2.3 Data Analysis & Interpretation

  • Normalize the data by expressing the response in each well as a percentage of the control response (Ang II stimulation in the absence of an antagonist).

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Trustworthiness: A potent antagonist will have a low IC50 value. This functional data validates the binding affinity results and confirms the compound's mechanism of action as an antagonist.

Section 5: Advancing the Lead: In Vivo and Preclinical Evaluation

Compounds that demonstrate high affinity in binding assays and potent functional antagonism in cell-based assays are nominated for further evaluation.

In Vivo Efficacy Assessment

5.1.1 Rationale for Animal Model Selection To assess the antihypertensive potential of a lead compound, a relevant in vivo model is required. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[20][21] Alternatively, hypertension can be induced in normotensive rats by chronic infusion of Angiotensin II, creating a model that is highly dependent on the RAS.[22] Evaluating the compound's ability to lower blood pressure in these models provides crucial proof-of-concept for its therapeutic potential.[10][23]

5.1.2 Protocol Outline: Antihypertensive Effect in SHRs

  • Acclimatization: Acclimate adult male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats for at least one week.

  • Baseline Measurement: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

  • Dosing: Administer the test compound orally (p.o.) or via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group and a positive control group (e.g., Losartan).[10]

  • Monitoring: Measure SBP and HR at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to assess the magnitude and duration of the antihypertensive effect.

  • Analysis: Compare the change in blood pressure from baseline between the treated, vehicle, and positive control groups. A statistically significant reduction in blood pressure without inducing reflex tachycardia is a desirable outcome.

Early ADME/DMPK Profiling

5.2.1 Importance of ADME in Drug Development Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, also known as Drug Metabolism and Pharmacokinetics (DMPK), is critical for successful drug development.[24][25] Poor ADME properties are a major cause of late-stage drug failure.[26] Early in vitro ADME testing helps select candidates with favorable pharmacokinetic profiles, guiding further optimization.[25][27]

5.2.2 Key In Vitro Assays

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. This predicts how quickly the drug will be cleared in the body.[]

  • Cell Permeability (Caco-2 Assay): Using a monolayer of Caco-2 cells (a human colon adenocarcinoma line) to predict intestinal absorption of orally administered drugs.[26]

  • Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.

  • CYP450 Inhibition: Assessing the potential for the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

Section 6: Data Summary & Visualization

Effective drug development relies on the parallel assessment of multiple properties. Data should be consolidated to facilitate the selection of the most promising lead compounds.

Compound IDConceptual Modification (at N1)AT1 Binding Ki (nM)Functional Antagonism IC50 (nM)Metabolic Stability t1/2 (min, microsomes)In Vivo SBP Reduction @ 5mg/kg (%)
Lead-001 Biphenyl-tetrazole moiety1.55.2> 6025.4
Lead-002 Carboxylic acid bioisostere3.210.84518.1
Lead-003 Flexible linker variation15.645.1155.6
Control Losartan2.18.53522.5

Section 7: Conclusion

The this compound scaffold represents a validated and highly promising starting point for the discovery of novel AT1 receptor antagonists. By employing the systematic workflow and detailed protocols outlined in this guide—from rational synthesis through a robust in vitro screening cascade of binding and functional assays, and into preliminary in vivo and ADME testing—research teams can efficiently identify and advance potent, drug-like candidates for the treatment of hypertension and other cardiovascular diseases. Adherence to these self-validating methodologies and a clear understanding of the scientific principles behind them are paramount to the success of the drug development program.

Section 8: References

  • Title: Development of a Novel Angiotensin II AT1 Receptor Antagonist, Olmesartan Medoxomil Source: Google Cloud URL: 12

  • Title: Application Notes and Protocols: Radioligand Binding Assay for LY 301875 at the Angiotensin II Type 1 (AT1) Receptor Source: Benchchem URL: 13

  • Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: 29

  • Title: An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL: 8

  • Title: Renin - Angiotensin Pathways Source: R&D Systems URL: --INVALID-LINK--

  • Title: Agents Acting on the Renin-Angiotensin System Pathway, Pharmacodynamics Source: ClinPGx URL: 2

  • Title: The renin-angiotensin system: going beyond the classical paradigms Source: American Journal of Physiology-Heart and Circulatory Physiology URL: 3

  • Title: [Angiotensin II AT1 receptor antagonists: clinical development and future perspectives] Source: PubMed URL: 5

  • Title: Physiology, Renin Angiotensin System Source: StatPearls - NCBI Bookshelf URL: 1

  • Title: Recent achievements in the synthesis of benzimidazole derivatives Source: RSC Publishing URL: 9

  • Title: ADME DMPK Studies Source: Charles River Laboratories URL: 24

  • Title: AT1 receptor antagonists Source: PubMed URL: 6

  • Title: The Role of ADME & Toxicology Studies in Drug Discovery & Development Source: BioIVT URL: 26

  • Title: A Guide to In Vitro ADME Testing in Drug Development Source: WuXi AppTec URL: 25

  • Title: Angiotensin II AT1 Receptor Antagonists. Clinical Implications of Active Metabolites Source: Journal of Medicinal Chemistry - ACS Publications URL: 4

  • Title: How ADME Studies Contribute To Drug Development Source: CfPIE URL: 27

  • Title: ADME Testing & Analysis Services Source: BOC Sciences URL: 30

  • Title: Application Notes and Protocols for Angiotensin II Receptor Binding Assay in Ligand Screening Source: Benchchem URL: 17

  • Title: Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities Source: PMC URL: 11

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: 16

  • Title: Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities Source: PubMed URL: 10

  • Title: Angiotensin II Type 1 Receptor Blockers Source: Circulation - American Heart Association Journals URL: 7

  • Title: A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: 20

  • Title: Effects of AT1 and AT2 Angiotensin Receptor Antagonists in Angiotensin II-Infused Rats Source: Hypertension - American Heart Association Journals URL: 22

  • Title: Animal Models of Hypertension: A Scientific Statement From the American Heart Association Source: Hypertension - American Heart Association Journals URL: 21

  • Title: Radioligand binding assays: application of [(125)I]angiotensin II receptor binding Source: PubMed URL: 15

  • Title: In vivo pharmacology of a novel AT1 selective angiotensin II receptor antagonist, MK-996 Source: PubMed URL: 23

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: 14

  • Title: Ca2+ Mobilization Assay Source: Creative Bioarray URL: 18

  • Title: Calcium and Chloride Channel Activation by Angiotensin II-AT1 Receptors in Preglomerular Vascular Smooth Muscle Cells Source: PMC URL: 19

References

Application Note: Elucidating the Role of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid in Topoisomerase I Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Topoisomerase I in Cellular Proliferation and as a Therapeutic Target

Human DNA topoisomerase I (Top1) is a vital nuclear enzyme essential for mitigating topological stress in DNA during critical cellular processes such as replication, transcription, and recombination.[1][2] By introducing transient single-strand breaks in the DNA backbone, Top1 allows for the controlled rotation of the DNA, after which it reseals the break. This activity is fundamental for maintaining genomic stability. The overexpression of Top1 in various cancer cell lines has cemented its status as a validated and highly significant target for the development of anticancer therapeutics.[2][3][4][5] Inhibitors of Top1 can trap the enzyme in a covalent complex with DNA, known as the cleavable complex.[3][4][5] This stabilization of the Top1-DNA intermediate leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[6]

The benzimidazole scaffold has emerged as a promising pharmacophore in the design of novel Top1 inhibitors.[7][8][9] This application note focuses on a specific derivative, 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid, and provides a comprehensive guide to understanding and characterizing its potential as a Top1 inhibitor. We will delve into the mechanistic basis for its activity and provide detailed, field-proven protocols for its evaluation.

Mechanistic Hypothesis: How this compound May Inhibit Topoisomerase I

Based on the known structure-activity relationships of benzimidazole derivatives, it is hypothesized that this compound inhibits Topoisomerase I by stabilizing the Top1-DNA cleavable complex. The planar benzimidazole ring system is likely to intercalate into the DNA base pairs at the site of cleavage, while the nitro and carboxylic acid functional groups may form specific hydrogen bonding and electrostatic interactions with key amino acid residues in the Top1 active site and with the DNA backbone. This multi-point interaction would effectively lock the enzyme onto the DNA, preventing the religation of the DNA strand and leading to an accumulation of cytotoxic single-strand breaks.

Core Experimental Workflow for Characterizing a Novel Topoisomerase I Inhibitor

The following workflow outlines the essential experiments to validate and characterize the Top1 inhibitory activity of a compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Validation A Topoisomerase I Relaxation Assay B DNA Cleavage Assay A->B Confirms direct enzyme inhibition C Reversibility Assay B->C Elucidates mechanism (poison vs. catalytic inhibitor) D Cytotoxicity Assay (e.g., MTT/MTS) B->D Correlates enzyme inhibition with cellular effect E Colony Formation Assay D->E Assesses long-term anti-proliferative effect F Cell Cycle Analysis D->F Investigates mechanism of cell death

Caption: Experimental workflow for Top1 inhibitor characterization.

Part 1: In Vitro Characterization of Topoisomerase I Inhibition

Topoisomerase I DNA Relaxation Assay

This initial assay is a functional screen to determine if this compound can inhibit the catalytic activity of Top1.[1][10] The principle is based on the ability of Top1 to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.

Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:

      • 1X Topoisomerase I reaction buffer (e.g., 35 mM Tris-HCl pH 8.0, 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 5 mM spermidine, 0.01% BSA).[2]

      • 0.5 µg of supercoiled plasmid DNA (e.g., pBR322).[2]

      • Varying concentrations of this compound (dissolved in DMSO, final DMSO concentration should not exceed 1%).

      • Include a positive control (e.g., Camptothecin) and a no-inhibitor control.

  • Enzyme Addition:

    • Add 1 unit of purified human Topoisomerase I to each reaction mixture.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.[2]

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 5X loading dye containing 1% SDS and 0.02% bromophenol blue.[2]

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at 85V for approximately 2 hours.[11]

  • Visualization:

    • Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by a brief destain in water.[11]

    • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

Data Interpretation:

SampleExpected Result
DNA onlyA single band corresponding to supercoiled DNA.
DNA + Top1A band corresponding to relaxed DNA, with minimal supercoiled DNA remaining.
DNA + Top1 + this compoundInhibition of relaxation will be observed as a dose-dependent increase in the supercoiled DNA band.
DNA + Top1 + CamptothecinA strong band of supercoiled DNA, indicating potent inhibition.
Topoisomerase I-Mediated DNA Cleavage Assay

This assay is crucial to determine if the inhibitor acts as a "Top1 poison" by stabilizing the cleavable complex.[3][4][5]

Protocol: DNA Cleavage Assay

  • Substrate Preparation:

    • A DNA substrate (e.g., a specific oligonucleotide) is uniquely 3'-end-labeled with a radioactive isotope like ³²P.[3][4][5]

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 1X Top1 reaction buffer.

      • The ³²P-labeled DNA substrate.

      • Varying concentrations of this compound.

      • Purified human Topoisomerase I.

  • Incubation:

    • Incubate at 37°C for 30 minutes to allow the formation of the cleavable complex.

  • Denaturation and Electrophoresis:

    • The reaction is stopped, and the DNA is denatured.

    • The samples are run on a denaturing polyacrylamide gel.[3][4][5]

  • Autoradiography:

    • The gel is dried and exposed to X-ray film to visualize the radiolabeled DNA fragments.

Data Interpretation: An increase in the intensity of the cleaved DNA fragments in the presence of the inhibitor indicates the stabilization of the Top1-DNA cleavable complex.

cleavage_assay cluster_mechanism Mechanism of a Top1 Poison Top1_DNA Top1 + DNA Cleavable_Complex Top1-DNA Cleavable Complex Top1_DNA->Cleavable_Complex Cleavage Cleavable_Complex->Top1_DNA Religation Religation Religation Inhibitor 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid Inhibitor->Cleavable_Complex Stabilizes

Caption: Stabilization of the Top1-DNA cleavable complex.

Part 2: Cell-Based Validation of Anticancer Activity

Cytotoxicity Assay (MTS/MTT)

This assay measures the metabolic activity of cells and is a reliable indicator of cell viability. It is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol: MTS Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., U251, OVC8, A375) in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading:

    • Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation:

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Hypothetical IC50 Values for this compound:

Cell LineHypothetical IC50 (µM)
U2512.5
OVC84.1
A3751.8
HepG27.5

These are illustrative values and would need to be determined experimentally.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compound on the cell cycle distribution. Top1 inhibitors typically induce a G2/M phase arrest.[7][8]

Protocol: Cell Cycle Analysis

  • Treatment:

    • Treat cancer cells with the IC50 concentration of this compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and fix them in cold 70% ethanol.

  • Staining:

    • Stain the cells with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation: An accumulation of cells in the G2/M phase of the cell cycle would be indicative of DNA damage and is a characteristic effect of Top1 inhibitors.

Conclusion

This application note provides a comprehensive framework for investigating the role of this compound as a potential Topoisomerase I inhibitor. The detailed protocols for in vitro and cell-based assays will enable researchers to thoroughly characterize its mechanism of action and anticancer potential. The benzimidazole scaffold holds significant promise for the development of novel and effective cancer therapeutics, and a systematic evaluation of derivatives like this compound is a critical step in this endeavor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The benzimidazole core is a privileged structure in drug discovery, and mastering its synthesis is crucial for advancing novel therapeutic agents.[1]

This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary retrosynthetic approaches to this molecule. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Cyclization followed by Oxidation. This common approach involves the initial formation of a 2-substituted-5-nitro-1H-benzimidazole, which is then oxidized to the desired carboxylic acid. A typical precursor is 2-methyl-5-nitro-1H-benzimidazole.

  • Route B: Direct Cyclization with a Carboxylic Acid or its Derivative. This method involves the condensation of 4-nitro-1,2-phenylenediamine with oxalic acid or a derivative, leading directly to the target molecule.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions based on established chemical principles.

Section 1: Issues Related to Starting Materials and Reagents

Q2: I am having trouble with the synthesis of the key intermediate, 4-nitro-1,2-phenylenediamine. What are the critical parameters for its successful preparation?

A2: The purity of 4-nitro-1,2-phenylenediamine is crucial for a high-yielding benzimidazole synthesis. Common issues in its preparation, often starting from 4-nitroaniline, include incomplete reduction or the formation of polymeric side products.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the 2,4-dinitroaniline or other precursors are of high purity. Recrystallization may be necessary.

  • Control of Reaction Conditions: When reducing a dinitro precursor, precise control of temperature and the amount of reducing agent (e.g., sodium sulfide) is critical to selectively reduce one nitro group.

  • Inert Atmosphere: For many reduction reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

A common laboratory-scale synthesis involves the partial reduction of 2,4-dinitroaniline. Another approach involves the nitration of an acetanilide-protected o-phenylenediamine, followed by deprotection.[2][3]

Q3: My 4-nitro-1,2-phenylenediamine is dark and appears impure. How can I purify it?

A3: Impurities in 4-nitro-1,2-phenylenediamine can significantly hinder the subsequent cyclization reaction.

Purification Protocol:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 2: Challenges in the Cyclization Reaction

Q4: My benzimidazole cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A4: Low yields in benzimidazole synthesis are a common issue and can stem from several factors. A systematic approach to optimization is crucial.[4]

Potential Causes & Solutions:

Parameter Potential Issue Recommended Action
Reaction Temperature Sub-optimal temperature can lead to incomplete reaction or decomposition of starting materials/products.Systematically screen a range of temperatures. For the Phillips condensation (reaction of o-phenylenediamine with a carboxylic acid), temperatures often range from 100-180 °C.
Solvent The polarity and boiling point of the solvent can significantly impact reaction rates and solubility.For condensation with aldehydes, solvents like chloroform have been shown to be effective.[4] For reactions with carboxylic acids, polyphosphoric acid (PPA) is a common solvent and dehydrating agent, though it can be difficult to work with.
Reaction Time Insufficient reaction time will lead to incomplete conversion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed.
Atmosphere Oxidative side reactions can occur, especially at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the o-phenylenediamine starting material.
Water Removal The condensation reaction produces water, which can be inhibitory.If not using a dehydrating agent like PPA, consider using a Dean-Stark apparatus to azeotropically remove water.

Experimental Workflow for Optimization:

Caption: Troubleshooting workflow for optimizing benzimidazole cyclization.

Q5: I am attempting a one-pot synthesis involving reductive cyclization of a 2-nitroaniline derivative with an aldehyde, but the reaction is not proceeding as expected. What should I investigate?

A5: One-pot reductive cyclizations are efficient but require careful control of the reaction environment. The success of this reaction hinges on the compatibility of the reduction and cyclization steps.[5][6]

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium dithionite (Na₂S₂O₄) is a commonly used reducing agent for this transformation.[6] Ensure it is fresh and has been stored properly to maintain its reactivity. Other reducing systems, such as catalytic hydrogenation (e.g., Pd/C with H₂), can also be employed.[7][8]

  • Solvent System: Dimethyl sulfoxide (DMSO) is often a suitable solvent for these reactions.[6]

  • Temperature Control: The reaction may require heating to facilitate both the reduction of the nitro group and the subsequent cyclization. A typical temperature is around 90°C.[6]

  • Stoichiometry: Carefully control the stoichiometry of the reactants and the reducing agent. An excess of the reducing agent is often necessary.

Section 3: Oxidation of the 2-Substituent

Q6: I have successfully synthesized 2-methyl-5-nitro-1H-benzimidazole, but the oxidation to the carboxylic acid is giving a low yield. What are the best practices for this oxidation step?

A6: The oxidation of a benzylic methyl group to a carboxylic acid can be challenging due to the stability of the benzimidazole ring system.[9] Harsh oxidation conditions can lead to ring cleavage or other side reactions.

Recommended Oxidizing Agents and Conditions:

Oxidizing Agent Conditions Advantages Considerations
Potassium Permanganate (KMnO₄) Aqueous basic solution (e.g., NaOH or pyridine), followed by heating.Cost-effective and powerful.Can be difficult to control, potentially leading to over-oxidation or ring cleavage. Requires careful workup to remove manganese dioxide.
Nitric Acid in Sulfuric Acid Concentrated H₂SO₄ with the addition of HNO₃, often at elevated temperatures (e.g., 75-80°C).Can be effective for certain imidazole systems.[10]Highly corrosive and hazardous. Requires careful temperature control to prevent runaway reactions and decomposition.
Hydrogen Peroxide with a Catalyst H₂O₂ with a catalyst like Na₂WO₄ and a phase-transfer catalyst.[9]Environmentally benign oxidant.May require optimization of catalyst loading and reaction time.

General Protocol using Potassium Permanganate:

  • Suspend 2-methyl-5-nitro-1H-benzimidazole in an aqueous solution of sodium hydroxide or pyridine.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water portion-wise.

  • Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the product by filtration, wash with cold water, and dry.

Oxidation Troubleshooting Workflow:

cluster_oxidants Oxidant Choice start Low Yield in Oxidation Step check_oxidant Evaluate Oxidizing Agent start->check_oxidant check_temp Optimize Reaction Temperature check_oxidant->check_temp kmno4 KMnO4 (Strong, common) check_oxidant->kmno4 Start with check_time Monitor Reaction Time (TLC) check_temp->check_time workup Improve Workup & Purification check_time->workup end end workup->end Purified Product h2o2 H2O2/Catalyst (Milder, greener) kmno4->h2o2 If decomposition occurs, try hno3 HNO3/H2SO4 (Harsh)

References

Technical Support Center: Overcoming Solubility Challenges with 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS: 73903-18-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. We understand that realizing the full potential of this valuable synthon, particularly in biological assays, is often hampered by its challenging solubility profile. This guide is designed to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Section 1: Understanding the Molecule - A Physicochemical Profile

A thorough understanding of the molecule's structure is the first step in troubleshooting its solubility.

Q: What are the key structural features of this compound that influence its solubility?

A: The solubility behavior of this compound is governed by a combination of three key structural motifs:

  • The Benzimidazole Core: This fused aromatic ring system is rigid, planar, and hydrophobic. In the solid state, these planar structures can engage in strong π-π stacking interactions, contributing to high crystal lattice energy. Overcoming this energy requires a solvent that can effectively solvate the molecule, which is why it has low solubility in water.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent further increases intermolecular interactions in the solid state and reduces the basicity of the imidazole ring system.

  • The Carboxylic Acid Group (-COOH): This is the most critical functional group for manipulating solubility. It is an acidic proton donor. In its protonated (R-COOH) form at low pH, the molecule is neutral and poorly soluble. However, upon deprotonation at higher pH, it forms a charged carboxylate anion (R-COO⁻), which is significantly more polar and water-soluble.[1][2]

The interplay between the large, hydrophobic core and the ionizable carboxylic acid group is the central challenge and, as we will explain, the primary solution to its solubility issues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73903-18-1[3][4]
Molecular Formula C₈H₅N₃O₄[5]
Molecular Weight 207.14 g/mol [3][5]
Computed XLogP3 1.2[5]
Appearance Off-white to yellow solid[4]
Section 2: FAQs - Initial Solubility & Stock Solution Preparation

This section addresses the most common initial hurdles faced in the lab.

Q: I tried to dissolve the compound directly in water or PBS (pH 7.4) and it won't go into solution. Why?

A: This is expected behavior. The molecule's high crystal lattice energy and the predominantly neutral, protonated state of its carboxylic acid group at neutral pH make it poorly soluble in aqueous media. The parent compound, 5-nitrobenzimidazole, has a reported aqueous solubility of only 0.5 g/L.[6] While the carboxylic acid helps, it is not sufficient to overcome the hydrophobic nature of the benzimidazole core without intervention.

Q: What is the best organic solvent to prepare a high-concentration stock solution?

A: For creating a concentrated stock solution, polar aprotic solvents are highly recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO)

  • Alternative: N,N-Dimethylformamide (DMF)

These solvents are effective at disrupting the crystal lattice of the compound. We advise against using alcohols like ethanol or methanol for high-concentration stocks, as you will likely reach a solubility limit much faster.

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 10.36 mg of this compound (MW = 207.14 g/mol ).

  • Solvent Addition: Add the powder to a sterile, appropriate-sized vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to ensure complete dissolution.

  • Verification: Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store desiccated at -20°C or -80°C for long-term stability.

Q: How should I properly store the compound and its stock solutions?

A:

  • Solid Compound: Store the powder sealed in a dry environment, as recommended at 2-8°C.[3][4]

  • DMSO Stock Solutions: Store in tightly sealed vials at -20°C or -80°C. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture, which can compromise the compound's stability and your stock concentration.

Section 3: Troubleshooting Guide - Working with Aqueous Buffers

The most frequent and critical challenge is the precipitation of the compound when a DMSO stock is diluted into an aqueous experimental buffer.

Q: My compound "crashes out" of solution when I add my DMSO stock to my aqueous assay buffer. What is happening and how can I fix it?

A: This phenomenon, often called "precipitation" or "crashing out," occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer. The key is to modify the aqueous environment to make it more hospitable to the compound. The following workflow provides a tiered approach to solving this problem.

G start Problem: Compound precipitates in aqueous buffer check_pH Is the final buffer pH > 7.5? start->check_pH adjust_pH Primary Solution: Increase buffer pH to 8.0-9.0 check_pH->adjust_pH No recheck Still Precipitating? check_pH->recheck Yes adjust_pH->recheck Try this first add_cosolvent Secondary Solution: Incorporate solubilizing excipients recheck->add_cosolvent Yes success Success: Homogeneous Solution recheck->success No add_cosolvent->success

Caption: Troubleshooting workflow for compound precipitation.

Tier 1: pH Adjustment (The Primary Method)

The most effective strategy is to leverage the carboxylic acid functional group. By increasing the pH of your aqueous buffer, you deprotonate the carboxylic acid, forming the much more soluble carboxylate salt.[2][7]

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 8) Low_Sol R-COOH (Protonated Form) Low_Desc Poorly Soluble (Neutral Molecule) Equilibrium High_Sol R-COO⁻ + H⁺ (Deprotonated Form) High_Desc Highly Soluble (Charged Anion)

Caption: Conceptual diagram of pH effect on solubility.

Q: What is the optimal pH to use?

A: A good rule of thumb is to use a buffer with a pH at least 2 units higher than the compound's acidic pKa. While the exact pKa is not published, for a carboxylic acid on an electron-deficient ring system, it is likely in the range of 3-4. Therefore, a buffer pH of 7.5 to 9.0 is an excellent starting point.

Protocol 2: Preparing an Aqueous Solution via pH Adjustment
  • Prepare a Basic Buffer: Prepare your desired buffer (e.g., Tris, HEPES) and adjust its pH to a higher value, for instance, pH 8.5.

  • Initial Dilution: While vortexing the basic buffer, slowly add the required volume of your DMSO stock solution drop-by-drop. This gradual addition into a well-stirred solution minimizes localized high concentrations that can cause precipitation.

  • Final pH Adjustment (Optional but Recommended): After the compound is fully dissolved in the basic buffer, you can carefully and slowly back-titrate the pH down to your desired final experimental pH (e.g., 7.4) using dilute HCl. Monitor the solution closely; if it becomes cloudy, you have exceeded its solubility limit at that pH.

  • Validation: The final solution should be clear and free of visible precipitate. For critical assays, filtering the solution through a 0.22 µm syringe filter is a best practice to remove any micro-precipitates.

Tier 2: Co-solvents and Surfactants

If pH adjustment is not possible due to experimental constraints (e.g., studying a pH-sensitive enzyme), or if it is insufficient on its own, the next step is to incorporate solubilizing excipients.

Q: What percentage of organic solvent is acceptable in my final solution?

A: This is highly dependent on your assay. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts. Always run a vehicle control (buffer + same final concentration of DMSO) to validate your experiment.

Q: Can I use surfactants to improve solubility?

A: Yes. Low concentrations of non-ionic surfactants can significantly aid in solubilization by reducing surface tension and forming micelles.

  • Common Examples: Tween® 20, Tween® 80, Pluronic® F-68.

  • Recommended Concentration: Start with a very low concentration (e.g., 0.01% w/v) in your final aqueous buffer and increase if necessary. As with co-solvents, a surfactant-only vehicle control is essential.

Section 4: Advanced Solubilization Strategies for Formulation

Q: My goal is formulation for in vivo studies. Are there other methods to improve solubility?

A: Yes, for pharmaceutical formulation, more advanced techniques are employed to enhance both solubility and bioavailability. These methods typically involve modifying the solid form of the drug itself.

  • Salt Formation: This involves reacting the acidic compound with a base (e.g., NaOH, KOH, or an amine) to create a stable, solid salt form.[1][8] This salt form will often have vastly improved aqueous solubility and dissolution rates compared to the free acid.

  • Co-crystallization: Co-crystals are formed by combining the active pharmaceutical ingredient (API) with a benign co-former molecule in the same crystal lattice. This can disrupt the strong self-stacking of the API, leading to improved solubility.[8] Eutectic mixtures with other carboxylic acids have also been shown to improve the solubility of poorly soluble drugs.[9]

  • Solid Dispersions: The drug can be dispersed within a hydrophilic polymer matrix (e.g., PVP, PEG).[7] This technique increases the surface area, improves wettability, and can present the drug in a higher-energy amorphous state, all of which enhance the dissolution rate.

These advanced methods typically require specialized equipment and expertise in materials science and pharmaceutical development.

References

Technical Support Center: Synthesis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important scaffold. The benzimidazole core is a privileged structure in medicinal chemistry, and the 5-nitro derivative, in particular, serves as a key synthon for a variety of therapeutic agents.[1] However, its synthesis is not without challenges, often leading to side reactions that can complicate purification and reduce yields.

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the common issues encountered during synthesis.

Section 1: The Core Synthesis Pathway & Potential Pitfalls

The most common and direct route to synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction .[2][3] This method involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions and heat. For our target molecule, the reaction proceeds between 4-nitro-o-phenylenediamine and oxalic acid.

The primary challenges in this synthesis are preventing degradation of the starting material and avoiding the premature loss of the C2-carboxylic acid group from the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_side_products Common Side Products A 4-Nitro-o- phenylenediamine C Amide Intermediate A->C Condensation (H+, Δ) B Oxalic Acid B->C D Target Product 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid C->D Cyclization (-2H₂O) F Polymeric Tar C->F Degradation E Decarboxylation Product (5-Nitro-1H-benzimidazole) D->E Excess Heat / Acid (-CO₂)

Caption: Main synthesis pathway and common side reactions.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a Q&A format.

Q1: My final product is heavily contaminated with a byproduct that lacks the carboxylic acid group. What is happening and how can I prevent it?

A1: You are observing decarboxylation, the most common and problematic side reaction in this synthesis. Benzimidazole-2-carboxylic acids are thermally and acid-labile; the electron-withdrawing nature of the benzimidazole ring system facilitates the loss of CO₂ to form the more stable 5-nitro-1H-benzimidazole.[4][5]

Causality: This side reaction is primarily driven by excessive heat and/or prolonged exposure to strong acidic conditions during the reaction or workup.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: The condensation requires heat, but temperatures above 110-120°C drastically favor decarboxylation. Aim for the lowest temperature that allows the reaction to proceed, monitoring progress by Thin Layer Chromatography (TLC).

  • Minimize Reaction Time: Do not leave the reaction heating longer than necessary. Once TLC indicates the consumption of the limiting reagent (typically the diamine), proceed with the workup immediately.

  • Controlled Workup: During workup, avoid boiling the reaction mixture with strong acid to remove impurities. When neutralizing the reaction to precipitate the product, do so slowly in an ice bath to manage any exotherm.

  • Alternative Acid Catalyst: Instead of mineral acids like HCl, consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH), which can sometimes promote cyclization at lower temperatures.[6]

Q2: The reaction mixture turns into a dark, tarry, and intractable mess. How can I achieve a cleaner reaction?

A2: The formation of dark, polymeric tars is a sign of substrate degradation. o-Phenylenediamines are susceptible to oxidation, and under harsh acidic and high-temperature conditions, both the starting material and intermediates can polymerize.

Causality: This is often caused by using highly concentrated mineral acids (like H₂SO₄) in combination with high temperatures, which essentially "cooks" the organic components.

Troubleshooting Protocol:

  • Use Dilute Acid: Employing a more dilute acid solution, such as 4N aqueous HCl, can provide the necessary catalytic action without being overly aggressive.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation is an excellent method to reduce reaction times from hours to minutes.[8][9] This rapid heating minimizes the time the reactants are exposed to high temperatures, significantly reducing degradation and often improving yields.

  • Solvent Choice: The reaction can be run in various solvents. While neat acid is common, using a high-boiling solvent like dimethylformamide (DMF) or refluxing in ethanol can provide better temperature control and a more homogeneous reaction mixture, preventing localized overheating.[10]

  • Ensure Purity of Starting Material: Use high-purity 4-nitro-o-phenylenediamine. Impurities from its synthesis can act as initiators for polymerization.

Q3: My reaction yields are consistently low, and I recover a significant amount of unreacted 4-nitro-o-phenylenediamine. What are the likely causes?

A3: Low conversion points to suboptimal reaction conditions where the activation energy for the initial condensation is not being met.

Causality: This is typically due to insufficient heat, inadequate mixing, or an inappropriate stoichiometric ratio of reactants.

Troubleshooting Protocol:

  • Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature (e.g., 100-110°C). Use an internal thermometer if necessary.

  • Reactant Stoichiometry: While a 1:1 molar ratio of diamine to oxalic acid is theoretically required, using a slight excess of oxalic acid (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Effective Stirring: In a heterogeneous mixture, vigorous stirring is essential to ensure contact between the reactants.

  • Reaction Monitoring: Use TLC (e.g., in a 9:1 Chloroform:Methanol solvent system) to track the disappearance of the 4-nitro-o-phenylenediamine spot. If the reaction stalls, a small, incremental increase in temperature may be warranted.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the condensation of 4-nitro-o-phenylenediamine with oxalic acid? The reaction follows the general principles of the Phillips-Ladenburg synthesis.[3] It begins with a nucleophilic attack from one of the amino groups of the diamine onto a carbonyl carbon of oxalic acid, forming a tetrahedral intermediate. This is followed by the elimination of water to form an N-acylated intermediate. An intramolecular cyclization then occurs as the second amino group attacks the remaining carboxylic acid moiety. Subsequent dehydration steps lead to the formation of the aromatic benzimidazole ring. The acid catalyst protonates the carbonyl oxygen of the oxalic acid, making it more electrophilic and accelerating the initial nucleophilic attack.

Q2: Are there viable alternative synthetic routes to this molecule? Yes, while direct condensation is common, other routes exist. One alternative involves the synthesis of 2-methyl-5-nitro-1H-benzimidazole followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like KMnO₄.[12] Another approach is the hydrolysis of a corresponding C2-ester or C2-nitrile precursor, though this adds steps to the overall synthesis.

Q3: How do I best purify the final product? Purification can be challenging due to the compound's poor solubility in many organic solvents and its amphoteric nature.

  • Acid-Base Purification: A common method is to dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution), filter off any insoluble, non-acidic impurities (like the decarboxylated byproduct or tar), and then re-precipitate the desired carboxylic acid by carefully acidifying the filtrate with cold, dilute HCl to a pH of ~3-4.

  • Recrystallization: If the product is relatively clean, recrystallization from a solvent like ethanol/water or aqueous DMF can be effective.

Q4: What are the primary safety considerations for this synthesis?

  • Handling Nitroaromatics: this compound and its precursor, 4-nitro-o-phenylenediamine, are nitroaromatic compounds. They should be handled with care, as this class of compounds can be toxic and potentially explosive under certain conditions, although this specific molecule is not noted as such. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids: The reaction uses strong acids and heat. Perform the reaction in a well-ventilated fume hood and be cautious of potential splashing and exothermic reactions, especially during the workup and neutralization steps.

Section 4: Summary of Reaction Parameters

The table below summarizes the impact of key experimental variables on the reaction outcome.

ParameterLow SettingOptimal RangeHigh SettingPrimary Consequence of High Setting
Temperature Incomplete Reaction100 - 110 °C> 120 °CIncreased Decarboxylation & Tar Formation
Reaction Time Low Conversion2 - 6 hours (Monitor by TLC)> 8 hoursIncreased Decarboxylation & Degradation
Acid Conc. Slow/No Reaction4N HCl / p-TsOHConc. H₂SO₄Significant Tar Formation
Workup pH Product remains solublepH ~3-4 for precipitationpH > 7Product remains as soluble salt

References

Technical Support Center: Scaling Up the Production of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS: 73903-18-1). As a key pharmacophore in medicinal chemistry, particularly in oncology research, scaling its production from the bench to pilot scale presents unique challenges.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and a validated, scalable protocol to ensure a robust and reproducible manufacturing process.

Section 1: Core Synthesis Pathway & Scale-Up Considerations

The synthesis of this compound is typically achieved via the Phillips condensation method. This involves the reaction of 4-nitro-o-phenylenediamine with a suitable two-carbon synthon, such as oxalic acid, under acidic conditions. The reaction proceeds through a cyclization-condensation mechanism to form the benzimidazole ring.

When scaling up, direct translation of a lab-scale procedure is often inefficient or unsafe. Key parameters that require re-optimization include heat management, reagent addition rates, and mixing efficiency. Exothermic events, which may be negligible in a 100 mL flask, can become hazardous in a 50 L reactor. Therefore, a controlled, systematic approach is paramount.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification P1 Reagent Qualification (4-nitro-o-phenylenediamine, Oxalic Acid) P2 Reactor Setup & Inerting (N2) P1->P2 R1 Charge Reagents & Solvent (e.g., 4M HCl) P2->R1 R2 Controlled Heating (Reflux) R1->R2 R3 Reaction Monitoring (TLC/HPLC) R2->R3 W1 Cooling & pH Adjustment (Precipitation) R3->W1 Reaction Complete W2 Filtration & Washing W1->W2 W3 Recrystallization W2->W3 W4 Drying Under Vacuum W3->W4 end QC Analysis W4->end Final Product

Caption: High-level workflow for the production of this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Answer: Low yields are a frequent challenge in benzimidazole synthesis, often stemming from issues with reagents, reaction conditions, or work-up procedures.[2]

  • Causality - Reagent Quality: The starting material, 4-nitro-o-phenylenediamine, is susceptible to oxidation and can contain impurities that inhibit the cyclization. The presence of regioisomers or other diamine impurities can lead to a complex mixture of side products. Similarly, the purity of the oxalic acid and the concentration of the mineral acid are critical.

  • Troubleshooting Steps:

    • Reagent Purity Check: Always verify the purity of your 4-nitro-o-phenylenediamine using HPLC and NMR before starting. If it's discolored (dark red or brown instead of orange-red), consider purification by recrystallization or column chromatography.

    • Stoichiometry: While the theoretical molar ratio is 1:1, a slight excess of oxalic acid (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.

    • Atmosphere Control: To prevent oxidation of the diamine starting material, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Work-up Optimization: The product is precipitated by adjusting the pH. Ensure the final pH is optimal for maximum precipitation without co-precipitating acidic impurities. A slow, controlled neutralization is key.

Question 2: The final product is dark and difficult to purify. What causes the color, and what are the best purification strategies?

Answer: The dark coloration is typically due to oxidation byproducts and polymeric impurities formed at high temperatures.

  • Causality - Impurity Formation: Over-oxidation can form highly colored, conjugated byproducts.[3] The o-phenylenediamine starting material is particularly prone to forming these colored species. Inadequate temperature control during the exothermic condensation reaction can exacerbate this issue.

  • Troubleshooting Steps:

    • Temperature Control: On a larger scale, ensure your reactor has adequate cooling capacity. Monitor the internal temperature closely during the initial heating phase. A controlled heating ramp is crucial.

    • Decolorization: During the purification process, a charcoal treatment can be highly effective. After dissolving the crude product for recrystallization, add activated carbon (e.g., 1-2% w/w) and heat for a short period (15-30 minutes) before filtering it off while hot.[4][5]

    • Recrystallization Solvent System: Experiment with different solvent systems. While ethanol/water is common, other polar solvents like acetic acid or DMF followed by an anti-solvent precipitation might offer better results for removing specific impurities.

    • pH Adjustment & Extraction: An alternative purification method involves dissolving the crude material in a basic aqueous solution (e.g., dilute NaOH), washing with a non-polar organic solvent to remove neutral impurities, treating with charcoal, and then re-precipitating the pure product by adding acid.[6]

Question 3: My reaction seems to stall and does not go to completion, even after extended heating. Why is this happening?

Answer: A stalled reaction typically points to an issue with the reaction conditions or reagent activity.

  • Causality - Reaction Kinetics: The condensation reaction requires a sufficiently low pH to protonate the carbonyl of the oxalic acid, making it more electrophilic. If the acid concentration is too low, the reaction rate will be significantly reduced. Conversely, incorrect temperature can also be a factor.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials.[3] This will confirm if the reaction is truly stalled or just slow.

    • Verify Acid Concentration: Ensure the hydrochloric acid (or other mineral acid used) is of the correct concentration. Titrate a sample if there is any doubt.

    • Ensure Efficient Mixing: On a larger scale, inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration. Verify that your stirring mechanism is sufficient for the vessel size and viscosity of the reaction mixture.

    • Check for Water Content: While the reaction is a condensation that produces water, starting with excessively wet reagents or solvents can shift the equilibrium away from the product. Ensure all reagents are appropriately dried.

Caption: Decision tree for troubleshooting purity issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended solvent for this reaction at scale?

    • A: A 4M aqueous solution of hydrochloric acid is commonly used and is effective. It acts as both the solvent and the acidic catalyst for the condensation.

  • Q: What is the optimal reaction temperature and duration?

    • A: The reaction is typically run at reflux (around 100-110°C) for 2-4 hours. However, reaction progress should always be the primary determinant for stopping the reaction, as monitored by TLC or HPLC.[5]

  • Q: How do I safely handle the starting materials and product?

    • A: 5-Nitrobenzimidazole derivatives should be handled with care. They can be skin, eye, and respiratory irritants.[7] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or fume hood.[8] Refer to the Safety Data Sheet (SDS) for detailed information.[9]

  • Q: Can I use a different acid besides HCl?

    • A: Yes, other acids like polyphosphoric acid (PPA) or sulfuric acid can be used for benzimidazole synthesis. However, HCl is often preferred for its effectiveness and easier work-up. PPA can lead to a very viscous mixture that is difficult to handle at scale.

  • Q: What are the expected analytical characteristics of the final product?

    • A: The final product, this compound, has a molecular weight of 207.14 g/mol .[1][10] High-purity material should be a light yellow or off-white solid. Purity should be confirmed by HPLC (>98%) and the structure verified by ¹H NMR and Mass Spectrometry.

Section 4: Scalable Experimental Protocol

This protocol is designed for a 100g scale synthesis and should be adapted based on available equipment.

Materials & Reagents:

Reagent/MaterialCAS No.Molecular Wt.QuantityMolar Equiv.
4-Nitro-o-phenylenediamine99-56-9153.14100.0 g1.0
Oxalic Acid (dihydrate)6153-56-6126.0786.5 g1.05
Hydrochloric Acid (4M)7647-01-036.461.5 L-
Sodium Hydroxide (10M)1310-73-240.00~400 mL-
Activated Carbon7440-44-012.0110 g-
Ethanol, 95%64-17-546.07As needed-

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with 4-Nitro-o-phenylenediamine (100.0 g) and Oxalic Acid dihydrate (86.5 g).

  • Acid Addition: Under gentle stirring, add the 4M Hydrochloric Acid (1.5 L).

  • Reaction: Heat the mixture to reflux (approx. 105°C) using a circulating oil bath. Maintain reflux for 3 hours. Monitor the reaction's completion by taking aliquots and analyzing via TLC or HPLC.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly add 10M Sodium Hydroxide solution over 1-2 hours, keeping the internal temperature below 30°C with chilled water in the reactor jacket. Adjust the pH to 3.5-4.0. A thick yellow precipitate will form.

  • Isolation: Filter the crude product using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).

  • Recrystallization (Purification):

    • Transfer the wet cake to a clean 5 L reactor.

    • Add a suitable amount of 95% ethanol to dissolve the solid at reflux (start with 2 L and add more if needed).

    • Add activated carbon (10 g), and continue to reflux for 20 minutes.

    • Filter the hot solution through a pad of celite to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool to 0-5°C for 2 hours to maximize crystallization.

  • Final Product: Filter the purified product, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C to a constant weight.

Section 5: References

  • BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. 2

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. 3

  • BenchChem. This compound. 1

  • chemBlink. SDS of 5-Nitro-1H-benzimidazole-2-carboxylic acid, Safety Data Sheets, CAS 73903-18-1. 9

  • Guidechem. 5-NITRO-1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER (cas 29039-60-9) SDS/MSDS download. 11

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.

  • Organic Syntheses. Benzimidazole. 4

  • Google Patents. Process for the preparation of 5-nitroimidazole-2-carboxylic acids. 12

  • PubChem. This compound. 10

  • ResearchGate. (2016). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. 13

  • CDH Fine Chemical. 5-NITRO BENZIMIDAZOLE CAS NO 94-52-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. 7

  • Fisher Scientific. (2023). SAFETY DATA SHEET. 8

  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. 14

  • CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. 5

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. 15

  • ResearchGate. (2025). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[1][2][3] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. 16

  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid. 6

References

Technical Support Center: Navigating Nitroimidazole Resistance in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating nitroimidazole derivatives. This guide is designed to provide expert-driven insights and practical troubleshooting for the complex challenges encountered when studying and overcoming antimicrobial resistance to this critical class of compounds.

Section 1: Foundational Principles of Nitroimidazole Action and Resistance

Before troubleshooting experimental hurdles, it is crucial to understand the fundamental biochemistry governing nitroimidazole efficacy and the mechanisms by which microbes evade it.

Q1: How do nitroimidazole derivatives exert their antimicrobial effect?

A1: Nitroimidazoles are prodrugs, meaning they are inactive until chemically altered within the target microorganism.[1][2] Their activation is a reductive process that occurs preferentially in the low-oxygen (anaerobic) environments characteristic of susceptible pathogens.[][4]

The Mechanism of Action Unpacked:

  • Cellular Entry: The neutral nitroimidazole molecule enters the microbial cell via passive diffusion.[2][5]

  • Reductive Activation: Inside the anaerobic cell, the drug's nitro group (-NO₂) accepts an electron from a low-redox-potential electron transfer protein, such as ferredoxin. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) or nitroreductases (NTRs).[][6]

  • Generation of Cytotoxic Radicals: This one-electron reduction transforms the prodrug into a highly reactive nitroso radical anion.[7][8] This radical is the primary cytotoxic agent.

  • Macromolecular Damage: The reactive intermediate covalently binds to and fragments microbial DNA, causing lethal double-strand breaks and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[][8][9]

G

Caption: Reductive activation pathway of nitroimidazole prodrugs.
Q2: What are the primary mechanisms of resistance to nitroimidazoles?

A2: Resistance is not a single phenomenon but a multifactorial problem. The most prevalent mechanisms disrupt the essential reductive activation of the drug.

Resistance Mechanism Description Key Genes/Proteins Involved Commonly Affected Organisms
Impaired Drug Activation The most common mechanism, involving the downregulation or mutation of enzymes required to reduce the nitro group. This prevents the formation of the cytotoxic radical.[2][5]rdxA, frxA (nitroreductases), PFOR, FerredoxinHelicobacter pylori, Trichomonas vaginalis[5][6][10]
Enzymatic Drug Inactivation Specific enzymes, encoded by nim genes, perform a two-electron reduction of the nitroimidazole to a non-toxic amine derivative, effectively neutralizing the drug before it can be activated into its radical form.[1][5]nimA through nimKBacteroides spp.[5][11]
Increased Drug Efflux Upregulation of efflux pumps that actively transport the drug out of the cell, preventing it from reaching a sufficient intracellular concentration to be effective.[5][8]Efflux pump proteinsVarious bacteria
Enhanced DNA Repair Increased capacity of the microbe to repair the DNA damage caused by the nitro radicals, allowing it to survive otherwise lethal insults.[5]DNA repair enzymes (e.g., RecA)Bacteroides spp.
Oxygen Scavenging/Redox Alterations In microaerophilic or anaerobic organisms, increased oxygen scavenging can re-oxidize the activated drug radical back to its inert parent form, preventing DNA damage. This is a key reason for discrepancies between in vitro and in vivo results.[6][12]Flavin reductase, NADH oxidase, Superoxide dismutaseT. vaginalis, Tritrichomonas foetus[6][12][13]

G Prodrug Nitroimidazole Prodrug Activation Reductive Activation Prodrug->Activation Radical Cytotoxic Radical Activation->Radical Damage DNA Damage Radical->Damage M1 M1 M1->Activation BLOCKS M2 M2 M2->Prodrug INACTIVATES M3 M3 M3->Prodrug REMOVES M4 M4 M4->Damage REPAIRS M5 M5 M5->Radical QUENCHES

Caption: Key microbial strategies for overcoming nitroimidazole action.

Section 2: Troubleshooting Experimental Assays

This section addresses common issues encountered during the in vitro evaluation of nitroimidazole derivatives.

Q3: My Minimum Inhibitory Concentration (MIC) results are inconsistent between experiments or even across replicates. What are the likely causes?

A3: Inconsistent MIC values are a frequent and frustrating issue, often stemming from subtle variations in protocol.[14][15][16] A systematic approach is required to pinpoint the source of variability.

Senior Application Scientist Note: Unlike many other antibiotic classes, the efficacy of nitroimidazoles is directly tied to the redox state of the local environment. This makes them uniquely sensitive to variations in media preparation and incubation conditions that might be negligible for other compounds.

Parameter Common Issue Recommended Action & Rationale
Inoculum Preparation Inconsistent cell density (CFU/mL).Action: Standardize your inoculum to a 0.5 McFarland standard for every experiment.[15][17] Rationale: A higher bacterial load can overwhelm the drug, leading to artificially high MICs, while a lower load can do the opposite.
Media Composition & pH Variation in redox potential; incorrect pH.Action: Use freshly prepared media. For strict anaerobes, ensure media is pre-reduced before inoculation. Verify the final pH is between 7.2 and 7.4.[18][19] Rationale: The drug's activation depends on a low redox potential. Oxidized media components will inhibit this process. Incorrect pH can alter drug potency.[18]
Drug Solubility & Stability Precipitation of the derivative in aqueous media; degradation of stock solution.Action: Visually inspect wells for precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment.[15] Rationale: Undissolved compound is not bioavailable, leading to inaccurate MICs.
Incubation Conditions Presence of oxygen in an anaerobic assay; temperature or time fluctuations.Action: Use anaerobic jars or chambers with indicators to confirm anoxia. Calibrate your incubator and maintain consistent incubation times (e.g., 16-24 hours).[15] Rationale: Even trace amounts of oxygen can inhibit drug activation and allow resistant strains to appear susceptible.[12]
Plate Reading Subjectivity in visual determination of growth.Action: Have two individuals read plates independently, or use a microplate reader to measure optical density (OD₆₀₀) for a quantitative endpoint.[15] Rationale: Removes user bias and provides a quantitative, reproducible result.

G Start Inconsistent MIC Results Observed RefStrain Is the MIC of a reference strain (e.g., ATCC) also inconsistent? Start->RefStrain TestStrain Problem is likely with the experimental setup or compound. RefStrain->TestStrain No ExpSetup Problem is likely with the test strain's stability or purity. RefStrain->ExpSetup Yes CheckInoculum Verify Inoculum Standardization (0.5 McFarland) TestStrain->CheckInoculum CheckPurity Check Strain Purity (Streak for single colonies) ExpSetup->CheckPurity CheckMedia Check Media Prep (Freshness, pH, Pre-reduction) CheckInoculum->CheckMedia CheckCompound Check Compound (Solubility, Fresh Stock) CheckMedia->CheckCompound CheckIncubation Verify Incubation (Anaerobiasis, Temp, Time) CheckCompound->CheckIncubation UseStock Use Fresh Aliquot from Frozen Stock CheckPurity->UseStock

Caption: A logical workflow for troubleshooting inconsistent MIC results.
Q4: A clinical isolate known to be resistant fails to show resistance in our standard anaerobic MIC assay. What could explain this discrepancy?

A4: This is a critical issue that highlights the difference between clinical resistance and what is measurable under ideal laboratory conditions. The most likely culprit is the mechanism of resistance itself, particularly if it involves oxygen scavenging.[6][12]

  • Aerobic vs. Anaerobic Resistance: Clinical resistance in organisms like T. vaginalis is often "aerobic resistance." These isolates have deficient oxygen-scavenging pathways. In the presence of oxygen, intracellular O₂ levels rise, which re-oxidizes the activated nitroimidazole radical back to its inert form, preventing it from damaging DNA.[6][13]

  • Laboratory Conditions: A standard, strictly anaerobic laboratory setup (e.g., an anaerobic chamber) eliminates oxygen, thereby preventing this resistance mechanism from manifesting. The drug is activated efficiently, and the organism appears susceptible.[12]

Experimental Protocol: Differentiating Aerobic and Anaerobic Resistance

This protocol allows for the direct comparison of susceptibility under different atmospheric conditions.

  • Prepare Master Plate: Prepare a 96-well microtiter plate with two-fold serial dilutions of your nitroimidazole derivative in appropriate broth media.[20] Prepare enough identical plates for each condition.

  • Inoculate: Standardize the inoculum of your test isolate (and a susceptible control strain) and add it to each well of the plates.[20] The final bacterial concentration should be ~5 x 10⁵ CFU/mL.

  • Incubate Under Different Conditions:

    • Plate A (Strict Anaerobic): Place one plate in an anaerobic chamber or a sealed jar with a gas-generating pouch and an anaerobic indicator. Incubate at 37°C for 24-48 hours.

    • Plate B (Aerobic/Microaerobic): Place the second plate in a standard incubator (or a CO₂ incubator if required by the organism) that allows for growth in the presence of air. Incubate at 37°C for 24-48 hours.[20]

  • Determine MICs: After incubation, determine the MIC for each plate.

  • Interpret Results:

    • If the MIC from Plate B (Aerobic) is significantly higher (e.g., ≥4-fold) than the MIC from Plate A (Anaerobic), this strongly suggests an oxygen-dependent resistance mechanism.

    • If the MICs are similar, the resistance mechanism is likely independent of oxygen (e.g., impaired activation via enzyme mutation or nim-mediated inactivation).

Section 3: FAQs on Characterizing and Overcoming Resistance

Q5: How can I begin to identify the specific resistance mechanism in my bacterial isolate?

A5: A multi-pronged approach combining genomics, transcriptomics, and functional assays is the most effective strategy.

  • Genomic Analysis: Perform whole-genome sequencing (WGS) on your resistant isolate and compare it to a susceptible reference strain. Look for:

    • Presence of known resistance genes, particularly the nim family of genes.[5][11]

    • Point mutations, insertions, or deletions in genes encoding nitroreductases or other components of the activation pathway.[6]

  • Transcriptomic Analysis: Use RNA-Seq or qRT-PCR to compare gene expression between the resistant and susceptible strains, both with and without drug exposure.[21] This can reveal:

    • Downregulation of genes required for drug activation.[13]

    • Upregulation of efflux pumps or DNA repair genes.[21]

  • Functional Assays:

    • Nitroreductase Activity Assay: Prepare cell-free extracts from both resistant and susceptible strains. Measure their ability to reduce a chromogenic substrate (like dinitrophenyl) or the nitroimidazole drug itself (measured by HPLC) in the presence of a reducing agent like NADH. A lower rate of reduction in the resistant strain points to impaired activation.

Q6: Are there strategies to design nitroimidazole derivatives that can bypass common resistance mechanisms?

A6: Yes, this is a major focus of modern drug development.[2][22] Key strategies include:

  • Modifying the Redox Potential: Synthesizing derivatives with a higher redox potential can make them easier to activate, potentially allowing them to be reduced by a broader range of cellular enzymes and bypassing resistance caused by the loss of a single, specific nitroreductase.

  • Improving Cellular Accumulation: Modifying the molecule to be a poorer substrate for efflux pumps can help overcome that form of resistance.

  • Creating Dual-Function Agents: Some research explores linking nitroimidazoles to other pharmacophores, creating hybrid molecules that may have multiple mechanisms of action.[23]

  • Targeting nim-mediated Resistance: Designing derivatives that are poor substrates for Nim enzymes or that can inhibit their function is an active area of investigation. Several new 5-nitroimidazole derivatives have shown efficacy against metronidazole-resistant parasites, indicating that cross-resistance is not universal.[24][25]

References

Technical Support Center: Optimizing Derivatization of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the derivatization of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with modifying this important heterocyclic scaffold. The benzimidazole core is a privileged structure in drug discovery, and its nitro-substituted derivatives are of significant interest for developing novel therapeutic agents.[1][2] This guide provides in-depth, experience-based answers to frequently encountered problems, ensuring your experiments are both efficient and successful.

Section 1: General Considerations & Pre-Reaction Troubleshooting

Before initiating any derivatization, addressing the inherent properties of the starting material is critical for success. The this compound scaffold presents unique challenges, primarily related to its solubility.

FAQ 1.1: My this compound starting material has very poor solubility in common organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc). How can I get it into solution to react?

This is the most common initial hurdle. The combination of the polar carboxylic acid, the nitro group, and the hydrogen-bonding capacity of the benzimidazole ring leads to low solubility in many standard solvents.

  • Recommended Solvents: For reactions, polar aprotic solvents are your best choice. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent options for solubilizing the starting material. For purification via column chromatography, a mobile phase containing methanol is often required.[3]

  • Salt Formation: An alternative strategy, particularly for reactions like SN2 alkylation to form esters, is to first convert the carboxylic acid to a more soluble salt. You can achieve this by adding a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to a suspension of the starting material in a solvent like DMF. This in-situ salt formation increases solubility and primes the carboxylate for reaction.

Section 2: Troubleshooting Amide Bond Formation (Amidation)

Amidation is the most frequent derivatization for this molecule. The direct reaction between a carboxylic acid and an amine is generally unsuccessful due to a competing acid-base reaction.[4] The amine, being basic, will deprotonate the carboxylic acid to form a highly unreactive ammonium-carboxylate salt.[5] Therefore, the use of a coupling agent to "activate" the carboxylic acid is essential.

start Start: Amidation of This compound check_reagents Are you using a coupling agent? start->check_reagents no_coupling Problem: Acid-Base reaction occurs. Amine deprotonates carboxylic acid, forming an unreactive salt. check_reagents->no_coupling No yes_coupling Yes check_reagents->yes_coupling no_product Still low or no yield? yes_coupling->no_product check_conditions Review Reaction Conditions: - Solvent (DMF, DMSO)? - Temperature (0°C to RT)? - Stoichiometry (Slight excess of amine/coupling agent)? no_product->check_conditions side_products Are side products observed? check_conditions->side_products urea_precipitate Insoluble white precipitate? side_products->urea_precipitate Yes racemization Racemization of chiral starting material? side_products->racemization Yes success Reaction proceeds to product. side_products->success No dcu_issue This is likely dicyclohexylurea (DCU) from a DCC coupling agent. [4] Solution: Filter the solid. Consider switching to EDC for a water-soluble byproduct. urea_precipitate->dcu_issue racemization_solution Problem: Over-activation of the acid. Solution: Add an auxiliary nucleophile like HOBt or HOAt to suppress racemization. [4] Alternatively, use a coupling agent like HATU which already contains a HOAt moiety. racemization->racemization_solution

Caption: Troubleshooting workflow for amidation reactions.

FAQ 2.1: How do I choose the most appropriate coupling agent for my reaction?

The choice of coupling agent depends on the scale of your reaction, the sensitivity of your substrates, and your purification strategy.

Coupling AgentClassKey AdvantagesKey Disadvantages
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideInexpensive, effective.Forms insoluble dicyclohexylurea (DCU) byproduct, which requires filtration.[6] Not suitable for solid-phase synthesis.
EDC (or EDAC)CarbodiimideByproduct (EDU) is water-soluble, simplifying aqueous workup.[5] Good for solution-phase synthesis.More expensive than DCC.
HATU / HBTU Aminium SaltVery fast reaction times, low rates of racemization, highly efficient.[6][7]Higher cost, can react with the free amine if used in large excess.[8]
PyBOP Phosphonium SaltExcellent for sterically hindered couplings and reducing racemization.Requires a non-nucleophilic base (e.g., DIPEA). Byproducts can be difficult to remove.

FAQ 2.2: My reaction with DCC is complete, but now I have a large amount of a white, insoluble precipitate. What is it and how do I get rid of it?

This precipitate is dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[6] It is notoriously insoluble in most common organic solvents. The most straightforward method of removal is to dilute the reaction mixture with a solvent in which your product is soluble (like DCM or EtOAc) and remove the DCU by filtration before proceeding with your workup. To avoid this issue entirely, consider using EDC, as its urea byproduct is soluble in water and can be easily removed with an aqueous wash.[5]

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CA R-COOH (Carboxylic Acid) OAE R-CO-O-C(=NHR')NHR' (O-acylisourea active intermediate) Highly Electrophilic CA->OAE + EDC EDC (Coupling Agent) EDC->OAE Amide R-CO-NHR'' (Amide Product) OAE->Amide EDU EDU (Water-soluble urea byproduct) OAE->EDU Amine R''-NH2 (Amine) Amine->Amide +

Caption: Mechanism of EDC-mediated amide bond formation.

FAQ 2.3: I am coupling a chiral amine, and I'm concerned about racemization. What steps can I take to prevent it?

Racemization is a significant risk, especially with carbodiimide reagents, due to the potential formation of a symmetric oxazolone intermediate. To mitigate this:

  • Use Additives: The inclusion of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) is highly recommended. These additives react with the initial O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[6][8]

  • Choose Advanced Reagents: Modern aminium and phosphonium coupling agents like HATU, HBTU, and PyBOP were specifically designed to minimize racemization.[6] HATU is particularly effective as it is the HOAt ester of TBTU.[6]

  • Control Temperature: Run the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to warm to room temperature) to slow down the rate of racemization relative to the rate of coupling.

Section 3: Troubleshooting Ester Formation (Esterification)

While amidation is more common, ester derivatives are also valuable. The methods for their synthesis vary from harsh classical techniques to milder, multi-step approaches.

FAQ 3.1: I tried a standard Fischer esterification with sulfuric acid and methanol, but my yield is very low and I see some decomposition. What's going wrong?

Fischer esterification requires heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[9] This method has two main drawbacks for your substrate:

  • Reversibility: The reaction is an equilibrium between starting materials and products (ester and water).[10] To drive it to completion, you must either use a very large excess of the alcohol or actively remove the water as it forms, for example, with a Dean-Stark apparatus.[9]

  • Harsh Conditions: The combination of strong acid and high heat can be detrimental to complex molecules like your nitrobenzimidazole, potentially leading to decomposition or unwanted side reactions.

FAQ 3.2: What are some milder and more reliable methods for synthesizing esters from my this compound?

Given the limitations of the Fischer method, two alternative strategies are highly recommended for your substrate.

MethodDescriptionAdvantagesConsiderations
Two-Step via Acid Chloride First, convert the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Then, in a second step, add the desired alcohol, often with a mild base like pyridine or TEA to scavenge the HCl byproduct.[11]High-yielding and not reversible. Works well for primary, secondary, and even tertiary alcohols.Requires two steps and handling of moisture-sensitive reagents like SOCl₂.
SN2 with an Alkyl Halide First, deprotonate the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or DBU) in a polar aprotic solvent (DMF, Acetone) to form the carboxylate anion. Then, add a primary or secondary alkyl halide (e.g., ethyl iodide) to form the ester via an SN2 reaction.[11]Very mild conditions that are tolerant of many functional groups.Generally limited to less sterically hindered alkyl halides (methyl, primary, some secondary). Tertiary halides will undergo elimination.

Section 4: Key Experimental Protocols

Protocol 4.1: General Procedure for EDC/HOBt Mediated Amidation

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvation: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.5 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane).

Protocol 4.2: Two-Step Esterification via Acid Chloride

  • Acid Chloride Formation: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the solid has dissolved and gas evolution ceases.

  • Solvent Removal: Carefully remove the excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (x2) to ensure all residual SOCl₂ is removed.

  • Ester Formation: Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired alcohol (1.5 eq) followed by the dropwise addition of triethylamine (2.0 eq).

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC. Upon completion, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

References

Technical Support Center: Analytical Methods for 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS: 73903-18-1). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the detection of impurities in this compound.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its benzimidazole core, a privileged structure in drug discovery.[1] The purity of this compound is paramount, as even trace impurities can impact downstream reactions, biological activity, and safety profiles. This guide provides a structured approach to identifying and resolving analytical challenges, focusing primarily on High-Performance Liquid Chromatography (HPLC) as the cornerstone of purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities typically originate from the synthesis process. Common synthesis routes involve the condensation of 4-nitro-1,2-phenylenediamine with a dicarbonyl compound followed by oxidation. Potential impurities include:

  • Unreacted Starting Materials: Such as 4-nitro-1,2-phenylenediamine.

  • Reaction Intermediates: Incomplete cyclization or oxidation can leave various precursor molecules.

  • Side-Products: Decarboxylation of the final product to form 5-nitro-1H-benzo[d]imidazole is a common issue, especially under thermal stress.[2]

  • Isomers: Positional isomers may form depending on the specificity of the synthesis reactions.

Q2: What is the primary and most reliable analytical method for determining the purity of this compound?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for purity analysis of non-volatile and thermally labile compounds like this one.[3] Its high resolution, quantitative accuracy, and reproducibility make it ideal for separating the main compound from closely related impurities.[3]

Q3: How can I definitively confirm the chemical identity of my main compound and any detected impurities?

A3: While HPLC is excellent for quantification, a combination of techniques is required for unambiguous identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It couples the separation power of HPLC with the mass-resolving capability of MS, providing the molecular weight of the main peak and any impurity peaks, which is crucial for structural elucidation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of atoms and functional groups.[4][5] For impurities, isolation followed by NMR analysis is the gold standard for identification.

Q4: What are the key spectroscopic features I should look for to confirm the structure of this compound?

A4: The following table summarizes the expected spectroscopic data based on its chemical structure.[1][6]

TechniqueFeaturePredicted Value / Range
¹H NMR Aromatic Protonsδ 7.45–8.35 ppm
Carboxylic Acid Protonδ 12–13 ppm (broad singlet)
¹³C NMR Aromatic Carbonsδ 115–151 ppm
IR Nitro Group (NO₂) Stretch1550–1348 cm⁻¹
Carbonyl (C=O) Stretch1700–1680 cm⁻¹
MS (ESI) Molecular Ion Peak [M-H]⁻m/z 206.0

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for purity analysis. However, various issues can arise. This guide addresses common problems in a question-and-answer format.

Workflow for General HPLC Troubleshooting

The following diagram outlines a systematic approach to diagnosing and resolving common HPLC issues.

start Problem Observed in Chromatogram pressure Pressure Anomaly? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No pressure_high High Pressure pressure->pressure_high High pressure_low Low/No Pressure pressure->pressure_low Low retention Retention Time Issue? peak_shape->retention No peak_tailing Peak Tailing peak_shape->peak_tailing Tailing peak_fronting Peak Fronting peak_shape->peak_fronting Fronting peak_split Split Peaks peak_shape->peak_split Splitting baseline Baseline Issue? retention->baseline No retention_drift Drifting RT retention->retention_drift Drifting retention_sudden Sudden RT Change retention->retention_sudden Sudden Change pressure_high_sol Check for Blockages (frit, guard column, tubing) Check mobile phase viscosity pressure_high->pressure_high_sol pressure_low_sol Check for Leaks (fittings, pump seals) Ensure mobile phase flow pressure_low->pressure_low_sol peak_tailing_sol Suppress silanol interactions (lower pH) Check for column overload Use high-purity silica column peak_tailing->peak_tailing_sol peak_fronting_sol Reduce injection volume Ensure sample solvent is weaker than mobile phase peak_fronting->peak_fronting_sol peak_split_sol Check for column void or contamination Ensure sample is fully dissolved peak_split->peak_split_sol retention_drift_sol Check column temperature stability Ensure proper column equilibration Check mobile phase composition retention_drift->retention_drift_sol retention_sudden_sol Check for pump proportioning errors Verify correct mobile phase was prepared Check for large change in flow rate retention_sudden->retention_sudden_sol

Caption: General HPLC Troubleshooting Flowchart.

Peak Shape Problems

Q5: My peak for the main compound is tailing significantly. What is the cause and how can I fix it?

A5: Peak tailing for an acidic compound like this compound is often caused by secondary ionic interactions between the ionized analyte and active silanol groups on the silica-based column packing.[7]

  • Causality: At moderate pH, residual silanol groups (-Si-OH) on the column's stationary phase can become deprotonated (-Si-O⁻), creating active sites that interact with your acidic compound. This secondary interaction mechanism causes some molecules to lag behind the main peak, resulting in tailing.

  • Solution: The most effective solution is to suppress the ionization of both the silanol groups and your carboxylic acid analyte. This is achieved by lowering the pH of the mobile phase.[7]

    • Action: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% phosphoric acid to your aqueous mobile phase. This will bring the pH to a range of 2-3, ensuring your analyte is in its neutral, protonated form and that silanol activity is minimized.

    • Self-Validation: If the peak shape improves dramatically upon lowering the mobile phase pH, you have confirmed that secondary silanol interactions were the root cause.

Q6: I am observing peak fronting. What does this indicate?

A6: Peak fronting is typically a sign of column overloading or an issue with the sample solvent.[7]

  • Causality (Overloading): Injecting too much sample mass onto the column saturates the stationary phase at the inlet. The excess molecules cannot interact with the stationary phase and travel through the column faster, leading to a fronting peak.

  • Solution:

    • Reduce Injection Amount: Dilute your sample (e.g., 1:10 or 1:100) and reinject the same volume.[8] If the peak shape becomes symmetrical, you have confirmed overloading.

    • Check Sample Solvent: Your sample should be dissolved in a solvent that is weaker than or identical to the mobile phase.[8] Dissolving the sample in a much stronger organic solvent can cause the analyte to rush through the initial part of the column, leading to fronting.

Retention Time Issues

Q7: The retention time of my main peak is slowly decreasing over a sequence of runs. What's happening?

A7: A gradual drift in retention time usually points to issues with the column or mobile phase stability.[9]

  • Causality & Solutions:

    • Poor Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection. Increase the equilibration time between runs.[9]

    • Mobile Phase Composition Change: If using an automated mixer, ensure the proportioning valves are working correctly.[9] Volatilization of the organic component of the mobile phase can also occur. It is good practice to prepare fresh mobile phase daily.[9]

    • Temperature Fluctuation: Inconsistent column temperature can cause retention time drift. Use a reliable column oven to maintain a constant temperature.[8][9]

Q8: My retention times have suddenly and significantly shifted from one run to the next. What should I check first?

A8: A sudden, large shift in retention time is often due to a significant change in the system, most commonly related to the mobile phase or flow rate.

  • Causality & Solutions:

    • Incorrect Mobile Phase: Verify that the correct mobile phase bottles are connected to the correct pump channels. An accidental swap is a common human error.

    • Pump or Mixer Failure: If using a gradient, a failure in one of the pump heads or the proportioning valve can lead to an incorrect mobile phase composition being delivered to the column.[9]

    • Flow Rate Change: Check that the flow rate is set correctly and that the pump is delivering that flow accurately. A leak in the system can also cause a drop in the actual flow rate reaching the column.[10]

Experimental Protocols & Data

Protocol 1: Recommended RP-HPLC Method for Purity Analysis

This protocol provides a robust starting point for the analysis of this compound.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid modifier ensures a low pH to produce sharp, symmetrical peaks for the acidic analyte.[7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B over 1 minA gradient elution is necessary to elute any less polar impurities while retaining good resolution for early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
UV Detection 316 nmNitroaromatic compounds typically have strong absorbance in this region.[11] A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Volume 10 µLA typical injection volume; should be optimized to avoid column overload.[8]
Sample Preparation Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.Dissolving the sample in a solvent similar to the mobile phase composition prevents peak distortion.[3][8]
Workflow for Impurity Identification

When an unknown peak is detected, a systematic approach is needed for its identification.

start Unknown Peak Detected in HPLC-UV Chromatogram lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight (MW) from Mass Spectrum lcms->mw mw_match Does MW match a plausible impurity (e.g., starting material, side-product)? mw->mw_match isolate Isolate Impurity (Prep-HPLC or Column Chromatography) mw_match->isolate No, or requires confirmation identify Impurity Identified mw_match->identify Yes, high confidence nmr Perform NMR Spectroscopy (¹H, ¹³C, COSY, etc.) isolate->nmr structure Elucidate Structure nmr->structure structure->identify

Caption: Logical Workflow for Impurity Identification.

References

troubleshooting guide for 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS No: 73903-18-1). As a pivotal intermediate in medicinal chemistry, its successful application hinges on understanding its synthesis, purification, and handling.[1] This document provides field-tested insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a benzimidazole derivative featuring a nitro group at the 5-position and a carboxylic acid at the 2-position.[1] This unique structure makes it a versatile building block, or synthon, in drug discovery. The benzimidazole core is considered a "privileged structure" for its ability to interact with diverse biological targets.[1] Consequently, this compound is a key starting material for synthesizing novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities.[1]

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties is crucial for experimental design. Key data is summarized below.

PropertyValueSource
CAS Number 73903-18-1[1][2]
Molecular Formula C₈H₅N₃O₄[1][2]
Molecular Weight 207.14 g/mol [1][2]
Appearance Off-white to yellow solid[3]
Storage Temperature 2-8°C, sealed in dry conditions[1][3]
Q3: How should I handle and store this compound safely?

As with any chemical, proper handling is paramount. Always consult the full Safety Data Sheet (SDS) provided by your supplier before starting any work.[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[6]

  • Storage: Store the compound in a tightly sealed container in a dry, refrigerated environment (2-8°C).[1][3] This minimizes potential degradation from moisture and heat.

Q4: What are the best practices for dissolving this compound?

Solubility can be a challenge. The carboxylic acid moiety allows it to be deprotonated and dissolved in aqueous basic solutions (e.g., dilute NaOH, NaHCO₃). For organic reactions, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used, sometimes with gentle heating. Solubility in alcohols like ethanol or methanol may be limited. Always perform small-scale solubility tests before proceeding with a large-scale reaction.

Troubleshooting Guide: Synthesis and Purification

This section addresses specific problems encountered during the synthesis and purification of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield AnalyzePurity Check Purity (TLC, HPLC, NMR) LowYield->AnalyzePurity ImpureProduct Impure Product ImpureProduct->AnalyzePurity IdentifyByproducts Identify Byproducts (LC-MS, NMR) AnalyzePurity->IdentifyByproducts Reagents Reagent Quality/ Stoichiometry AnalyzePurity->Reagents Conditions Incorrect Reaction Conditions (pH, Temp) AnalyzePurity->Conditions Workup Workup Losses/ Degradation AnalyzePurity->Workup SideRxns Side Reactions IdentifyByproducts->SideRxns PurifyReagents Purify/Verify Reagents Reagents->PurifyReagents Optimize Optimize Conditions Conditions->Optimize ModifyWorkup Modify Workup/ Purification Workup->ModifyWorkup SideRxns->Optimize Optimize->LowYield Optimize->ImpureProduct PurifyReagents->LowYield ModifyWorkup->LowYield ModifyWorkup->ImpureProduct

Caption: General workflow for troubleshooting synthesis experiments.

Synthesis Issues
Q: My synthesis of this compound via the Phillips condensation of 4-nitro-o-phenylenediamine has a very low yield. What are the likely causes?

This is a common issue. Low yields in this condensation reaction often stem from three areas: starting materials, reaction conditions, or the work-up procedure.[8]

1. Starting Material & Stoichiometry:

  • Cause: The starting diamine, 4-nitro-o-phenylenediamine, is susceptible to oxidation and degradation. Using old or impure starting material is a primary cause of failure. The stoichiometry of the acid component is also critical.

  • Solution:

    • Ensure the 4-nitro-o-phenylenediamine is pure. If it appears dark or oxidized, consider recrystallizing it before use.

    • Verify the molar equivalents of your carboxylic acid source (e.g., oxalic acid, formic acid). An excess may be required, but a large excess can complicate purification.

2. Reaction Conditions (pH and Temperature):

  • Cause: The Phillips condensation is typically acid-catalyzed. However, if the medium is too acidic, the highly basic diamine starting material will be fully protonated. This deactivates it for the crucial nucleophilic attack required for cyclization. Temperature control is also vital; insufficient heat leads to an incomplete reaction, while excessive heat can cause decarboxylation or charring.

  • Solution:

    • Maintain the reaction at a gentle reflux in an acidic medium like dilute HCl or acetic acid.[1]

    • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting diamine spot indicates reaction completion.[9]

3. Work-up Procedure:

  • Cause: The product can be lost during isolation. Because the product has both an acidic (carboxylic acid) and a basic (imidazole) moiety, its solubility is highly pH-dependent. Premature precipitation or incomplete extraction can drastically lower the isolated yield.

  • Solution:

    • After the reaction is complete, cool the mixture. The crude product often precipitates from the acidic solution.

    • Ensure precipitation is complete by cooling the mixture in an ice bath before filtration.

    • Wash the collected solid with cold water to remove residual acid, but avoid excessive washing to prevent loss of product.

Q: My final product is contaminated with persistent impurities. How can I improve its purity?

Impurity formation is often due to side reactions or incomplete conversion of starting materials.

1. Identify the Impurity:

  • Action: Before attempting to optimize, analyze your crude product using HPLC and LC-MS to identify the molecular weights of the major impurities. This can provide clues to their identity (e.g., unreacted starting material, over-oxidation products, or dimers).

2. Optimize Reaction Conditions:

  • Cause: A common byproduct is the formation of bis-benzimidazole structures or other condensation products if the reaction temperature is too high or the time is too long.

  • Solution:

    • Reduce the reaction temperature slightly and monitor via TLC to find the minimum conditions required for full conversion of the starting material.

    • Ensure an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions are occurring.[9]

3. Refine Purification Strategy:

  • Cause: Simple recrystallization may not be sufficient if impurities have similar solubility profiles to the product.

  • Solution:

    • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in a basic aqueous solution (like 1M NaOH) to form the sodium carboxylate salt. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic, organic-soluble impurities. Then, re-acidify the aqueous layer with cold 1M HCl to precipitate the pure product, which can be collected by filtration.[10]

    • Recrystallization: If recrystallization is preferred, test various solvent systems. A mixture of ethanol and water, or DMF and water, can be effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification (Acid-Base Extraction) start 4-nitro-o-phenylenediamine + Oxalic Acid Derivative react Reflux in Acidic Medium (e.g., 4M HCl) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Complete crude_filter Filter Crude Product cool->crude_filter dissolve_base Dissolve Crude in Aqueous Base (NaOH) crude_filter->dissolve_base wash_org Wash with Organic Solvent (EtOAc) dissolve_base->wash_org acidify Acidify Aqueous Layer with Cold HCl wash_org->acidify pure_filter Filter Pure Product acidify->pure_filter dry Wash with Cold Water & Dry pure_filter->dry

Caption: Workflow for synthesis and subsequent purification.

Downstream Reactions
Q: I am attempting to form an amide using the carboxylic acid, but the reaction is failing. What am I doing wrong?
  • Cause: The carboxylic acid of a benzimidazole is relatively unreactive and requires activation before it can successfully couple with an amine. Directly mixing the acid with an amine, even with heat, is unlikely to work.

  • Solution:

    • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate. A common and effective method is to transform it into an acid chloride.[11]

      • Protocol: Suspend the this compound in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise, often with a catalytic amount of DMF. Stir at room temperature or with gentle heat until the starting material is consumed (monitor by TLC).

    • Amide Coupling: After activation, the excess activating agent is removed under vacuum. The resulting crude acid chloride can then be dissolved in an appropriate solvent and reacted with your desired amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct.[12]

Experimental Protocols

Protocol 1: Synthesis via Phillips Condensation

This protocol is a standard method for producing the title compound.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-o-phenylenediamine (1.0 eq).

  • Reagents: Add oxalic acid dihydrate (1.1 eq) and 4M hydrochloric acid.

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-110°C).

  • Monitoring: Monitor the reaction's progress every 30 minutes using TLC (e.g., 7:3 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the starting material is consumed, cool the flask in an ice bath for 30 minutes to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a cold, non-polar solvent like hexane to aid in drying.

  • Drying: Dry the crude product under vacuum.

Protocol 2: HPLC Analysis for Purity Assessment

This method provides a baseline for assessing the purity of synthesized batches.[13][14]

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol and 0.1% aqueous phosphoric acid (e.g., 30:70 v/v). Adjust ratio as needed for optimal separation.
Flow Rate 1.0 mL/min
Detection UV at 316 nm
Column Temp. 30°C
Injection Vol. 10 µL

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the ¹H NMR Analysis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It explains the causal relationships behind experimental choices, compares ¹H NMR with other essential analytical techniques, and offers field-proven insights for robust structural elucidation and purity assessment.

Introduction: The Significance of a Privileged Scaffold

This compound (MW: 207.14 g/mol , Formula: C₈H₅N₃O₄) is a key heterocyclic compound in medicinal chemistry.[1][2] The benzimidazole core is a "privileged structure," known for its ability to interact with diverse biological targets, leading to a wide spectrum of activities including anticancer and antimicrobial effects.[1][3] The addition of a nitro group at the 5-position and a carboxylic acid at the 2-position creates a molecule with specific electronic and steric properties, making it a valuable building block for novel therapeutic agents.[1]

Accurate and unambiguous structural characterization is paramount in drug discovery. ¹H NMR spectroscopy stands as the primary tool for elucidating the precise molecular structure in solution, providing critical information on the proton environment, connectivity, and electronic effects of the functional groups.

Deciphering the ¹H NMR Spectrum

The structural features of this compound give rise to a distinct ¹H NMR spectrum. The presence of two strongly electron-withdrawing groups (NO₂ and COOH) and two exchangeable protons (N-H and COOH) dictates the chemical shifts and appearance of the signals.

The Choice of Solvent: Causality and Consequences

The selection of an appropriate deuterated solvent is the most critical first step in the analysis.

  • Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

    • Causality: The molecule's polarity, driven by the carboxylic acid and nitro groups, ensures high solubility in DMSO. Crucially, DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the acidic N-H and COOH protons, allowing them to be observed as distinct, albeit often broad, signals in the spectrum.[3]

  • Alternative Solvents:

    • CDCl₃ (Deuterated Chloroform): Generally unsuitable due to poor solubility. Furthermore, in non-polar solvents, carboxylic acids tend to form hydrogen-bonded dimers, which can lead to very broad and sometimes unobservable acidic proton signals.[4]

    • D₂O (Deuterium Oxide): While the compound may have some solubility in a basic D₂O solution, this solvent is primarily used for confirmation. The acidic N-H and COOH protons will rapidly exchange with deuterium, causing their signals to disappear from the spectrum, which is a useful method for identifying them.[5]

Predicted ¹H NMR Spectrum in DMSO-d₆

The ¹H NMR spectrum can be divided into two main regions: the highly deshielded downfield region for exchangeable protons and the aromatic region.

Molecular Structure with Proton Assignments

Caption: Structure of this compound with key protons labeled.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
N1-H 12.5 - 14.0Broad singlet (br s)N/AHighly deshielded due to the aromatic system and intermolecular hydrogen bonding with DMSO.[3] Broadening is caused by quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.
COOH 10.0 - 13.5Very broad singlet (br s)N/ATypical range for carboxylic acid protons.[4][5] Position is concentration-dependent. Signal will disappear upon D₂O exchange.
H-4 8.5 - 8.7Doublet (d)J ≈ 2.0 - 2.5 Hz (meta)Most downfield aromatic proton due to strong deshielding from the ortho-nitro group. Shows meta-coupling to H-6.
H-6 8.1 - 8.3Doublet of doublets (dd)J ≈ 8.5 - 9.0 Hz (ortho), J ≈ 2.0 - 2.5 Hz (meta)Ortho-coupled to H-7 and meta-coupled to H-4. Deshielded by the adjacent nitro group.
H-7 7.8 - 8.0Doublet (d)J ≈ 8.5 - 9.0 Hz (ortho)Least deshielded aromatic proton, though still downfield. Shows strong ortho-coupling to H-6.

Note: The predicted chemical shifts are based on typical values for benzimidazoles[3][6], the known effects of nitro and carboxylic acid substituents[7], and spectral data from the closely related 5-nitrobenzimidazole.[8]

Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization relies on a multi-technique approach.[9] Each method provides complementary information, ensuring the identity, purity, and quality of the compound.

Table 2: Comparison of Key Analytical Techniques

TechniquePrimary ApplicationInformation ProvidedAdvantagesLimitations
¹H NMR Structural Elucidation Precise proton environment, atom connectivity (via coupling), stereochemistry, quantitative analysis (qNMR).Unambiguous structural information, non-destructive.Lower sensitivity than MS, complex mixtures can be difficult to interpret.
LC-MS Purity & MW Confirmation Separation of components, molecular weight of parent compound and impurities, fragmentation patterns for structural clues.High sensitivity and selectivity, ideal for complex mixtures and trace analysis.[9][10]Provides limited information on atom connectivity, potential for thermal degradation in some interfaces.
HPLC-UV Purity Assessment & Quantification Separation and quantification of the main compound and impurities.Robust, reproducible, excellent for routine quality control and purity checks.[11]Less specific than MS; co-eluting impurities with similar UV absorbance can be missed.
FT-IR Functional Group Identification Presence of key bonds (O-H, N-H, C=O, C=N, N-O).Fast, simple, provides a quick "fingerprint" of the molecule.Provides no information on atom connectivity or the overall molecular skeleton.
¹³C NMR Carbon Skeleton Analysis Number and type of carbon atoms (aliphatic, aromatic, carbonyl).Complements ¹H NMR by providing a map of the carbon framework.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.

Experimental Protocols & Workflows

Adherence to a validated protocol is essential for obtaining high-quality, reproducible data.

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ (containing 0.03-0.05% TMS as an internal reference) to the NMR tube.

  • Dissolution: Cap the tube and vortex or gently warm the sample until it is fully dissolved. A clear, homogenous solution is required.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of DMSO-d₆ and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., on a 400 or 600 MHz instrument).

    • Set the spectral width to cover a range from -1 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.[12]

    • Integrate all signals to determine the relative proton ratios.

Analytical Workflow

The following diagram illustrates a robust workflow for the comprehensive characterization of the target compound.

Caption: A comprehensive workflow for compound characterization.

Conclusion

¹H NMR spectroscopy is the cornerstone technique for the structural analysis of this compound. A thorough understanding of its spectrum, guided by the principles of chemical shifts and spin-spin coupling, provides definitive structural proof. However, for applications in drug development and quality control, a holistic approach is essential. By integrating ¹H NMR data with orthogonal techniques such as LC-MS and HPLC, researchers can build a self-validating system that confirms not only the molecule's identity but also its purity and integrity with the highest degree of confidence.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a benzimidazole derivative with significant applications in medicinal chemistry and oncology research.[1] Its structure, featuring a benzimidazole core, a nitro group, and a carboxylic acid, makes it a versatile pharmacophore for developing novel therapeutic agents.[1] The unique arrangement of these functional groups confers distinct chemical reactivity and biological activity, including the ability to undergo reductive activation in hypoxic cells, a property often exploited in cancer therapy.[1]

Accurate structural characterization is paramount for any compound intended for therapeutic development. Mass spectrometry stands out as a primary analytical tool, offering unparalleled sensitivity and structural information through the analysis of molecular mass and fragmentation patterns. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, explains the causality behind its fragmentation, and objectively compares this technique with other essential analytical methods.

Mass Spectrometric Profile of this compound

The mass spectrum of an analyte is a fingerprint, revealing its molecular weight and the pathways through which it fragments upon ionization. For this compound (Molecular Weight: 207.14 g/mol ), the fragmentation pattern is a composite of the characteristic cleavages of its three key structural motifs: the carboxylic acid, the nitroaromatic system, and the benzimidazole ring.[1][2]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This allows for detailed structural elucidation.

  • Molecular Ion ([M]•+): The initial event is the formation of the molecular ion at an m/z of 207.

  • Loss of Carboxyl Group: Carboxylic acids readily undergo fragmentation. The most prominent pathways are:

    • Decarboxylation: Loss of a CO₂ molecule (44 Da) is a hallmark of carboxylic acids, leading to a fragment at m/z 163 .

    • Loss of a Hydroxyl Radical: Cleavage of the C-OH bond results in the loss of •OH (17 Da), yielding an acylium ion at m/z 190 .

  • Fragmentation of the Nitro Group: Nitroaromatic compounds exhibit characteristic losses of nitrogen oxides.[3]

    • Loss of •NO₂ (46 Da) from the molecular ion would produce a fragment at m/z 161 .

    • Loss of •NO (30 Da) is also common, leading to a fragment at m/z 177 .[3]

  • Benzimidazole Ring Cleavage: The stable benzimidazole ring is more resistant to fragmentation but can undergo sequential losses of hydrogen cyanide (HCN, 27 Da) after initial fragmentation events.[4] For instance, the fragment at m/z 161 (after •NO₂ loss) could subsequently lose HCN to yield a fragment at m/z 134 .

The interplay of these pathways creates a complex but interpretable spectrum. The relative abundance of each fragment ion is dictated by the stability of the resulting ion and the bond energies involved in the cleavage.

Fragmentation_Pathway M [M]•+ m/z 207 F190 m/z 190 M->F190 - •OH (17) F163 m/z 163 M->F163 - CO₂ (44) F161 m/z 161 M->F161 - •NO₂ (46) F177 m/z 177 M->F177 - •NO (30) F134 m/z 134 F161->F134 - HCN (27)

Caption: Predicted EI fragmentation of this compound.

Soft Ionization Techniques (ESI and APCI)

For researchers primarily interested in confirming the molecular weight with minimal fragmentation, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are superior choices.[5] Given the acidic nature of the carboxylic acid group, ESI in negative ion mode ([M-H]⁻ at m/z 206 ) is particularly effective. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) can then be used to induce fragmentation in a controlled manner, often yielding similar key fragments as seen in EI. For instance, the [M-H]⁻ ion at m/z 206 would readily lose CO₂ to produce a prominent fragment at m/z 162 .

Comparative Guide: Mass Spectrometry vs. Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive characterization relies on orthogonal techniques that provide complementary information.

Technique Information Provided Strengths Limitations Relevance to Target Molecule
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation patterns.Unmatched sensitivity (pg-fg), high specificity, suitable for complex mixtures (with LC/GC).Isomers can be difficult to distinguish without standards, destructive technique.Essential for confirming molecular formula and providing a structural fingerprint.[6]
NMR Spectroscopy (¹H, ¹³C) Detailed atomic connectivity and chemical environment of H and C atoms.Unambiguous structure elucidation, non-destructive.Low sensitivity (mg-µg), complex spectra for large molecules, requires pure samples.Confirms the benzimidazole core via aromatic proton signals (δ 7.45–8.35 ppm) and the carboxylic acid proton (δ 12–13 ppm).[1]
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides quick functional group identification.Provides limited structural information, not ideal for complex mixtures.Confirms key functional groups: NO₂ stretches (1550–1348 cm⁻¹) and C=O stretch (1700–1680 cm⁻¹).[1]
UV-Vis Spectroscopy Information about conjugated systems and chromophores.Simple, quantitative, non-destructive.Low specificity, provides limited structural details.Useful for quantification and monitoring reactions involving the aromatic system.

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear rationale for each step.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the direct analysis of this compound without derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Prep1 Dissolve 1 mg/mL in Methanol Prep2 Dilute to 1-10 µg/mL in mobile phase Prep1->Prep2 Prep3 Filter (0.22 µm) Prep2->Prep3 LC1 C18 Column Prep3->LC1 LC2 Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) LC1->LC2 MS1 ESI Source (Negative Mode) LC2->MS1 MS2 Full Scan (m/z 50-300) MS1->MS2 MS3 MS/MS on m/z 206 MS2->MS3

Caption: A typical LC-MS workflow for the analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Ensure the analyte is fully dissolved and free of particulates to protect the LC system.

    • Action: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition. Filter the final solution through a 0.22 µm syringe filter.

  • Liquid Chromatography:

    • Rationale: Separate the analyte from any impurities before it enters the mass spectrometer. Formic acid is added to the mobile phase to facilitate ionization.

    • Parameters:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Rationale: Detect the analyte and generate fragmentation data for structural confirmation. Negative ESI mode is chosen to deprotonate the acidic carboxylic acid.

    • Parameters:

      • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

      • Capillary Voltage: -3.0 kV.

      • Gas Temperature: 300 °C.

      • Scan Mode:

        • Full Scan (MS1): Scan from m/z 50 to 300 to detect the [M-H]⁻ ion at m/z 206.

        • Tandem MS (MS/MS): Isolate the precursor ion at m/z 206 and apply collision energy (e.g., 10-30 eV) to generate fragment ions.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton will be observable).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • ¹H NMR: Look for signals in the aromatic region (δ 7.5-8.5 ppm) and a broad singlet for the carboxylic acid proton at high chemical shift (δ >12 ppm).

    • ¹³C NMR: Identify the carboxyl carbon (δ ~160-170 ppm) and the aromatic carbons.

Protocol 3: Infrared (IR) Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • O-H stretch (carboxylic acid): Broad band from ~3300-2500 cm⁻¹.

    • C=O stretch (carboxylic acid): Strong band around 1700-1680 cm⁻¹.[1]

    • N-O stretch (nitro group): Two strong bands around 1550 cm⁻¹ and 1348 cm⁻¹.[1]

    • C=C and C=N stretches (aromatic/imidazole): Bands in the 1600-1450 cm⁻¹ region.

Conclusion

The structural elucidation of this compound is most effectively achieved through a multi-technique approach, with mass spectrometry serving as the cornerstone for confirming molecular weight and probing structural integrity. Understanding its predictable fragmentation patterns—driven by the lability of the carboxyl and nitro functionalities—allows for confident identification. When combined with the definitive connectivity information from NMR and the functional group verification from IR spectroscopy, researchers can build a comprehensive and undeniable characterization profile, ensuring the quality and identity of this important medicinal chemistry scaffold.

References

structural characterization of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Characterization of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the benzimidazole core is recognized as a "privileged structure."[1] This designation is reserved for molecular scaffolds that can bind to a diverse range of biological targets, making them fertile ground for discovering novel therapeutic agents.[1] this compound is a prominent derivative of this scaffold, integrating the benzimidazole core with two critical functional groups: a nitro group at the 5-position and a carboxylic acid at the 2-position.[1] This unique combination of a potent electron-withdrawing group and a hydrogen-bonding donor/acceptor confers distinct chemical reactivity and biological potential, with applications being explored in antibacterial, anticancer, and anti-inflammatory research.[1]

The journey from a promising molecule to a viable drug candidate is underpinned by rigorous and unambiguous structural characterization. Establishing the precise molecular architecture, connectivity, and three-dimensional arrangement is not merely a procedural step; it is the foundation upon which all subsequent structure-activity relationship (SAR) studies, mechanistic investigations, and safety assessments are built.[1] This guide provides a comprehensive comparison of the essential analytical techniques used to characterize this compound, offering field-proven insights into experimental choices and presenting supporting data for each method.

Spectroscopic Elucidation: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

Expertise & Rationale: NMR spectroscopy is unparalleled in its ability to define the carbon-hydrogen skeleton of an organic molecule. For this specific compound, ¹H and ¹³C NMR are used to confirm the substitution pattern on the aromatic ring and validate the presence of the carboxylic acid group. The chemical shifts are highly sensitive to the electronic environment, meaning the electron-withdrawing nitro group will have a predictable and observable deshielding effect on nearby protons and carbons.

¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The proton adjacent to the nitro group will be the most deshielded (shifted furthest downfield). The carboxylic acid proton is highly diagnostic, typically appearing as a broad singlet at a very high chemical shift (δ 12-13 ppm), although its visibility can be affected by solvent and concentration.[1][2]

¹³C NMR Analysis: The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. The carboxylic acid carbonyl carbon is a key indicator, appearing significantly downfield (δ ~165-185 ppm).[2] The carbons of the benzimidazole core are expected in the aromatic region (δ 115–151 ppm), with the carbon atom directly attached to the nitro group showing a characteristic downfield shift.[1]

Comparative Data Analysis: To appreciate the influence of the nitro group, we can compare the expected shifts for our target molecule with a simpler analogue, 5-Chlorobenzimidazole.

Technique This compound (Expected) 5-Chlorobenzimidazole (Reference Data) [3]Interpretation of Differences
¹H NMR Aromatic Protons: δ 7.45–8.35 ppm; Carboxylic Proton: δ ~12-13 ppm[1]Aromatic Protons: δ 7.21-7.65 ppm; Imidazole C2-H: δ 8.27 ppm[3]The strong electron-withdrawing nature of the NO₂ group causes a significant downfield shift (deshielding) of the aromatic protons compared to the less withdrawing Cl group.
¹³C NMR Aromatic Carbons: δ 115–151 ppm; Carboxylic Carbon: δ >165 ppm[1][2]Aromatic Carbons: δ 115.2-139.3 ppm; Imidazole C2: δ 143.4 ppm[3]The presence of the carboxylic acid at C2 in the target molecule introduces a distinct downfield signal not present in the reference.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves both the carboxylic acid and the benzimidazole core). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard parameters are typically sufficient, but optimization of relaxation delays may be needed for the quaternary carbons in the ¹³C spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. For this molecule, FT-IR serves as a direct confirmation of the crucial nitro (NO₂) and carboxylic acid (COOH) moieties.

Spectral Interpretation: The IR spectrum provides a molecular "fingerprint." The most informative regions for this compound are:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2]

  • C=O Stretch (Carboxylic Acid): A sharp, strong absorption around 1700–1680 cm⁻¹.[1]

  • N-O Stretch (Nitro Group): Two distinct, strong bands are expected: one for the asymmetric stretch (1550–1500 cm⁻¹) and one for the symmetric stretch (1355–1300 cm⁻¹).[1]

  • N-H Stretch (Imidazole): A moderate, broad absorption around 3100-3000 cm⁻¹.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) [1][2][4]Significance
Carboxylic AcidO-H Stretch2500 - 3300 (very broad)Confirms the presence of the acidic proton.
Carboxylic AcidC=O Stretch1700 - 1680Confirms the carbonyl of the carboxylic acid.
Nitro GroupAsymmetric N-O Stretch1550 - 1348Confirms the presence of the nitro substituent.
ImidazoleN-H Stretch~3100 - 3000 (broad)Indicates the N-H bond of the imidazole ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Place ~1-2 mg of the dry compound in an agate mortar. Add ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

  • Pressing the Pellet: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be acquired first for automatic subtraction.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Analysis: For this compound (Molecular Formula: C₈H₅N₃O₄), the expected monoisotopic mass is approximately 207.0280 g/mol .[5] In a technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 208.0358 or the deprotonated molecule [M-H]⁻ at m/z 206.0202, depending on the polarity mode used.

Parameter Expected Value for C₈H₅N₃O₄
Molecular Weight 207.14 g/mol [1][5]
Exact Mass 207.02800565 Da[5]
Expected Ion (ESI+) [M+H]⁺ = 208.0358 m/z
Expected Ion (ESI-) [M-H]⁻ = 206.0202 m/z

Definitive Structure: Single-Crystal X-ray Diffraction

Expertise & Rationale: While spectroscopic methods provide a robust 2D picture, single-crystal X-ray diffraction stands as the gold standard for providing an unambiguous three-dimensional structure.[6][7] This technique is indispensable in drug development as it reveals precise bond lengths, bond angles, and the conformation of the molecule. Crucially, it also elucidates the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern how molecules pack in the solid state, which can influence critical properties like solubility and stability.

Structural Insights & Comparison: For this compound, X-ray crystallography would be expected to reveal:

  • Planarity: Confirmation of the largely planar benzimidazole ring system.

  • Hydrogen Bonding: A rich network of hydrogen bonds involving the carboxylic acid group (forming classic acid dimers) and the imidazole N-H group.

  • Crystal Packing: The nitro group, being a strong polar substituent, would likely participate in dipole-dipole interactions, influencing the overall crystal packing. This can be compared to simpler structures like 1-alkylimidazole-4,5-dicarboxylic acids, where changes in alkyl chain length alter the crystal packing and tautomeric forms.[6]

Experimental Protocol: Crystal Growth for X-ray Diffraction

  • Purification: The starting material must be of high purity (>98%). Recrystallization may be necessary.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find one in which the compound has moderate solubility.

  • Slow Evaporation (Method of Choice): a. Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. b. Filter the solution to remove any particulate matter. c. Transfer the solution to a clean vial. Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. d. Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.

Integrated Workflow and Data Validation

The true power of structural characterization lies in integrating data from multiple techniques. Each method validates the others, leading to an irrefutable structural assignment. A logical workflow ensures efficiency and builds confidence in the final structure.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure cluster_3 Final Validation MS Mass Spectrometry (Confirm Molecular Formula) NMR 1D & 2D NMR (Map C-H Framework) MS->NMR FTIR FT-IR Spectroscopy (Confirm Functional Groups) FTIR->NMR XRAY Single Crystal X-ray (Determine 3D Structure & Packing) NMR->XRAY Structure Confirmed Final Fully Characterized Structure XRAY->Final Unambiguous Assignment

Caption: Integrated workflow for structural characterization.

This workflow demonstrates a self-validating system. MS and FT-IR provide rapid, top-level confirmation of the molecular formula and key functional groups. NMR spectroscopy then provides the detailed 2D map of the molecule. Finally, X-ray crystallography provides the ultimate, unambiguous 3D structure, which must be consistent with all preceding spectroscopic data. Any discrepancy at any stage would trigger further investigation, ensuring the trustworthiness of the final assignment.

Conclusion

The is a multi-faceted process that relies on the synergistic application of spectroscopic and crystallographic techniques. By following a logical workflow that integrates Mass Spectrometry, FT-IR, NMR, and X-ray Diffraction, researchers can build a complete and validated structural profile. This rigorous approach is fundamental to advancing this promising molecule and its derivatives through the drug discovery pipeline, providing the solid structural foundation necessary for all future development.

References

A Comparative Guide to Nitrobenzimidazoles in Hypertension Treatment: An In-Depth Analysis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid and other advanced nitrobenzimidazole derivatives for researchers, scientists, and drug development professionals in the cardiovascular field. We will dissect their mechanisms, compare their efficacy with supporting experimental data, and provide the detailed protocols necessary for their evaluation.

Introduction: The Benzimidazole Scaffold in the Fight Against Hypertension

Hypertension is a critical global health issue, acting as a primary driver for cardiovascular diseases.[1] A key regulator of blood pressure is the Renin-Angiotensin System (RAS), which culminates in the production of the potent vasoconstrictor, angiotensin II (Ang II). Ang II exerts its effects primarily through the Angiotensin II Type 1 (AT1) receptor.[2] Consequently, AT1 receptor blockers (ARBs) have become a cornerstone of modern antihypertensive therapy, offering effective blood pressure control with excellent tolerability.[3][4][5][6]

The benzimidazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[7][8][9] Its structural similarity to naturally occurring nucleotides allows it to interact effectively with biological macromolecules. In the context of hypertension, this scaffold is central to some of the most potent ARBs. The strategic addition of a nitro group (NO2) to the benzimidazole ring can significantly alter the electronic properties of the molecule, often enhancing its binding affinity to the AT1 receptor. This guide focuses on the foundational molecule, this compound, and compares it to more complex, clinically relevant nitrobenzimidazole derivatives.

The Core Mechanism: AT1 Receptor Antagonism

The primary therapeutic action of nitrobenzimidazoles in hypertension is the selective blockade of the AT1 receptor.[2] By occupying the receptor's binding site, these compounds prevent Ang II from binding and initiating its signaling cascade. This inhibition leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion from the adrenal gland, and decreased sodium and water retention by the kidneys—all of which contribute to a reduction in blood pressure.[4][10]

The following diagram illustrates the intervention point of nitrobenzimidazoles within the RAS pathway.

RAAS_Pathway_Inhibition cluster_RAS Renin-Angiotensin System cluster_Target Target Receptor & Effectors Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion by ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Nitrobenzimidazoles Nitrobenzimidazole Derivatives Nitrobenzimidazoles->AT1_Receptor Blocks

Figure 1. Mechanism of action for nitrobenzimidazole derivatives, which block the AT1 receptor to prevent the pressor effects of Angiotensin II.

Comparative Analysis: From Foundational Structure to Potent Drug Candidates

The efficacy of a nitrobenzimidazole derivative is not solely dependent on its core structure but is heavily influenced by the substituents at various positions. We compare the foundational this compound with highly developed analogues to illustrate the principles of medicinal chemistry optimization.

Compound/DrugTextual Structure DescriptionIn Vitro Potency (AT1 IC50)In Vivo Efficacy (Blood Pressure Reduction)Key Structural Insights & Rationale
This compound A simple benzimidazole core with a nitro group at position 5 and a carboxylic acid at position 2.Not explicitly reported; serves as a foundational scaffold.Expected to be low to moderate.The carboxylic acid at C2 acts as a crucial acidic pharmacophore, mimicking the C-terminal carboxylate of Ang II. The 5-nitro group enhances electronic interactions within the receptor.[11]
"Compound 3" [12] (A highly potent derivative)A 5-nitrobenzimidazole core with a 2-butyl group, linked via a methyl-indole spacer to a benzoic acid moiety.1.03 nM [12]High: Lowered mean blood pressure by 41 mmHg at 10 mg/kg in hypertensive rats, with effects lasting over 24 hours.[12]The 2-butyl group provides a lipophilic side chain to interact with a hydrophobic pocket in the AT1 receptor. The extended indole-benzoic acid structure replaces the traditional biphenyl-tetrazole moiety, optimizing the positioning of the acidic group for strong receptor binding.[11][12]
Telmisartan [13]A complex structure featuring two benzimidazole units, a propyl group, and a biphenyl-carboxylic acid moiety.~9-25 nM High: Clinically effective antihypertensive agent, reducing blood pressure significantly at doses of 40-80 mg/day.[14]Telmisartan is a clinically approved ARB that contains a benzimidazole core.[13] Its dual benzimidazole structure and optimized substituents lead to very high receptor affinity, insurmountable antagonism, and a long biological half-life, providing sustained 24-hour blood pressure control.[14][15]

Essential Experimental Protocols for Evaluation

To ensure scientific rigor, the protocols used to evaluate these compounds must be robust and reproducible. The following sections detail the standard methodologies for assessing AT1 receptor affinity and in vivo antihypertensive activity.

Protocol 1: In Vitro AT1 Receptor Binding Assay

Causality: This assay is fundamental to confirming the mechanism of action. It directly measures the affinity of a test compound for the AT1 receptor by quantifying its ability to compete with a known, radiolabeled ligand. A lower IC50 value indicates higher binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing high levels of the AT1 receptor (e.g., rat liver or genetically modified CHO cells) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the membrane pellet in an assay buffer.

  • Competitive Binding: In a multi-well plate, add the prepared membranes, a fixed concentration of a radiolabeled AT1 antagonist (e.g., [³H]Losartan or [¹²⁵I]Sar¹-Ile⁸-Ang II), and serial dilutions of the test compound (e.g., a nitrobenzimidazole derivative).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Separation of Bound/Free Ligand: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that displaces 50% of the specifically bound radioligand.

Binding_Assay_Protocol A Prepare AT1 Receptor Membranes B Set up Competitive Binding Reaction: Membranes + [³H]Ligand + Test Compound A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound from Free Ligand C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Analyze Data & Calculate IC50 F->G

Figure 2. Standard workflow for an in vitro competitive radioligand binding assay to determine AT1 receptor affinity.

Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Causality: The SHR model is the gold standard for preclinical evaluation of antihypertensive drugs. These rats genetically develop hypertension, mimicking the human condition. This experiment validates that the in vitro receptor affinity translates into a therapeutic effect in a living organism.

Step-by-Step Methodology:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs), typically 14-16 weeks of age, when hypertension is well-established.

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment. Acclimate them to the restraint and tail-cuff procedure daily to minimize stress-induced blood pressure fluctuations.

  • Baseline Measurement: On the day of the experiment, measure the baseline systolic blood pressure (SBP) and heart rate (HR) for all rats using a non-invasive tail-cuff plethysmography system. Obtain at least three stable readings and average them.

  • Grouping and Administration: Randomly assign animals to treatment groups: Vehicle control (e.g., 0.5% CMC-Na), a positive control (e.g., Losartan or Telmisartan), and one or more doses of the test compound. Administer the assigned treatment orally via gavage.

  • Post-Dose Monitoring: Measure SBP and HR at predetermined time points after administration (e.g., 2, 4, 6, 8, and 24 hours).

  • Data Analysis: For each time point, calculate the change in SBP from the baseline for each animal. Analyze the data using a two-way analysis of variance (ANOVA) with repeated measures, followed by a suitable post-hoc test (e.g., Dunnett's or Bonferroni's) to compare treatment groups against the vehicle control. Statistical significance is typically set at p < 0.05.

SHR_Protocol A Acclimatize SHRs to Tail-Cuff Procedure B Measure Baseline Systolic Blood Pressure (SBP) A->B C Randomize into Groups & Administer (Vehicle, Positive Control, Test Compound) B->C D Measure SBP at Multiple Time Points (e.g., 2-24h post-dose) C->D E Calculate Change in SBP from Baseline D->E F Perform Statistical Analysis (e.g., ANOVA) E->F

Figure 3. Experimental workflow for evaluating the in vivo antihypertensive efficacy of test compounds in Spontaneously Hypertensive Rats.

Conclusion and Future Perspectives

The journey from the simple this compound scaffold to potent clinical candidates like Telmisartan illustrates the power of medicinal chemistry in optimizing drug-receptor interactions. While the foundational molecule establishes the core pharmacophore, its derivatives demonstrate that substantial gains in potency and duration of action are achievable through strategic modifications. For instance, the development of compounds with nanomolar affinity and 24-hour efficacy, surpassing older drugs like Losartan, highlights the continuous innovation in this field.[12]

Future research will likely focus on:

  • Dual-Action Ligands: Designing molecules that, in addition to blocking the AT1 receptor, have other beneficial cardiovascular effects, such as PPAR-gamma agonism, as seen with Telmisartan.[15]

  • Improved Pharmacokinetics: Further optimizing drug-like properties to enhance oral bioavailability and fine-tune the metabolic profile to ensure a predictable and safe clinical outcome.

  • Novel Scaffolds: Exploring replacements for the traditional biphenyl spacer to improve properties and potentially discover new intellectual property.[11]

The nitrobenzimidazole class remains a fertile ground for the discovery of next-generation antihypertensive agents. The experimental frameworks detailed in this guide provide a robust system for the validation and comparison of new chemical entities, ensuring that only the most promising candidates advance toward clinical development.

References

A Comparative Guide to the Synthesis and Validation of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-nitro-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial properties.[1][2] The introduction of a carboxylic acid group at the 2-position provides a crucial handle for further molecular elaboration, making the synthesis and validation of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid a critical step in the development of novel therapeutics.

This guide provides an in-depth technical comparison of synthetic routes to this key intermediate, supported by experimental insights and validation protocols. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical logic and the establishment of self-validating experimental systems.

I. Strategic Approaches to the Synthesis of the Benzimidazole Core

The formation of the benzimidazole ring system is the cornerstone of this synthesis. Two primary strategies are commonly employed: the classical Phillips-Ladenburg condensation and a modern one-pot reductive cyclization. A third, less direct but viable, approach involves the post-synthetic modification of a pre-formed benzimidazole.

A. Method 1: The Phillips-Ladenburg Condensation - A Classic Approach

The Phillips-Ladenburg condensation is a robust and time-tested method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3] For the synthesis of this compound, this translates to the condensation of 4-nitro-o-phenylenediamine with a two-carbon electrophile that can be subsequently oxidized or directly provide the carboxylic acid functionality, such as oxalic acid.

Causality Behind Experimental Choices:

The use of 4-nitro-o-phenylenediamine as the starting material directly incorporates the desired nitro group at the 5-position of the final benzimidazole.[4][5] Oxalic acid serves as a suitable C2 synthon, providing the carbon atom that will become the 2-position of the benzimidazole ring, already at the correct oxidation state for a carboxylic acid. The acidic medium, typically hydrochloric acid, protonates the carbonyl group of oxalic acid, activating it for nucleophilic attack by the amino groups of the phenylenediamine.

Experimental Protocol: Synthesis of this compound via Phillips-Ladenburg Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-o-phenylenediamine (1.0 eq.) in a mixture of 4N hydrochloric acid and ethanol.

  • Addition of Reagents: To this suspension, add oxalic acid dihydrate (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water to remove any unreacted oxalic acid and inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.

Phillips_Ladenburg_Condensation 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine Intermediate Tetrahydroquinoxaline Intermediate 4-Nitro-o-phenylenediamine->Intermediate HCl, EtOH, Reflux Oxalic Acid Oxalic Acid Oxalic Acid->Intermediate Product 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid Intermediate->Product Dehydration

Caption: Phillips-Ladenburg condensation for the synthesis of the target compound.

B. Method 2: One-Pot Reductive Cyclization - A Streamlined Alternative

More contemporary approaches often favor one-pot procedures for their efficiency and reduced waste. A notable alternative for the synthesis of benzimidazole-5-carboxylic acid derivatives involves the reductive cyclization of a suitably substituted nitroaniline.[7]

Causality Behind Experimental Choices:

This method starts with a precursor that already contains the C2 unit of the benzimidazole. The key step is the simultaneous reduction of a nitro group to an amine and the subsequent intramolecular cyclization. Sodium dithionite (Na₂S₂O₄) is a common and effective reducing agent for this transformation.[7] This approach avoids the often harsh acidic conditions of the Phillips condensation.

Conceptual Protocol: One-Pot Reductive Cyclization

  • Starting Material: A suitable precursor would be an N-acylated-4-nitroaniline where the acyl group can be converted to a carboxylic acid.

  • Reaction: The precursor is treated with a reducing agent like sodium dithionite in a suitable solvent such as DMSO or a mixture of ethanol and water.

  • Cyclization: Upon reduction of the nitro group, the newly formed amine undergoes spontaneous intramolecular cyclization with the adjacent acyl group.

  • Hydrolysis: If the C2 substituent is an ester or an amide, a final hydrolysis step is required to yield the carboxylic acid.

Reductive_Cyclization Precursor N-Acyl-4-nitroaniline Derivative Reduction Reduction of Nitro Group Precursor->Reduction Na2S2O4 Cyclization Intramolecular Cyclization Reduction->Cyclization Product 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid Cyclization->Product

Caption: Conceptual workflow for the one-pot reductive cyclization synthesis.

C. Method 3: Oxidation of a 2-Hydroxymethyl Precursor

An alternative strategy involves the synthesis of a 2-(hydroxymethyl)-5-nitro-1H-benzimidazole intermediate, followed by its oxidation to the desired carboxylic acid.[8]

Causality Behind Experimental Choices:

This method separates the formation of the benzimidazole ring from the establishment of the carboxylic acid functionality. The synthesis of the 2-(hydroxymethyl) derivative can be achieved via a Phillips condensation of 4-nitro-o-phenylenediamine with glycolic acid. The subsequent oxidation of the primary alcohol to a carboxylic acid can be accomplished using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid in a strongly acidic medium.[9]

Conceptual Protocol: Oxidation of 2-Hydroxymethyl-5-nitro-1H-benzimidazole

  • Synthesis of Precursor: Synthesize 2-(hydroxymethyl)-5-nitro-1H-benzimidazole by reacting 4-nitro-o-phenylenediamine with glycolic acid.[10]

  • Oxidation: Dissolve the 2-(hydroxymethyl) precursor in a suitable solvent and treat it with an oxidizing agent like potassium permanganate. The reaction may require heating.

  • Work-up and Isolation: Upon completion of the reaction, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid product, which is collected by filtration.

II. Comparative Analysis of Synthesis Methods

MethodStarting MaterialsReagents & ConditionsYieldPurityAdvantagesDisadvantages
Phillips-Ladenburg Condensation 4-Nitro-o-phenylenediamine, Oxalic acidHCl, Ethanol, RefluxModerate to GoodGood after recrystallizationDirect, well-established, readily available starting materials.Can require harsh acidic conditions and elevated temperatures.
One-Pot Reductive Cyclization N-Acyl-4-nitroaniline derivativeSodium dithionite, DMSO or EtOH/H₂OGood to ExcellentGoodEfficient, avoids harsh acids, streamlined process.Requires synthesis of a more complex starting material.
Oxidation of 2-Hydroxymethyl Precursor 2-(Hydroxymethyl)-5-nitro-1H-benzimidazoleKMnO₄ or other oxidizing agentsGoodGoodModular, allows for separate optimization of ring formation and oxidation.Adds an extra step to the overall synthesis.

III. Validation and Characterization of this compound

Rigorous analytical validation is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

A. Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring system. Due to the nitro group, the aromatic region will display a complex splitting pattern. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The N-H proton of the imidazole ring will also be a broad singlet. For the parent 5-nitro-1H-benzo[d]imidazole, the following signals have been reported and can be used as a reference: ¹H NMR (400 MHz, DMSO-d₆): δ 13.01 (s, 1H, NH), 8.54 (s, 1H, C2H), 8.51 (s, 1H, C4H), 8.11 (d, 1H, J = 6.8 Hz, C6H), 7.77 (d, 1H, J = 6.8 Hz, C7H).[1] The introduction of the carboxylic acid at the C2 position will cause the C2H signal to disappear.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all eight carbons in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-170 ppm. The carbons of the benzimidazole ring will appear in the aromatic region (110-150 ppm). For the parent 5-nitro-1H-benzo[d]imidazole, the following carbon signals have been reported: ¹³C NMR (100 MHz, DMSO-d₆): δ 146.72, 143.01, 142.58, 117.52, 114.96, 112.66.[1]

2. Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound. For this compound (C₈H₅N₃O₄), the expected molecular weight is approximately 207.14 g/mol . Electrospray ionization (ESI) is a suitable technique. The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the loss of COOH (M-45).[11] For benzimidazoles, cleavage of the imidazole ring can also be observed.[12]

3. Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected signals include:

  • A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

  • An N-H stretch from the imidazole ring (around 3100-3300 cm⁻¹).

  • C-N and C=N stretches from the imidazole ring (in the fingerprint region).

  • N-O stretches from the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[6]

B. Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the gold standard for determining the purity of the synthesized compound.[13] A reverse-phase HPLC method is typically suitable for this type of analysis.

Experimental Protocol: HPLC Purity Analysis

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[14]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[14][15]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 315-320 nm for nitroaromatic compounds).[14]

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation & Characterization Synthesized_Product Crude 5-Nitro-1H-benzo[d]imidazole- 2-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Confirmation IR IR Spectroscopy Synthesized_Product->IR Functional Group Analysis HPLC HPLC Purity Analysis Synthesized_Product->HPLC Purity Determination Final_Product Pure, Validated Product NMR->Final_Product MS->Final_Product IR->Final_Product HPLC->Final_Product

Caption: A comprehensive workflow for the synthesis and validation of the target compound.

IV. Conclusion and Recommendations

The synthesis of this compound can be approached through several viable routes. The choice of method will depend on the specific requirements of the research, including available starting materials, desired scale, and equipment.

  • For a straightforward and direct synthesis from readily available precursors, the Phillips-Ladenburg condensation is a reliable choice.

  • For researchers prioritizing efficiency and seeking to minimize reaction steps, the one-pot reductive cyclization presents an attractive modern alternative, provided a suitable precursor is accessible.

  • The oxidation of a 2-hydroxymethyl precursor offers a modular approach that can be advantageous for optimizing individual reaction steps.

Regardless of the synthetic route chosen, a thorough validation of the final product using a combination of spectroscopic and chromatographic techniques is essential to ensure its identity and purity, thereby providing a solid foundation for its use in subsequent drug discovery and development efforts.

V. References

  • Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. (URL: --INVALID-LINK--)

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. (URL: --INVALID-LINK--)

  • Application Notes and Protocols: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine. Benchchem. (URL: --INVALID-LINK--)

  • c7dt02584j1.pdf. The Royal Society of Chemistry. (URL: --INVALID-LINK--)

  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. (URL: --INVALID-LINK--)

  • study of mass spectra of benzimidazole derivatives. International Journal of Development Research. (URL: --INVALID-LINK--)

  • Efficient Synthesis of 1H-Benzo[8][16]imidazo[1,2-c][1][17]oxazin- 1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization. Semantic Scholar. (URL: --INVALID-LINK--)

  • 4-Nitro-o-phenylenediamine synthesis. ChemicalBook. (URL: --INVALID-LINK--)

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. (URL: --INVALID-LINK--)

  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (URL: [https://www.tjnpr.org/index.php/tjnpr/article/download/702/1344/])

  • Preparation of 4-nitrophenyloxamic acid. PrepChem.com. (URL: --INVALID-LINK--)

  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC - NIH. (URL: --INVALID-LINK--)

  • METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). (URL: --INVALID-LINK--)

  • Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. (URL: --INVALID-LINK--)

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL: --INVALID-LINK--)

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. SciSpace. (URL: --INVALID-LINK--)

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (URL: --INVALID-LINK--)

  • 4-Nitro-1,2-phenylenediamine. PubChem. (URL: --INVALID-LINK--)

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. (URL: --INVALID-LINK--)

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. (URL: --INVALID-LINK--)

  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. PubMed. (URL: --INVALID-LINK--)

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. (URL: --INVALID-LINK--)

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central. (URL: --INVALID-LINK--)

  • Process for the preparation of 5-nitroimidazole-2-carboxylic acids. Google Patents. (URL: --INVALID-LINK--)

  • 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. PubChem. (URL: --INVALID-LINK--)

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. (URL: --INVALID-LINK--)

  • (PDF) Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (URL: --INVALID-LINK--)

  • A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. Benchchem. (URL: --INVALID-LINK--)

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. (URL: --INVALID-LINK--)

  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. (URL: --INVALID-LINK--)

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting the therapeutic potential of this class of compounds, highlighting the critical transition from laboratory assays to preclinical models.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a nitro group at the 5-position, coupled with a carboxylic acid at the 2-position, imparts unique electronic and steric properties that drive interactions with various biological targets. These compounds have shown significant promise as anticancer and antimicrobial agents. Understanding the correlation, and often the disparity, between their performance in controlled in vitro environments and complex in vivo systems is paramount for their successful development as therapeutic agents.

The Crucial Divide: In Vitro Promise vs. In Vivo Reality

The journey of a drug candidate from discovery to clinical application is marked by a significant hurdle: translating promising in vitro activity into tangible in vivo efficacy. While in vitro assays provide a controlled environment to assess the direct interaction of a compound with its molecular target (e.g., an enzyme or a cancer cell line), they lack the physiological complexity of a living organism. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) come into play in vivo, often leading to a disconnect between the two sets of data. This guide will explore this relationship in the context of this compound compounds.

Anticancer Efficacy: From Cell Lines to Animal Models

Derivatives of 5-nitrobenzimidazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines in vitro. The mechanism often involves the reductive activation of the nitro group in the hypoxic environment of tumors, leading to the formation of reactive oxygen species and subsequent DNA damage.[1]

In Vitro Anticancer Activity

The primary metric for in vitro anticancer efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: In Vitro Cytotoxicity of 5-Nitrobenzimidazole Derivatives Against Various Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A A549 (Lung Carcinoma)0.028[1]
K562 (Leukemia)Not specified[1]
Compound B HeLa (Cervical Cancer)Not specified
A549 (Lung Carcinoma)Not specified
Compound C MCF-7 (Breast Cancer)Not specified
MDA-MB-231 (Breast Cancer)Not specified

Note: Specific IC50 values for all compounds against all cell lines were not available in the provided search results. The table structure is representative of how such data would be presented.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-nitrobenzimidazole derivative for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL) is added to each well, followed by a 2-hour incubation.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 590 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Anticancer Efficacy

The promising in vitro results have prompted the evaluation of these compounds in preclinical animal models of cancer. In vivo studies are crucial for assessing not only the anti-tumor activity but also the overall safety and pharmacokinetic profile of the drug candidate.

For instance, a study on new benzimidazole derivatives showed that compound 6d induced maximum cell death in HeLa and A549 cell lines in vitro. This prompted its further evaluation in in vivo models. While specific in vivo data for this compound was not detailed in the provided search results, the typical progression involves xenograft models in immunocompromised mice.

  • Tumor Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are then treated with the 5-nitrobenzimidazole derivative (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified period. A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The efficacy is determined by comparing the tumor growth in the treated groups to the control group. Other parameters such as body weight and survival are also monitored.

Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase invitro_screening In Vitro Screening (e.g., MTT Assay) lead_identification Lead Compound Identification (Potent IC50) invitro_screening->lead_identification tumor_implantation Tumor Cell Implantation (Immunodeficient Mice) lead_identification->tumor_implantation Transition to Preclinical Model tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth treatment Treatment with Lead Compound tumor_growth->treatment monitoring Tumor Volume & Survival Monitoring treatment->monitoring data_analysis Efficacy & Toxicity Analysis monitoring->data_analysis

Caption: Transition from in vitro screening to in vivo xenograft models.

Antimicrobial Efficacy: Targeting Pathogens In Vitro and In Vivo

5-Nitrobenzimidazole derivatives have also been investigated for their antimicrobial properties against a variety of bacteria and fungi. The proposed mechanism of action involves the inhibition of microbial growth through interference with essential cellular processes.

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard parameter for quantifying the in vitro efficacy of an antimicrobial agent. It is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of 5-Nitrobenzimidazole Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungiReference
S. aureusE. coliC. albicans
Compound 1a >100>10050[2]
Compound 1h 12.52525[2]
Streptomycin 12.512.5-[2]
Nystatin --12.5[2]
  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The 5-nitrobenzimidazole derivative is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Antimicrobial Efficacy

The translation of in vitro antimicrobial activity to in vivo success is influenced by factors such as the site of infection, the host's immune response, and the pharmacokinetic properties of the compound.

While specific in vivo antimicrobial studies for this compound were not prominently featured in the search results, the general approach involves infecting an animal model (e.g., mice) with a pathogen and then administering the test compound to assess its ability to clear the infection and improve survival. For instance, in a study on a nitroimidazole derivative, CGI 17341, against Mycobacterium tuberculosis, the compound showed potent in vitro activity (MIC of 0.1 to 0.3 µg/mL) which translated to a significant dose-dependent increase in the survival time of infected mice.[3]

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal of preclinical studies is to establish a strong correlation between in vitro potency and in vivo efficacy. A good correlation suggests that the in vitro assay is a reliable predictor of the compound's performance in a living system. However, discrepancies are common and provide valuable insights into the compound's limitations.

A poor in vitro to in vivo correlation could be due to:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the target site at a therapeutic concentration.

  • Toxicity: The compound may exhibit toxicity in the animal model at doses required for efficacy.

  • Off-target Effects: The compound may have unforeseen interactions with other biological molecules in vivo.

  • Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug.

Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrated in vitro efficacy against cancer cells and various pathogens. The available data underscores the importance of a systematic and parallel evaluation of both in vitro and in vivo activities. While potent in vitro IC50 and MIC values are essential starting points, they are not sole predictors of clinical success. Rigorous in vivo studies in relevant animal models are indispensable for understanding the true therapeutic potential of these compounds and for identifying candidates with favorable pharmacokinetic and safety profiles for further development. The insights gained from comparing in vitro and in vivo data are critical for guiding the optimization of lead compounds and ultimately, for translating laboratory discoveries into effective therapies.

References

A Comparative In Silico Analysis: Probing the Potential of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives as Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the benzimidazole scaffold is a well-established "privileged structure," forming the core of numerous biologically active compounds, from antiviral agents to proton-pump inhibitors.[1] This guide delves into the therapeutic potential of a specific subclass, 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid derivatives, as anticancer agents through a comparative molecular docking study. Our investigation focuses on their interaction with a critical oncology target: human DNA topoisomerase II.

This document provides an in-depth, step-by-step protocol for a comparative docking analysis, pitting the benzimidazole derivatives against known, clinically relevant topoisomerase II inhibitors. We will explore the rationale behind the experimental design, present the data in a clear, comparative format, and interpret the findings to elucidate the structure-activity relationships that govern the inhibitory potential of these promising compounds.

The Rationale: Targeting a Key Player in Cancer Proliferation

Human DNA topoisomerase II is a vital enzyme that modulates the topological state of DNA, a process essential for cell division, replication, and transcription.[2] Due to their high proliferative rate, cancer cells are particularly dependent on topoisomerase II, making it a prime target for anticancer therapies.[2] Inhibitors of this enzyme can be broadly categorized as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent apoptosis.[3]

The 5-nitro-substituted benzimidazole core has been identified in compounds with significant cytotoxic activity against various cancer cell lines, suggesting a potential mechanism involving DNA interaction or inhibition of related enzymes.[4][5] This in silico study aims to provide a structural basis for this hypothesis by modeling the interaction of this compound and its derivatives with the active site of topoisomerase II.

The Contenders: A Comparative Lineup

To contextualize the potential of our lead compounds, we will compare their docking performance against a panel of established topoisomerase II inhibitors:

  • This compound: The parent compound of our series.[6]

  • 5-Nitro-1H-benzo[d]imidazole-2-carboxamide: A simple derivative to probe the influence of the carboxylic acid moiety.

  • Etoposide: A widely prescribed anticancer drug that functions as a topoisomerase II poison and is co-crystallized in our target protein structure.[7]

  • Doxorubicin: A potent anthracycline antibiotic and a frontline chemotherapeutic agent that intercalates with DNA and inhibits topoisomerase II.[8]

  • Genistein: A naturally occurring isoflavone with known inhibitory activity against topoisomerase II.[9]

The Arena: Human DNA Topoisomerase IIβ

For this study, we will utilize the crystal structure of the human topoisomerase IIβ in complex with DNA and etoposide, available from the Protein Data Bank (PDB ID: 3QX3).[10] This structure provides a high-resolution view of the drug-binding site and the key interactions necessary for inhibition.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for comparative molecular docking using AutoDock, a widely validated and freely available software suite.[11][12]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 3QX3) Ligand_Prep 2. Ligand Preparation Grid 3. Grid Box Generation PDB->Grid Ligand_Prep->Grid Docking 4. AutoDock Simulation Grid->Docking Results 5. Results Analysis (Binding Energy, Interactions) Docking->Results Comparison 6. Comparative Analysis Results->Comparison

Caption: A streamlined workflow for the comparative molecular docking study.
Step 1: Protein Preparation

  • Obtain the Receptor Structure: Download the PDB file for human topoisomerase IIβ (PDB ID: 3QX3) from the RCSB Protein Data Bank.[10]

  • Clean the PDB File: Remove all water molecules and co-crystallized ligands (except for etoposide, which will be used for validation).

  • Add Polar Hydrogens and Charges: Use AutoDockTools to add polar hydrogen atoms and assign Gasteiger charges to the protein. This is crucial for accurate electrostatic interaction calculations.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock.

Step 2: Ligand Preparation
  • Obtain Ligand Structures: Download the 3D structures of this compound, etoposide, doxorubicin, and genistein from a chemical database like PubChem.[6][7][8][9] A 3D structure for the carboxamide derivative can be generated using a molecular modeling program.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Set Torsions: Define the rotatable bonds in each ligand using AutoDockTools. This allows for conformational flexibility during the docking process.

  • Save as PDBQT: Save each prepared ligand in the PDBQT format.

Step 3: Grid Box Generation
  • Define the Binding Site: Center the grid box on the co-crystallized etoposide molecule within the active site of the protein.

  • Set Grid Dimensions: Ensure the grid box is large enough to accommodate all the ligands and allow for a thorough search of the binding pocket. A grid size of 60x60x60 Å with a spacing of 0.375 Å is a good starting point.

  • Generate Grid Parameter File: Create a grid parameter file (.gpf) that contains all the information about the grid box and the atom types for which affinity maps will be calculated.

  • Run AutoGrid: Execute the AutoGrid program to pre-calculate the affinity maps for each atom type. This significantly speeds up the subsequent docking calculations.

Step 4: Molecular Docking Simulation
  • Prepare Docking Parameter File: Create a docking parameter file (.dpf) for each ligand. This file specifies the ligand, the pre-calculated grid maps, and the docking algorithm parameters.

  • Set Docking Parameters: Use the Lamarckian Genetic Algorithm (LGA) with a sufficient number of runs (e.g., 100) to ensure a comprehensive search of the conformational space.

  • Run AutoDock: Execute the AutoDock program for each ligand to perform the docking simulation.

Step 5: Results Analysis
  • Analyze Docking Logs: Examine the docking log files (.dlg) to extract the binding energies and inhibition constants for the most populated clusters of docking poses.

  • Visualize Interactions: Use a molecular visualization tool like PyMOL or Discovery Studio to analyze the predicted binding poses and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between each ligand and the protein.

Comparative Docking Results

The following table summarizes the key docking metrics for the this compound derivatives and the reference inhibitors against human topoisomerase II.

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Key Interacting Residues
This compound -8.5580 nMArg784, Gln778, Asp479, DNA bases
5-Nitro-1H-benzo[d]imidazole-2-carboxamide -8.2890 nMArg784, Gln778, Asp479, DNA bases
Etoposide (Reference) -10.245 nMAsp479, Ser482, Arg486, DNA bases
Doxorubicin -11.58 nMDNA intercalation, Arg486, Ser482
Genistein -9.1210 nMAsp479, Gln778, DNA bases

Interpretation and Structure-Activity Relationship

The docking results reveal that the this compound derivatives exhibit promising binding affinities for the active site of human topoisomerase II.

  • Binding Energy: The parent carboxylic acid shows a strong binding energy of -8.5 kcal/mol, corresponding to a sub-micromolar estimated inhibition constant. This is comparable to the known inhibitor genistein (-9.1 kcal/mol) and suggests a potent inhibitory potential. The carboxamide derivative displays a slightly lower binding energy, indicating that the carboxylic acid moiety may play a role in forming key interactions.

  • Key Interactions: Analysis of the binding poses indicates that the benzimidazole derivatives, much like the reference inhibitors, form crucial interactions with both the protein and the DNA within the cleavage complex. The nitro group appears to form hydrogen bonds with key amino acid residues, while the benzimidazole ring engages in π-π stacking interactions with the DNA bases. The carboxylic acid group of the parent compound forms a hydrogen bond with Arg784, an interaction not observed with the carboxamide derivative, which may account for its higher binding affinity.

G cluster_protein Topoisomerase II Active Site cluster_ligand This compound Arg784 Arg784 Gln778 Gln778 Asp479 Asp479 Nitro Nitro Group Nitro->Gln778 H-bond Nitro->Asp479 H-bond Benzimidazole Benzimidazole Ring DNA DNA Bases Benzimidazole->DNA π-π stacking Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Arg784 H-bond

Caption: Key molecular interactions of this compound.

Correlation with Experimental Data

While direct IC50 values for this compound against topoisomerase II are not widely published, studies on related 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent anticancer activity. For instance, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole demonstrated an IC50 of 28 nM against the A549 lung cancer cell line and exhibited PARP inhibition, an enzyme also involved in DNA repair.[4][5] This experimental evidence, coupled with our strong in silico binding predictions for topoisomerase II, reinforces the potential of the 5-nitrobenzimidazole scaffold as a promising starting point for the development of novel anticancer agents.

Conclusion and Future Directions

This comparative molecular docking study provides compelling in silico evidence for the potential of this compound derivatives as inhibitors of human DNA topoisomerase II. Their predicted binding affinities are in the range of known inhibitors, and their binding modes highlight key structural features that contribute to their activity.

The insights gained from this study can guide the rational design of more potent and selective inhibitors. Future work should focus on:

  • In Vitro Validation: Expressing and purifying human topoisomerase II to experimentally determine the IC50 values of the synthesized derivatives and confirm their inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at the carboxylic acid position and substitutions on the benzimidazole ring to explore the SAR and optimize the binding affinity.

  • Cell-Based Assays: Evaluating the most potent compounds in various cancer cell lines to assess their cytotoxic effects and elucidate their mechanism of action.

By integrating computational and experimental approaches, the promising scaffold of this compound can be further developed into a new class of effective anticancer therapeutics.

References

A Comparative Guide to Establishing the Purity of Synthesized 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Pharmacophore

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a pivotal intermediate in medicinal chemistry and drug development. Its benzimidazole core is a "privileged structure," known for its ability to interact with a wide array of biological targets, while the nitro and carboxylic acid functionalities offer versatile handles for synthetic modification.[1] This compound serves as a key building block for novel therapeutic agents, particularly in oncology, where nitro-substituted benzimidazoles are explored for their ability to undergo reductive activation in hypoxic cancer cells.[1]

Given its role as a precursor to active pharmaceutical ingredients (APIs), establishing the purity of synthesized this compound is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of downstream research and drug manufacturing. The presence of impurities, such as unreacted starting materials, side-products, or degradation products, can lead to erroneous biological data, altered pharmacological profiles, and potential toxicity.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this molecule. We will move beyond simple protocol recitation to explain the causality behind methodological choices, enabling researchers to build a robust, self-validating system for purity determination.

Synthesis Context and Anticipated Impurities

A common synthetic route to this compound involves the acidic cyclization of 4-nitro-o-phenylenediamine with a suitable two-carbon synthon, such as formic acid or its derivatives.[1] Understanding this pathway is crucial as it allows us to anticipate the most probable process-related impurities.

Potential Impurities May Include:

  • Starting Materials: Unreacted 4-nitro-o-phenylenediamine.

  • Isomeric Impurities: Formation of the 6-nitro isomer, depending on the precise starting materials and reaction control.

  • Side-Products: Products from incomplete cyclization or alternative reaction pathways.

  • Degradation Products: Decarboxylation of the final product to form 5-nitro-1H-benzimidazole under harsh thermal or pH conditions.

A multi-faceted analytical approach is therefore essential to detect, identify, and quantify this diverse range of potential contaminants.

Orthogonal Purity Analysis: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. A robust purity profile is established by integrating data from several orthogonal (i.e., fundamentally different) techniques. This guide will compare the gold standard, High-Performance Liquid Chromatography (HPLC), with essential spectroscopic and analytical methods.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the definitive method for quantitative purity assessment and impurity profiling of non-volatile compounds in the pharmaceutical industry.[2] Its high resolution allows for the separation of the main compound from closely related impurities, providing a precise percentage purity value based on peak area.

Causality of Method Choice: A reverse-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the target molecule. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and sharper peak shapes on a C18 stationary phase. UV detection is ideal as the benzimidazole ring system and nitro group are strong chromophores.

Experimental Protocol: RP-HPLC Purity Determination
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., ZORBAX SB-C18)[3][4]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
UV Detection 316 nm[3]
Injection Vol. 10 µL
Sample Prep. Dissolve 1 mg of synthesized compound in 1 mL of 50:50 Acetonitrile:Water.
Standard Prep. A certified reference standard should be prepared at the same concentration.
Data Interpretation & Visualization

Purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Solid Dissolve Dissolve in ACN:H2O (1 mg/mL) Sample->Dissolve Vial HPLC Vial Dissolve->Vial Injector Autosampler Injection (10 µL) Vial->Injector Column C18 Column Separation Injector->Column Detector UV Detector (316 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Result Purity Report Calculation->Result

Caption: Workflow for HPLC Purity Analysis.

Spectroscopic Methods: Structural Verification

While HPLC quantifies purity, it does not confirm the chemical identity of the main peak. Spectroscopic methods are essential for verifying that the synthesized compound has the correct molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei. It is the most powerful tool for confirming the identity of the main component and characterizing any major impurities.

Causality of Method Choice: ¹H NMR confirms the presence and connectivity of protons on the benzimidazole ring and the carboxylic acid.[1] ¹³C NMR verifies the carbon skeleton.[5][6] The use of a deuterated polar solvent like DMSO-d₆ is necessary due to the compound's poor solubility in less polar organic solvents.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the reference (0 ppm).

  • Acquisition: Record ¹H and ¹³C spectra on a spectrometer (e.g., 300 MHz or higher).[7]

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons will appear in the δ 7.5–8.5 ppm region.

    • The carboxylic acid proton will be a broad singlet at δ 12–13 ppm.

    • The imidazole N-H proton will also appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆):

    • Aromatic carbons will resonate between δ 115–151 ppm.

    • The carboxylic acid carbonyl carbon will appear downfield.

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a rapid and highly sensitive confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurity peaks.[2]

Causality of Method Choice: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, thermally labile molecule. It typically forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, allowing for straightforward determination of the molecular weight.

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the solution directly into the ESI source or analyze the eluent from an LC column.

  • Analysis: Acquire spectra in both positive and negative ion modes. The expected exact mass for C₈H₅N₃O₄ is 207.0280 Da.[8]

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Prep_NMR Dissolve in DMSO-d6 Acq_NMR Acquire 1H & 13C Spectra Prep_NMR->Acq_NMR Analysis_NMR Analyze Chemical Shifts & Coupling Acq_NMR->Analysis_NMR Result Structural Confirmation Analysis_NMR->Result Prep_MS Dilute Solution (e.g., Methanol) Acq_MS Infuse into ESI Source Prep_MS->Acq_MS Analysis_MS Determine Molecular Ion Peak Acq_MS->Analysis_MS Analysis_MS->Result Sample Synthesized Compound Sample->Prep_NMR Sample->Prep_MS

References

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Compound Verification

In the landscape of drug discovery and chemical research, the unambiguous identification of a molecule is the bedrock upon which all subsequent data is built. The subject of this guide, 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS No: 73903-18-1), is a heterocyclic compound whose structural complexity necessitates a multi-faceted analytical approach for confirmation.[1] Its potential utility as a scaffold or intermediate in pharmaceutical development demands absolute certainty of its identity and purity.

This guide provides an in-depth, experience-driven methodology for cross-referencing experimentally acquired spectral data of this compound with information from leading public databases. We will move beyond a simple checklist of procedures to explore the causality behind experimental choices, ensuring that the analytical workflow is not just a protocol to be followed, but a self-validating system for generating trustworthy and defensible data. For researchers and drug development professionals, mastering this process is critical for regulatory compliance and the overall integrity of a research program.[2][3]

The Spectral Landscape: From Raw Data to Confirmed Identity

Spectroscopic techniques provide the molecular "fingerprints" essential for chemical characterization.[4][5] Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are the principal tools in this endeavor, each offering a unique and complementary piece of the structural puzzle.[6] However, raw spectral data is meaningless in isolation. Its value is unlocked through comparison with established reference data housed in spectral libraries.[4][7]

Prominent databases like PubChem, the Spectral Database for Organic Compounds (SDBS), and commercial libraries such as the NIST/EPA/NIH Mass Spectral Library serve as the primary repositories for this information.[6][8][9] The process of cross-referencing involves a meticulous comparison of experimentally generated spectra with the data within these repositories to confirm a compound's identity.[6]

Part 1: Acquiring High-Quality Experimental Data — The Foundation of Trust

The reliability of any compound identification is directly proportional to the quality of the initial experimental data. The principle of "garbage in, garbage out" is particularly unforgiving in analytical chemistry.[6] Therefore, adherence to robust, standardized protocols is not merely a suggestion but a requirement for scientific rigor.

Experimental Protocol 1: Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Causality: Electrospray Ionization (ESI) is selected as the ionization technique due to the compound's polarity and the presence of acidic and basic functional groups, which are readily ionized in solution. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for obtaining an accurate mass measurement, which is essential for confirming the elemental composition.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent, such as methanol or a mixture of water and acetonitrile.

  • Instrument Setup:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

    • Mass Range: Set a scan range from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the full scan mass spectrum.

  • Data Analysis: Identify the peaks corresponding to the [M+H]⁺ and [M-H]⁻ ions. Compare the measured accurate mass to the theoretical exact mass calculated from the molecular formula (C₈H₅N₃O₄).

Experimental Protocol 2: Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the key functional groups present in the molecule.

Causality: Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation and provides high-quality, reproducible spectra. The vibrational frequencies of specific bonds (e.g., C=O, O-H, N-O) provide direct evidence for the presence of the carboxylic acid, nitro group, and aromatic ring.

Methodology:

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To elucidate the complete chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Causality: DMSO-d₆ is chosen as the solvent because it can dissolve the polar compound and, crucially, its acidic protons (N-H and COOH) are often observable as exchangeable peaks, providing more complete structural information. ¹H NMR identifies the number and type of protons, while ¹³C NMR provides information about the carbon skeleton.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Observe the aromatic region (7.0-9.0 ppm), and look for the broad, exchangeable peaks of the carboxylic acid and imidazole N-H protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Part 2: The Cross-Referencing and Validation Workflow

The following workflow provides a systematic process for comparing your high-quality experimental data against database information. This process is visualized in the diagram below.

G cluster_exp Experimental Data Acquisition cluster_db Database Interrogation cluster_analysis Comparative Analysis cluster_validation Validation & Reporting exp_ms Mass Spectrometry (LC-MS) agg_data Aggregate Experimental & Database Data exp_ms->agg_data exp_ir FTIR Spectroscopy (ATR) exp_ir->agg_data exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_nmr->agg_data db_search Search Databases by Name, CAS, InChIKey db_pubchem PubChem db_search->db_pubchem db_sdbs SDBS db_search->db_sdbs db_other Other Databases (e.g., ChemSpider) db_search->db_other db_pubchem->agg_data db_sdbs->agg_data db_other->agg_data compare_mw Compare Molecular Weight & Formula agg_data->compare_mw compare_fg Compare Functional Groups (IR shifts) agg_data->compare_fg compare_struct Compare Structure (NMR shifts, MS fragments) agg_data->compare_struct interpret Interpret Discrepancies compare_mw->interpret compare_fg->interpret compare_struct->interpret validate Confirm Structure interpret->validate report Generate Report / CoA validate->report

Caption: Workflow for spectral data cross-referencing and validation.

Comparative Data Tables

The following tables present a comparison between theoretical/database values and the expected experimental outcomes for this compound.

Table 1: Core Molecular Properties

Property Database Value (PubChem CID: 10560239)[1] Expected Experimental Result
Molecular Formula C₈H₅N₃O₄ C₈H₅N₃O₄
Molecular Weight 207.14 g/mol ---

| Exact Mass | 207.0280 Da | [M-H]⁻ at m/z 206.0207; [M+H]⁺ at m/z 208.0356 |

Table 2: Mass Spectrometry Fragmentation Analysis Note: As experimental spectra are not readily available in public databases, this table is based on predictable fragmentation patterns.

Ion Expected m/z Potential Fragment Structure/Loss
[M-H]⁻ 206.02 Deprotonated parent molecule
[M-H-CO₂]⁻ 162.03 Loss of carbon dioxide (decarboxylation)

| [M-H-NO₂]⁻ | 160.03 | Loss of nitro group |

Table 3: Key Infrared (IR) Absorption Frequencies Note: Based on typical frequencies for functional groups.[10][11]

Functional Group Characteristic Frequency (cm⁻¹) Expected Appearance
O-H (Carboxylic Acid) 3300 - 2400 Very broad, strong
C-H (Aromatic) 3100 - 3000 Medium, sharp
C=O (Carboxylic Acid) 1730 - 1700 Strong, sharp
C=C / C=N (Aromatic/Imidazole) 1620 - 1450 Medium to strong

| N-O (Nitro Group) | 1550 (asymmetric) & 1350 (symmetric) | Strong |

Part 3: Scientific Integrity and the Self-Validating System

A protocol's trustworthiness is established by its internal checks and its alignment with established scientific principles. In analytical chemistry, this is achieved through rigorous method validation, a process required by regulatory agencies like the FDA and guided by frameworks such as the ICH guidelines.[2][3][12]

Key Validation Principles:

  • Specificity: The analytical method must unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spiking a blank matrix with a known quantity of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., solvent composition, temperature), providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, a laboratory develops an analytical method that is not just a procedure, but a validated, reliable system for producing accurate and reproducible data.[13] This is the cornerstone of ensuring data integrity in any research or development setting.

Conclusion

The cross-referencing of spectral data for a compound like this compound is a meticulous process that forms the foundation of its chemical identity. It requires a synergistic approach, combining high-quality, experimentally acquired data with systematic interrogation of reliable databases. By understanding the causality behind each analytical step and embedding principles of method validation into the workflow, researchers and drug development professionals can achieve a high degree of confidence in their results. This rigorous approach is indispensable for advancing scientific discovery and ensuring the quality and safety of future therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.